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  • Product: 3-Bromo-5-ethoxybenzoic acid
  • CAS: 855198-27-5

Core Science & Biosynthesis

Foundational

3-Bromo-5-ethoxybenzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-5-ethoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-ethoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-ethoxybenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. We will delve into its fundamental molecular characteristics, outline a robust synthetic pathway, and explore its applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Molecular Profile

3-Bromo-5-ethoxybenzoic acid is a disubstituted benzoic acid derivative. The strategic placement of a bromine atom and an ethoxy group on the aromatic ring imparts unique physicochemical properties that are highly valuable in the design of novel molecules.

Chemical Structure and Formula

The structure consists of a benzene ring substituted with a carboxylic acid group, a bromine atom at position 3, and an ethoxy group at position 5.

Molecular Formula: C₉H₉BrO₃

Molecular Weight: 245.07 g/mol

The IUPAC name for this compound is 3-bromo-5-ethoxybenzoic acid. Its structure can be represented by the SMILES string: CCOC1=CC(Br)=CC(C(O)=O)=C1.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale / Comparison
Melting Point 150-170 °CThe melting point is expected to be lower than that of 3-bromo-5-hydroxybenzoic acid (237-241 °C) due to the absence of intermolecular hydrogen bonding from the hydroxyl group. It would be comparable to other ethoxy-substituted benzoic acids.
Boiling Point > 350 °CSimilar to other substituted benzoic acids, a high boiling point is anticipated due to the polar carboxylic acid group and the overall molecular weight. For example, 3-Bromo-5-nitrobenzoic acid has a boiling point of 376.8°C.[1]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)The carboxylic acid group provides some water solubility, but the aromatic ring and bromo-ethoxy substituents make it more soluble in organic solvents.
pKa ~3.5 - 4.0The electron-withdrawing nature of the bromine atom will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2), making it a stronger acid.

Synthesis of 3-Bromo-5-ethoxybenzoic Acid

A common and efficient method for synthesizing 3-Bromo-5-ethoxybenzoic acid is via the Williamson ether synthesis, starting from the more readily available 3-bromo-5-hydroxybenzoic acid. This two-step process involves the protection of the carboxylic acid, followed by etherification and subsequent deprotection.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification (Protection) cluster_etherification Step 2: Williamson Ether Synthesis cluster_hydrolysis Step 3: Hydrolysis (Deprotection) start 3-Bromo-5-hydroxybenzoic acid ester Methyl 3-bromo-5-hydroxybenzoate start->ester Protection reagent1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) start->reagent1 ether Methyl 3-bromo-5-ethoxybenzoate ester->ether Etherification reagent2 Ethyl Iodide (C2H5I) Potassium Carbonate (K2CO3) Acetone ester->reagent2 reagent1->ester product 3-Bromo-5-ethoxybenzoic acid ether->product Deprotection reagent3 Sodium Hydroxide (NaOH) Water/Ethanol Then, HCl (aq) ether->reagent3 reagent2->ether reagent3->product caption Figure 1. Synthetic workflow for 3-Bromo-5-ethoxybenzoic acid.

Caption: Synthetic pathway for 3-Bromo-5-ethoxybenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for esterification and Williamson ether synthesis.[2]

Step 1: Synthesis of Methyl 3-bromo-5-hydroxybenzoate (Esterification)

  • To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-bromo-5-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-bromo-5-ethoxybenzoate (Williamson Ether Synthesis)

  • Dissolve the crude methyl 3-bromo-5-hydroxybenzoate (1.0 eq) in acetone (10 volumes).

  • Add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-bromo-5-ethoxybenzoate.

Step 3: Synthesis of 3-Bromo-5-ethoxybenzoic Acid (Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water (1:1).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • The product, 3-Bromo-5-ethoxybenzoic acid, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are crucial building blocks in the synthesis of pharmaceuticals. The presence of bromine offers several advantages in drug design.[3]

Role as a Synthetic Intermediate

3-Bromo-5-ethoxybenzoic acid serves as a versatile intermediate for creating more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid group can be converted to amides, esters, or other functional groups, providing another point for molecular elaboration.

Applications cluster_reactions Chemical Transformations cluster_products Potential Bioactive Molecules start 3-Bromo-5-ethoxybenzoic acid coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) start->coupling amide Amide Formation start->amide ester Esterification start->ester api Active Pharmaceutical Ingredients (APIs) coupling->api agrochemicals Agrochemicals coupling->agrochemicals amide->api probes Chemical Probes ester->probes caption Figure 2. Application pathways for 3-Bromo-5-ethoxybenzoic acid.

Caption: Application pathways for 3-Bromo-5-ethoxybenzoic acid.

Bromine in Drug Design

The incorporation of a bromine atom into a drug candidate can have several beneficial effects:

  • Increased Potency and Selectivity: The bulky and lipophilic nature of bromine can enhance binding affinity to target proteins.

  • Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Modulation of Physicochemical Properties: Bromine substitution affects the acidity, lipophilicity, and electronic properties of the molecule, allowing for fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) properties.

Derivatives of similar bromo-benzoic acids have been investigated for a range of therapeutic areas, including oncology and infectious diseases.[4][5] The "beyond Rule of 5" (bRo5) chemical space, which often includes larger and more complex molecules, is an area where such building blocks are particularly useful for developing drugs against challenging targets.[6]

Safety and Handling

Based on data for structurally related compounds like 3-bromo-5-methoxybenzoic acid and 3-bromo-5-nitrobenzoic acid, 3-Bromo-5-ethoxybenzoic acid should be handled with care.[7][8]

  • Hazards: Likely to cause skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-Bromo-5-ethoxybenzoic acid is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its unique combination of a reactive bromine handle, a modifiable carboxylic acid group, and an ethoxy moiety makes it an attractive starting point for the synthesis of novel, complex molecules. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further exploration of its utility in various research and development endeavors.

References

  • A&Z CHEM. Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. [Link]

  • PubChem. 3-bromo-5-nitrobenzoic acid. [Link]

  • PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • Doe, F. G., et al. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC, NIH. [Link]

Sources

Exploratory

Technical Whitepaper: Mass Spectrometry Characterization of 3-Bromo-5-ethoxybenzoic Acid

Executive Summary 3-Bromo-5-ethoxybenzoic acid is a critical intermediate scaffold used in the synthesis of bioactive pharmaceutical ingredients, particularly lysophosphatidic acid (LPA) receptor antagonists and monoacyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-ethoxybenzoic acid is a critical intermediate scaffold used in the synthesis of bioactive pharmaceutical ingredients, particularly lysophosphatidic acid (LPA) receptor antagonists and monoacylglycerol lipase (MAGL) inhibitors. Accurate characterization of this building block is essential for maintaining the integrity of downstream structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive mass spectrometry (MS) profile for 3-Bromo-5-ethoxybenzoic acid. It details the ionization behaviors in both Electrospray Ionization (ESI) and Electron Impact (EI) modes, elucidates the fragmentation pathways governing its spectral fingerprint, and establishes protocols for impurity profiling.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before interpreting spectral data, the analyst must understand the physicochemical constraints that dictate ionization efficiency.

PropertyDataRelevance to MS
IUPAC Name 3-Bromo-5-ethoxybenzoic acidN/A
CAS Number 855198-27-5Unique Identifier
Molecular Formula

Basis for Exact Mass calculation
Molecular Weight 245.07 g/mol Average mass for gravimetric prep
Monoisotopic Mass 243.9735 (

) / 245.9715 (

)
Key MS Target
pKa (Predicted) ~3.8 – 4.0Supports Negative Mode (ESI-)
LogP ~2.9Compatible with Reverse-Phase LC

Mass Spectrometry Methodology

Experimental Configuration

For robust quantification and identification, the following instrument parameters are recommended. The acidic nature of the carboxylic acid moiety makes ESI Negative Mode the gold standard for liquid chromatography applications.

Liquid Chromatography - Mass Spectrometry (LC-MS)
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative ([-])

  • Capillary Voltage: 2.5 – 3.0 kV (Lower voltage prevents in-source fragmentation)

  • Mobile Phase Modifier: 0.1% Formic Acid or 5mM Ammonium Acetate (Buffers pH to ensure stable deprotonation).

  • Cone Voltage: 20–30 V (Optimized for molecular ion transmission).

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Derivatization: Required.[3] The free acid is polar and thermally labile.

    • Protocol: Treat with TMS-diazomethane or

      
      -Methanol to form the Methyl Ester  derivative (
      
      
      
      ).
  • Ionization: Electron Impact (EI) at 70 eV.

Spectral Analysis & Interpretation

Isotopic Fingerprint (The Bromine Signature)

The most diagnostic feature of 3-Bromo-5-ethoxybenzoic acid is the isotopic distribution of the bromine atom. Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Observation: The molecular ion cluster will appear as a 1:1 doublet separated by 2 mass units.

  • Validation Criteria: If the intensity ratio of

    
     to 
    
    
    
    deviates significantly from 1:1, suspect interference or lack of bromine incorporation.
ESI Negative Mode Fragmentation (LC-MS)

In negative mode, the pseudomolecular ion


 is formed by the loss of the acidic proton.

Primary Spectrum:

  • m/z 243.0:

    
    
    
  • m/z 245.0:

    
    
    

MS/MS Fragmentation Pathway: Collision-Induced Dissociation (CID) triggers specific neutral losses.

  • Decarboxylation (Base Peak): The most facile pathway is the loss of

    
     (44 Da).
    
  • Ether Cleavage: Secondary fragmentation involves the ethoxy group. This typically occurs via the loss of an ethyl radical (

    
    , 29 Da) or ethylene (
    
    
    
    , 28 Da) from the decarboxylated ion.
    • 
       (Loss of 
      
      
      
      ) -> 3-Bromo-5-hydroxyphenyl anion
EI Fragmentation (GC-MS of Methyl Ester)

Assuming conversion to Methyl 3-bromo-5-ethoxybenzoate (


, MW 258/260):
  • Molecular Ion (

    
    ):  m/z 258 and 260.
    
  • 
    -Cleavage:  Loss of the methoxy group (
    
    
    
    , 31 Da) from the ester.
    • 
       (Acylium ion).
      
  • Loss of Ethoxy: Loss of the ethoxy radical (

    
    , 45 Da).
    
    • 
      .
      

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathway for the free acid in ESI(-) mode, highlighting the critical diagnostic ions.

G cluster_legend Legend M_Ion Precursor Ion [M-H]- m/z 243 / 245 (1:1 Ratio) Decarb Product Ion 1 [M-H-CO2]- m/z 199 / 201 (Base Peak) M_Ion->Decarb Loss of CO2 (44 Da) Neutral Loss Phenol Product Ion 2 [M-H-CO2-C2H4]- m/z 171 / 173 (Phenolic Anion) Decarb->Phenol Loss of C2H4 (28 Da) Ether Cleavage key Blue: Molecular Ion Green: Primary Fragment Red: Secondary Fragment

Figure 1: Proposed ESI(-) MS/MS fragmentation pathway for 3-Bromo-5-ethoxybenzoic acid, showing the characteristic loss of Carbon Dioxide followed by Ethylene.[4]

Quality Control & Impurity Profiling

In a drug development context, the purity of 3-Bromo-5-ethoxybenzoic acid is paramount. The following impurities are common by-products of its synthesis (often via alkylation of 3-bromo-5-hydroxybenzoic acid).

Impurity NameStructure DifferenceMS Shift (

m/z)
Diagnostic Peak (ESI-)
3-Bromo-5-hydroxybenzoic acid Missing Ethyl group (Precursor)-28 Dam/z 215 / 217
3,5-Dibromobenzoic acid Over-bromination+79 Da (approx)m/z 279 / 281 / 283 (1:2:1 Triplet)
Ethyl 3-bromo-5-ethoxybenzoate Esterified Product+28 Dam/z 271 / 273 (Positive Mode preferred)

Protocol:

  • Extract Ion Chromatograms (XIC) for m/z 215 and 279 to screen for synthesis precursors and side-reactions.

  • Ensure the isotopic pattern of the main peak remains strictly 1:1. A distortion (e.g., 1:0.8) indicates co-elution with a non-brominated impurity.

Analytical Workflow Diagram

The following workflow ensures data integrity from sample preparation to final validation.

Workflow cluster_check Validation Checks Sample Solid Sample (3-Bromo-5-ethoxybenzoic acid) Prep Dissolution (MeOH/Water + 0.1% FA) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS Detection (ESI Negative Mode) LC->MS Data Data Analysis (XIC Extraction) MS->Data Check1 Isotope Ratio (1:1) Data->Check1 Check2 m/z 243/245 Presence Data->Check2

Figure 2: Standardized analytical workflow for the quality assurance of halogenated benzoic acid derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid. Retrieved from [Link].[5] (Reference for fragmentation logic of brominated benzoic acids).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 3-bromo-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

  • Google Patents.Patent CN118339149A: Compounds and compositions for treating conditions associated with LPA receptor activity.

Sources

Foundational

Introduction: The Role of IR Spectroscopy in Molecular Characterization

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Bromo-5-ethoxybenzoic acid This guide provides a comprehensive analysis of the principles and practices involved in obtaining and interpreting the infrar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Bromo-5-ethoxybenzoic acid

This guide provides a comprehensive analysis of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of 3-Bromo-5-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between molecular structure and spectral features, outlines rigorous experimental protocols, and offers a framework for accurate spectral interpretation.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or vibrate.[2] This absorption pattern is unique to the molecule's structure, providing a "molecular fingerprint."[3] For a substituted aromatic compound like 3-Bromo-5-ethoxybenzoic acid, IR spectroscopy is indispensable for confirming the presence of key functional groups, thereby verifying its identity and purity. The spectrum reveals the intricate interplay of its carboxylic acid, aromatic ether, and aryl halide functionalities.

The structure of 3-Bromo-5-ethoxybenzoic acid features several distinct functional groups, each with characteristic vibrational frequencies:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most prominent and easily identifiable peaks in an IR spectrum.

  • Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C vibrations.

  • Aromatic Ether (-O-CH₂CH₃): The C-O-C linkage of the ether has distinct stretching modes.

  • Aryl Halide (C-Br): The carbon-bromine bond vibration is also detectable.

  • Aliphatic Chains (-CH₂CH₃): The C-H bonds of the ethoxy group have their own stretching and bending frequencies.

Experimental Design: Sample Preparation for Solid-State IR Analysis

The quality and reliability of an IR spectrum are fundamentally dependent on the sample preparation technique. For a solid crystalline compound like 3-Bromo-5-ethoxybenzoic acid, two primary methods are prevalent: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[1][4][5]

The KBr Pellet Method: The Gold Standard for Transmission

The KBr pellet method is a classic transmission technique that involves intimately mixing a small amount of the solid sample with pure, dry potassium bromide powder.[6][7] This mixture is then compressed under high pressure to form a thin, transparent disc, through which the IR beam is passed.[6][8][9]

Causality Behind the Choice: The primary objective is to create an optically transparent matrix that minimizes light scattering and allows the IR radiation to interact solely with the analyte.[6] KBr is chosen because it is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹) and has a plasticity that allows it to form a clear pellet under pressure.[7] The critical consideration in this protocol is the rigorous exclusion of moisture. KBr is hygroscopic, and any absorbed water will introduce strong, broad O-H absorption bands (~3400 cm⁻¹) that can obscure important spectral features of the analyte.[6]

Attenuated Total Reflectance (ATR): A Modern Alternative

ATR-FTIR is a popular alternative that simplifies sample handling.[4][10] The solid sample is pressed directly onto the surface of a high-refractive-index crystal (often diamond or germanium). The IR beam is directed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface.[4] An evanescent wave penetrates a small distance into the sample at each reflection point, and absorption is measured.

Causality Behind the Choice: ATR is advantageous for its speed and minimal sample preparation—no grinding or pressing of pellets is required.[10] It is also less sensitive to sample thickness than transmission methods.[4] This makes it ideal for rapid screening and for samples that are difficult to grind or form into a pellet.

Detailed Experimental Protocol: KBr Pellet Preparation

This protocol ensures the creation of a high-quality, moisture-free KBr pellet for transmission FTIR analysis.

Materials:

  • 3-Bromo-5-ethoxybenzoic acid (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • Infrared spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 4 hours and cool it in a desiccator before use. This step is critical to eliminate water contamination.[6]

  • Grinding: Place approximately 100-200 mg of the dried KBr into an agate mortar. Grind it quickly to a fine, consistent powder. The speed minimizes the time KBr is exposed to atmospheric moisture.[7]

  • Mixing: Add 1-2 mg of 3-Bromo-5-ethoxybenzoic acid to the KBr in the mortar.[7] The sample-to-KBr ratio should be approximately 1:100.

  • Homogenization: Gently but thoroughly grind the mixture until it appears completely homogeneous. Inadequate mixing will result in a poor-quality spectrum with sloping baselines and distorted peak shapes.

  • Pellet Pressing: Assemble the pellet die. Carefully transfer a portion of the mixture into the die barrel. Level the surface gently with a spatula.

  • Compression: Place the die into the hydraulic press. Apply pressure of 5-10 metric tons for several minutes.[8][9] This pressure causes the KBr to flow and encapsulate the sample in a transparent matrix.

  • Pellet Extraction: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum.

Spectral Analysis and Interpretation

The IR spectrum of 3-Bromo-5-ethoxybenzoic acid is a composite of absorptions from its constituent functional groups. The analysis below deconstructs the spectrum into its key regions.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): The most characteristic feature of a carboxylic acid is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[11][12][13] This extensive broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the dimeric structure commonly adopted by carboxylic acids in the solid state.[3][14]

  • Aromatic C-H Stretch: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[15][16] These correspond to the stretching vibrations of the C-H bonds on the benzene ring.

  • Aliphatic C-H Stretch: Sharp, medium-to-strong absorption bands are expected just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[17] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituent.

The Carbonyl and Double Bond Region (2000 cm⁻¹ - 1450 cm⁻¹)
  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is anticipated between 1710 cm⁻¹ and 1680 cm⁻¹.[12][18] For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring slightly lowers the bond order and thus the vibrational frequency compared to saturated carboxylic acids.[11][18] The hydrogen-bonded dimeric form also contributes to lowering this frequency to around 1710 cm⁻¹.[11][14]

  • C=C Stretch (Aromatic Ring): Several medium-to-weak bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of carbon-carbon stretching vibrations within the aromatic ring.[15][16]

The Fingerprint Region (1450 cm⁻¹ - 500 cm⁻¹)

This region contains a wealth of complex, overlapping peaks, making it a unique "fingerprint" for the molecule.[3] Key expected vibrations include:

  • C-O Stretches: Two distinct C-O stretching vibrations will be present and are highly diagnostic.

    • Carboxylic Acid C-O Stretch: A strong band will appear in the 1320-1210 cm⁻¹ range, coupled with O-H in-plane bending.[12][18]

    • Aromatic Ether C-O Stretches: Aryl alkyl ethers typically show two strong absorption bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[19][20] These are crucial for confirming the ethoxy substituent.

  • O-H Bend: A broad out-of-plane bending vibration for the carboxylic acid O-H group is often observed near 920 cm⁻¹.[12]

  • C-H Bends: Out-of-plane C-H bending vibrations from the substituted benzene ring appear in the 900-675 cm⁻¹ range. The specific pattern of these bands can sometimes be used to confirm the 1,3,5-trisubstitution pattern of the ring.[15]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected at lower wavenumbers. For aryl bromides, this absorption can appear in the 690-515 cm⁻¹ range, although some sources also note bands near 1075 cm⁻¹.[21][22] This peak is often weak and can be difficult to assign definitively within the complex fingerprint region.[22]

Summary of Expected IR Absorptions

The following table summarizes the key diagnostic peaks for 3-Bromo-5-ethoxybenzoic acid.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch2500-3300Strong, Very Broad
Aromatic RingC-H Stretch3000-3100Medium, Sharp
Ethoxy GroupC-H Stretch (Aliphatic)2850-3000Medium-Strong, Sharp
Carboxylic AcidC=O Stretch1680-1710Strong, Sharp
Aromatic RingC=C Stretch1450-1600Medium to Weak, Sharp
Ether & AcidC-O Stretch (Asymmetric)~1250Strong
EtherC-O Stretch (Symmetric)~1040Strong
Carboxylic AcidO-H Bend~920Medium, Broad
Aryl HalideC-Br Stretch515-690Weak to Medium

Note: The data in this table is compiled from established spectroscopic principles and reference literature.[12][15][16][18][19][21][22][23]

Visualization of Experimental and Interpretive Workflow

The following diagram illustrates the logical flow from sample handling to final structural confirmation using IR spectroscopy.

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_interp Part 3: Spectral Interpretation Sample Solid Sample: 3-Bromo-5-ethoxybenzoic acid Grind_Mix Grind & Homogenize (1:100 Sample:KBr) Sample->Grind_Mix Drying Dry Spectroscopy-Grade KBr (Oven/Desiccator) Drying->Grind_Mix Press Press Pellet (5-10 Tons) Grind_Mix->Press Pellet Transparent KBr Pellet Press->Pellet Spectrometer FTIR Spectrometer (Transmission Mode) Pellet->Spectrometer Acquire Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire Raw_Spectrum Raw IR Spectrum (%T vs. Wavenumber) Acquire->Raw_Spectrum Analyze Analyze Key Regions Raw_Spectrum->Analyze FG_ID Identify Diagnostic Peaks: - Broad O-H (Carboxylic Acid) - Strong C=O (Aromatic Acid) - Dual C-O (Ether) - Aromatic/Aliphatic C-H Analyze->FG_ID Fingerprint Correlate Fingerprint Region (C-Br, Bending Modes) Analyze->Fingerprint Confirm Structural Confirmation FG_ID->Confirm Fingerprint->Confirm

Caption: Workflow for IR analysis of 3-Bromo-5-ethoxybenzoic acid.

Conclusion

The infrared spectrum of 3-Bromo-5-ethoxybenzoic acid provides a wealth of structural information. A methodical approach, beginning with meticulous sample preparation to avoid artifacts, is essential for acquiring a high-quality spectrum. Subsequent interpretation, grounded in a solid understanding of characteristic group frequencies, allows for the unambiguous confirmation of its carboxylic acid, aromatic ether, and aryl halide moieties. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize IR spectroscopy in the characterization of this and other complex organic molecules.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. [Link]

  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • IR: carboxylic acids. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

  • IR: alkyl halides. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • KBr Pellet Preparation for FTIR Analysis. (2020). YouTube. [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

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  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025). MDPI. [Link]

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  • What is the IR spectrum of benzoic acid? How is it determined? (2016). Quora. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-5-ethoxybenzoic acid, a valuable substituted benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-5-ethoxybenzoic acid, a valuable substituted benzoic acid derivative with significant potential in medicinal chemistry and materials science. The document details the most viable synthetic routes, emphasizing the widely utilized Williamson ether synthesis. It offers an in-depth analysis of reaction mechanisms, step-by-step experimental protocols, and characterization data. This guide is intended to be a complete resource for researchers, providing the necessary information for the successful synthesis, purification, and identification of 3-Bromo-5-ethoxybenzoic acid.

Introduction

3-Bromo-5-ethoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of a bromine atom and an ethoxy group on the benzene ring. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties, and they serve as intermediates in the synthesis of more complex medicinal compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-5-ethoxybenzoic acid is essential for its synthesis, purification, and application.

PropertyValueSource
Molecular Formula C₉H₉BrO₃N/A
Molecular Weight 245.07 g/mol N/A
Appearance White to off-white crystalline solid[1]
Melting Point 136-140 °C (for the related 3-ethoxybenzoic acid)[1]
Solubility Soluble in ethanol, methanol, and other organic solvents. Slightly soluble in boiling water.[1]

Synthesis Pathways

The most direct and widely applicable method for the synthesis of 3-Bromo-5-ethoxybenzoic acid is the Williamson ether synthesis, starting from the readily available 3-bromo-5-hydroxybenzoic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of 3-Bromo-5-ethoxybenzoic acid reveals the key disconnection at the ether linkage, leading back to 3-bromo-5-hydroxybenzoic acid and an ethyl synthon.

Retrosynthesis target 3-Bromo-5-ethoxybenzoic acid intermediate 3-Bromo-5-hydroxybenzoic acid target->intermediate C-O disconnection (Ether) reagent Ethylating Agent (e.g., Et-I) target->reagent Reagent Identification

Caption: Retrosynthetic analysis of 3-Bromo-5-ethoxybenzoic acid.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers.[2] It proceeds via an S\sub{N}2 reaction between an alkoxide and a primary alkyl halide.[2] In the synthesis of 3-Bromo-5-ethoxybenzoic acid, the phenolic hydroxyl group of 3-bromo-5-hydroxybenzoic acid is first deprotonated with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide, to form the desired ether.

3.2.1. Synthesis of the Precursor: 3-Bromo-5-hydroxybenzoic acid

The starting material, 3-bromo-5-hydroxybenzoic acid, can be synthesized from 3,5-dihydroxybenzoic acid. 3-Bromo-5-hydroxybenzoic acid has been shown to have antibacterial properties.[3]

3.2.2. Detailed Experimental Protocol for Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of 3-Bromo-5-ethoxybenzoic acid from 3-bromo-5-hydroxybenzoic acid.

Materials:

  • 3-Bromo-5-hydroxybenzoic acid

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq.) in acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution. The mixture will become a suspension.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2-1.5 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Acidification and Extraction: Dissolve the residue in water and acidify with 1 M HCl to a pH of approximately 2. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure to yield the crude product. The crude 3-Bromo-5-ethoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Caption: Experimental workflow for the Williamson ether synthesis of 3-Bromo-5-ethoxybenzoic acid.

Characterization

The synthesized 3-Bromo-5-ethoxybenzoic acid should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data (Predicted)
¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H~7.8s1HH-2 or H-6
Aromatic-H~7.5s1HH-4
Aromatic-H~7.2s1HH-2 or H-6
-OCH₂CH₃~4.1q2HMethylene
-OCH₂CH₃~1.4t3HMethyl
-COOH>10br s1HCarboxylic acid
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
C=O~170Carboxylic acid
C-O~159C-5
C-Br~122C-3
Aromatic C-H~130, ~125, ~118C-2, C-4, C-6
Aromatic C-COOH~133C-1
-OCH₂CH₃~64Methylene
-OCH₂CH₃~15Methyl
Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-ethoxybenzoic acid is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)
C=O (Carboxylic acid)1710-1680
C-O (Ether)1250-1000
C-Br700-500
Mass Spectrometry

The mass spectrum of 3-Bromo-5-ethoxybenzoic acid would show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a pair of peaks (M and M+2) of nearly equal intensity.

Applications in Drug Development

Substituted benzoic acids are important scaffolds in medicinal chemistry. The presence of a bromine atom in 3-Bromo-5-ethoxybenzoic acid allows for its use in various cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. Halogenated organic compounds are prevalent in many pharmaceuticals, and the introduction of a bromine atom can enhance the therapeutic activity of a drug molecule.[4] The ethoxy group can modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Safety and Handling

Appropriate safety precautions should be taken when handling 3-Bromo-5-ethoxybenzoic acid and the reagents used in its synthesis. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and all reagents used.

Conclusion

This technical guide has outlined the key synthetic strategies for 3-Bromo-5-ethoxybenzoic acid, with a focus on the Williamson ether synthesis. The provided information on reaction conditions, purification, and characterization will be a valuable resource for researchers in organic and medicinal chemistry. The versatile nature of this compound, owing to its functional groups, makes it a promising building block for the discovery and development of new therapeutic agents.

References

  • Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimetho- xybenzoic acid (1),... Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-ethylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Chegg.com. (2022, March 8). Solved Proton and carbon-13 NMR spectra of benzoic acid are. Retrieved from [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-ethoxybenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-Bromo-5-ethoxybenzoic acid, a key b...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-Bromo-5-ethoxybenzoic acid, a key building block in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 3,5-dihydroxybenzoic acid, and proceeds through a four-step sequence involving esterification, selective mono-ethylation, regioselective bromination, and subsequent hydrolysis. This document offers a detailed exposition of the experimental protocols, the underlying chemical principles, and critical process parameters for each stage. The guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methods, ensuring both reproducibility and a deep understanding of the synthetic pathway. All quantitative data is presented in clear, tabular formats, and the overall workflow is visualized through a process diagram. This document is intended to be a self-validating system for the synthesis, empowering researchers to confidently replicate and adapt these methods.

Introduction and Strategic Overview

3-Bromo-5-ethoxybenzoic acid is a valuable substituted aromatic carboxylic acid frequently employed as an intermediate in the synthesis of biologically active molecules. Its trifunctional nature, featuring a carboxylic acid, a bromo substituent, and an ethoxy group, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

The synthetic strategy detailed herein was chosen for its logical progression, use of common laboratory reagents, and high degree of control over each transformation. The core philosophy is the sequential and selective modification of the functional groups on the 3,5-dihydroxybenzoic acid backbone. The carboxylic acid is first protected as an ethyl ester to prevent its interference in subsequent reactions. This is followed by a selective Williamson ether synthesis to install the ethoxy group. The regioselectivity of the subsequent bromination is directed by the existing activating groups. Finally, deprotection of the ester reveals the target carboxylic acid.

Synthetic Pathway Overview

The synthesis of 3-Bromo-5-ethoxybenzoic acid is achieved through the following four-step sequence:

  • Esterification: Protection of the carboxylic acid of 3,5-dihydroxybenzoic acid as an ethyl ester.

  • Selective Mono-Ethylation: Williamson ether synthesis to form ethyl 3-ethoxy-5-hydroxybenzoate.

  • Regioselective Bromination: Introduction of a bromine atom at the C-3 position.

  • Hydrolysis: Conversion of the ethyl ester back to the carboxylic acid.

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid B Ethyl 3,5-dihydroxybenzoate A->B Fischer Esterification (Ethanol, H₂SO₄) C Ethyl 3-ethoxy-5-hydroxybenzoate B->C Williamson Ether Synthesis (Ethyl Iodide, K₂CO₃) D Ethyl 3-bromo-5-ethoxybenzoate C->D Electrophilic Bromination (Br₂, Acetic Acid) E 3-Bromo-5-ethoxybenzoic Acid D->E Alkaline Hydrolysis (NaOH, H₂O/EtOH)

Caption: Overall synthetic workflow for 3-Bromo-5-ethoxybenzoic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 3,5-dihydroxybenzoate

Principle: The synthesis of ethyl 3,5-dihydroxybenzoate is accomplished via a Fischer esterification of 3,5-dihydroxybenzoic acid.[1] This acid-catalyzed reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water to form the ester.

Protocol:

  • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 3,5-dihydroxybenzoate, which can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Reagent/ProductMolecular Weight ( g/mol )Moles (Relative)Quantity
3,5-Dihydroxybenzoic Acid154.121.0e.g., 15.4 g
Ethanol46.07Excesse.g., 77 mL
Sulfuric Acid (conc.)98.080.1e.g., 0.54 mL
Ethyl 3,5-dihydroxybenzoate182.17--
Step 2: Synthesis of Ethyl 3-ethoxy-5-hydroxybenzoate

Principle: The selective mono-ethylation is achieved through a Williamson ether synthesis.[2][3] In this SN2 reaction, the more acidic phenolic proton is deprotonated by a weak base (potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. Using one equivalent of the ethylating agent favors mono-alkylation.

Protocol:

  • Dissolve ethyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous acetone (10 mL per gram of ester).

  • Add anhydrous potassium carbonate (1.5 eq) and ethyl iodide (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 3-ethoxy-5-hydroxybenzoate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Reagent/ProductMolecular Weight ( g/mol )Moles (Relative)Quantity
Ethyl 3,5-dihydroxybenzoate182.171.0e.g., 18.2 g
Potassium Carbonate138.211.5e.g., 20.7 g
Ethyl Iodide155.971.1e.g., 8.8 mL
Ethyl 3-ethoxy-5-hydroxybenzoate210.22--
Step 3: Synthesis of Ethyl 3-bromo-5-ethoxybenzoate

Principle: This step involves the electrophilic aromatic substitution (bromination) of the activated aromatic ring of ethyl 3-ethoxy-5-hydroxybenzoate. The hydroxyl and ethoxy groups are both activating and ortho-, para-directing. The position between these two groups (C-4) is sterically hindered. The positions ortho to the hydroxyl group (C-2 and C-6) and ortho/para to the ethoxy group (C-2, C-4, C-6) are electronically activated. Bromination is expected to occur at the C-2 or C-6 position, which are equivalent.

Protocol:

  • Dissolve ethyl 3-ethoxy-5-hydroxybenzoate (1.0 eq) in glacial acetic acid (8 mL per gram of ester).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with stirring, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify by recrystallization from ethanol/water to afford ethyl 3-bromo-5-ethoxybenzoate.

Reagent/ProductMolecular Weight ( g/mol )Moles (Relative)Quantity
Ethyl 3-ethoxy-5-hydroxybenzoate210.221.0e.g., 21.0 g
Bromine159.811.05e.g., 5.4 mL
Glacial Acetic Acid60.05Solvente.g., 168 mL
Ethyl 3-bromo-5-ethoxybenzoate289.12--
Step 4: Synthesis of 3-Bromo-5-ethoxybenzoic Acid

Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4] This is typically achieved under basic conditions (saponification), where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the final product.

Protocol:

  • Dissolve ethyl 3-bromo-5-ethoxybenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-Bromo-5-ethoxybenzoic acid.

  • The final product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Reagent/ProductMolecular Weight ( g/mol )Moles (Relative)Quantity
Ethyl 3-bromo-5-ethoxybenzoate289.121.0e.g., 28.9 g
Sodium Hydroxide40.002.0e.g., 8.0 g
3-Bromo-5-ethoxybenzoic Acid261.07--

Characterization of the Final Product

The identity and purity of the synthesized 3-Bromo-5-ethoxybenzoic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₉BrO₃
Molecular Weight 261.07 g/mol
Melting Point Approximately 160-164 °C (This is an estimate and should be experimentally determined)
¹H NMR Expected signals for aromatic protons, ethoxy group (triplet and quartet), and a carboxylic acid proton (broad singlet).
¹³C NMR Expected signals for aromatic carbons, ethoxy carbons, and a carboxylic acid carbonyl carbon.
Mass Spec (EI) Molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 260 and 262).
IR Spectroscopy Characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and C-Br bonds.

Safety and Handling

  • 3,5-Dihydroxybenzoic acid: May cause skin and eye irritation.

  • Sulfuric Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Ethyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Bromine: Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood with appropriate personal protective equipment.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

  • Hydrochloric Acid: Corrosive. Causes burns and respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when performing these procedures. All reactions should be carried out in a well-ventilated fume hood.

References

  • PrepChem. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. 3,5-Dihydroxybenzoic acid. [Link]

  • Google Patents.CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Syntheses. ethyl bromoacetate. [Link]

  • PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]

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Exploratory

Technical Monograph: The 3-Bromo-5-ethoxybenzoic Acid Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Pharmacophore Analysis The 3-Bromo-5-ethoxybenzoic acid moiety represents a "privileged structure" in modern drug discovery. Unlike simple benzoic acid derivatives, this specific substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis

The 3-Bromo-5-ethoxybenzoic acid moiety represents a "privileged structure" in modern drug discovery. Unlike simple benzoic acid derivatives, this specific substitution pattern—combining a meta-halogen (Bromo) with a meta-alkoxy (Ethoxy) group—offers a unique balance of steric bulk, lipophilicity, and electronic tuning.

This scaffold is rarely a final drug but acts as a critical pharmacophore anchor . It is extensively utilized in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes, antitubercular agents , and kinase inhibitors in oncology.

Chemical Space & SAR Logic

The biological utility of this scaffold is governed by three physicochemical pillars:

  • The "Meta-Meta" Geometry: The 3,5-substitution pattern creates a specific molecular width and geometry that prevents steric clash in narrow allosteric pockets (e.g., the allosteric site of Glucokinase) while projecting the carboxylic acid (or bioisostere) to interact with key arginine or lysine residues.

  • Electronic Push-Pull:

    • 3-Bromo: Weakly electron-withdrawing (induction) but lipophilic. It serves as a metabolic blocker (preventing ring oxidation) and a synthetic handle for Suzuki/Heck couplings.

    • 5-Ethoxy: Electron-donating (resonance). It increases electron density in the ring, modulating the pKa of the benzoic acid (~3.8–4.0), and provides a hydrogen bond acceptor via the ether oxygen.

  • Lipophilicity Tuning: The ethoxy group adds flexibility and moderate hydrophobicity (increasing LogP by ~0.5 units vs. methoxy), improving membrane permeability without compromising water solubility as severely as longer alkyl chains.

Part 2: Therapeutic Applications & Mechanism of Action[1]

Metabolic Disease: Allosteric Glucokinase Activation

The most authoritative application of 3,5-disubstituted benzoic acid derivatives is in the modulation of Glucokinase (GK) , the body's glucose sensor.

  • Mechanism: GKAs bind to an allosteric site (distinct from the glucose active site), stabilizing the enzyme in its "super-open" or active conformation.

  • Role of the Scaffold: The 3-Bromo-5-ethoxy moiety mimics the hydrophobic interactions required to wedge open the allosteric pocket. The amide derivatives of this acid (benzamides) are particularly potent.

Infectious Disease: Antitubercular Agents

Recent studies indicate that chalcone and pyrazoline derivatives synthesized from 3,5-disubstituted benzoic acids exhibit potent activity against Mycobacterium tuberculosis H37Ra.

  • Mechanism: Disruption of the mycolic acid synthesis pathway or direct inhibition of CYP51 (sterol demethylase).

  • Relevance: The 3-bromo group enhances cell wall penetration in mycobacteria due to increased lipophilicity.

Part 3: Mandatory Visualization (Graphviz/DOT)

Diagram 1: Glucokinase Activation Signaling Pathway

This diagram illustrates how a ligand containing the 3-Bromo-5-ethoxybenzoic acid core activates Glucokinase, leading to insulin secretion.

GKA_Pathway Ligand 3-Bromo-5-ethoxy-benzamide (Ligand) GK_Allosteric Ligand-GK Complex (Allosteric Site Binding) Ligand->GK_Allosteric Binds GK_Inactive Glucokinase (GK) (Closed/Inactive) GK_Inactive->GK_Allosteric GK_Active GK Super-Open Conformation (Active) GK_Allosteric->GK_Active Stabilizes G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Glucose Glucose Glucose->GK_Active Substrate Glycolysis Glycolysis & ATP Production G6P->Glycolysis Metabolism Insulin Insulin Secretion (Beta Cells) Glycolysis->Insulin Increases ATP/ADP Ratio

Caption: Mechanism of allosteric Glucokinase activation by 3,5-disubstituted benzamide pharmacophores leading to insulin release.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 3-Bromo-5-ethoxybenzoic Acid

Rationale: Direct bromination of ethoxybenzoic acid often yields mixtures. The most reliable route is the alkylation of commercially available 3-bromo-5-hydroxybenzoic acid.

Reagents:

  • 3-Bromo-5-hydroxybenzoic acid (CAS: 118276-15-6 for related isomer, verify specific isomer availability or prepare via diazotization of 3-amino-5-bromobenzoic acid).

  • Ethyl Iodide (EtI).

  • Potassium Carbonate (K₂CO₃).

  • DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 3-bromo-5-hydroxybenzoic acid in 20 mL of anhydrous DMF in a round-bottom flask.

  • Base Addition: Add 22.0 mmol (2.2 eq) of anhydrous K₂CO₃. The excess base ensures deprotonation of both the carboxyl and hydroxyl groups (forming the dianion).

  • Alkylation: Dropwise add 11.0 mmol (1.1 eq) of Ethyl Iodide. Critical Step: Control temperature at 0°C initially, then warm to Room Temperature (RT). Stir for 12 hours.

    • Note: This condition favors O-alkylation of the phenoxide over the carboxylate ester formation if stoichiometry is strictly controlled, but often the ethyl ester is formed. If the ester forms, a hydrolysis step is required.

    • Alternative (High Purity): Use 2.5 eq EtI to form the Ethyl 3-bromo-5-ethoxybenzoate ester, then hydrolyze. This is chemically cleaner.

  • Hydrolysis (if Ester formed): Add 10 mL of 2M NaOH (aq) to the reaction mixture and heat to 60°C for 2 hours.

  • Workup: Acidify the mixture to pH 2 using 1M HCl. The product, 3-Bromo-5-ethoxybenzoic acid, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75-85%. Validation: 1H NMR (DMSO-d6) should show triplet (ethoxy CH3), quartet (ethoxy CH2), and three aromatic singlets (due to meta-substitution).

Protocol B: Glucokinase Enzymatic Assay (Coupled)

Rationale: To verify biological activity, a spectrophotometric coupled assay measures the production of NADPH, which is stoichiometric to the glucose phosphorylated by GK.

Materials:

  • Recombinant Human Glucokinase (GK).

  • Glucose-6-phosphate dehydrogenase (G6PDH).

  • ATP, NADP+, Glucose.

  • Test Compound (3-Bromo-5-ethoxybenzoic acid derivative).

Workflow:

  • Buffer Prep: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT.

  • Master Mix: Mix GK enzyme (10 nM final), G6PDH (5 U/mL), ATP (2 mM), and NADP+ (1 mM).

  • Compound Addition: Add test compound (in DMSO) to 96-well plate. DMSO final concentration < 1%.

  • Substrate Initiation: Add Glucose (variable concentrations, e.g., 5 mM near Km).

  • Measurement: Monitor Absorbance at 340 nm (formation of NADPH) for 30 minutes at 30°C.

  • Analysis: Calculate the slope (rate) relative to DMSO control. A GKA will increase the slope significantly.

Part 5: Quantitative Data Summary

Property3-Bromo-5-ethoxybenzoic Acid3-Bromo-benzoic Acid (Control)Biological Implication
MW 245.07 g/mol 201.02 g/mol Fragment-sized, ideal for growing.
cLogP ~3.2~2.4Ethoxy adds lipophilicity for membrane crossing.
H-Bond Donors 1 (COOH)1 (COOH)Receptor interaction (Arg/Lys).
H-Bond Acceptors 3 (COOH + Ether)2 (COOH)Ether oxygen provides extra anchor point.
pKa ~3.9~3.8Ionized at physiological pH (COO-).

Part 6: Synthesis Workflow Diagram

Synthesis Start 3-Bromo-5-hydroxy- benzoic acid Step1 1. K2CO3, DMF 2. Ethyl Iodide (Excess) Start->Step1 Inter Ethyl 3-bromo- 5-ethoxybenzoate Step1->Inter Step2 NaOH, 60°C (Hydrolysis) Inter->Step2 Final 3-Bromo-5-ethoxy- benzoic acid Step2->Final

Caption: Synthetic route via O-alkylation and ester hydrolysis to yield the target scaffold.

Part 7: References

  • PubChem. (2025).[1][2][3] 3-Bromo-5-methoxybenzoic acid (Analogous Structure Data).[1] National Library of Medicine. [Link]

  • MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives. Molecules.[4][1][2][3][5][6][7][8][9][10][11][12] [Link]

  • National Institutes of Health (PMC). (2010). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators.[13] Bioorg Med Chem Lett. [Link]

  • ResearchGate. (2025). 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses.[14][Link]

Sources

Foundational

3-Bromo-5-ethoxybenzoic Acid: A Strategic Scaffold for Medicinal Chemistry

[1] Executive Summary In the landscape of modern drug discovery, the demand for building blocks that offer both structural rigidity and tunable physicochemical properties is paramount. 3-Bromo-5-ethoxybenzoic acid (CAS 8...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern drug discovery, the demand for building blocks that offer both structural rigidity and tunable physicochemical properties is paramount. 3-Bromo-5-ethoxybenzoic acid (CAS 855198-27-5) represents a high-value "fragment-like" scaffold.[1] Its meta-substituted architecture allows for the precise positioning of pharmacophores, while the ethoxy group provides a specific lipophilic handle (LogP modulation) distinct from its methoxy analogs. This guide details the synthesis, reactivity, and application of this versatile intermediate, focusing on its role in developing inhibitors for MAGL, BMP1, and LPA receptors.

Part 1: Physicochemical Profile

Understanding the fundamental properties of this building block is essential for calculating stoichiometry and predicting solubility in reaction matrices.

PropertyData
Chemical Name 3-Bromo-5-ethoxybenzoic acid
CAS Number 855198-27-5
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)
Key Functional Groups Aryl Bromide (Electrophile), Carboxylic Acid (Nucleophile/Electrophile), Ethoxy (Donor/Lipophilic)

Part 2: Synthetic Pathways

The synthesis of 3-bromo-5-ethoxybenzoic acid is most reliably achieved through the modification of 3-bromo-5-hydroxybenzoic acid.[1] While direct bromination of 3-ethoxybenzoic acid is theoretically possible, it often suffers from poor regioselectivity (ortho/para direction relative to the ethoxy group), making the meta-selective hydroxy-alkylation route superior for purity.

Route A: The Hydroxy-Alkylation Strategy (Preferred)

This route ensures the bromine atom remains in the correct position relative to the carboxylate.

  • Starting Material: 3-Bromo-5-hydroxybenzoic acid (CAS 140472-69-1).[1][2]

  • Step 1 (Esterification/Alkylation): Treatment with ethyl iodide (EtI) and a base (K₂CO₃) in DMF or Acetone. This typically alkylates both the phenol and the carboxylic acid, forming ethyl 3-bromo-5-ethoxybenzoate .[1]

  • Step 2 (Saponification): Hydrolysis of the ethyl ester using LiOH or NaOH in THF/Water restores the carboxylic acid while leaving the aryl ether intact.

Route B: Direct Bromination (Not Recommended)

Bromination of 3-ethoxybenzoic acid using Br₂/FeBr₃ or NBS typically yields a mixture of 2-bromo (ortho to ethoxy) and 6-bromo (para to ethoxy) isomers, requiring tedious chromatographic separation to isolate the 5-bromo (meta) product.[1]

Visualization: Synthesis & Divergent Reactivity

The following diagram illustrates the preferred synthetic workflow and the subsequent divergent functionalization pathways.

SynthesisPathways SM 3-Bromo-5-hydroxybenzoic acid (CAS 140472-69-1) Inter Ethyl 3-bromo-5-ethoxybenzoate SM->Inter 1. EtI, K2CO3, DMF (O-Alkylation) Product 3-Bromo-5-ethoxybenzoic acid (CAS 855198-27-5) Inter->Product 2. LiOH, THF/H2O (Saponification) Amide Amide Coupling (Library Generation) Product->Amide R-NH2, HATU Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Product->Suzuki Ar-B(OH)2, Pd(0)

Caption: Figure 1.[3] Preferred synthetic route from hydroxy-precursor and divergent downstream functionalization.[1]

Part 3: Chemo-selective Functionalization

The power of this building block lies in its orthogonal reactivity . The carboxylic acid and the aryl bromide can be reacted independently, allowing for "Design-Make-Test" cycles that vary one side of the molecule while keeping the other constant.

Module A: The Carboxylic Acid (Amide/Ester Formation)

The carboxylic acid is typically the first point of diversification, often used to attach the "warhead" or the primary binding motif of a drug molecule.

  • Reagents: HATU, EDC/HOBt, or T3P.

  • Insight: The electron-withdrawing bromine atom at the meta position increases the acidity of the carboxylic acid slightly compared to benzoic acid, making the resulting activated esters highly reactive toward amines.

  • Protocol Note: Avoid using thionyl chloride (SOCl₂) if the ethoxy group is sensitive to harsh acidic conditions (though it is generally robust); mild coupling agents like HATU are preferred to prevent side reactions.

Module B: The Aryl Bromide (Cross-Coupling)

The bromine handle serves as the site for increasing molecular complexity via Palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura: Ideal for biaryl formation.[1][4]

  • Buchwald-Hartwig: Used to introduce amine functionality directly onto the ring.[1]

  • Sonogashira: For introducing alkyne linkers.

  • Order of Operations: If the final target requires an amide bond, it is often better to perform the Amide Coupling (Module A) before the Suzuki Coupling (Module B) . The free carboxylic acid can sometimes interfere with Pd-catalysts (poisoning) or undergo decarboxylation under the high temperatures required for some cross-couplings.

Part 4: Applications in Drug Discovery

Recent patent literature highlights the utility of the 3-bromo-5-ethoxybenzoic acid scaffold in several therapeutic areas.

MAGL Inhibitors (Neuroinflammation)

Monoacylglycerol lipase (MAGL) is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol.

  • Application: The scaffold is used to link the core inhibitor motif to lipophilic side chains that occupy the enzyme's binding pocket.

  • Role of Ethoxy: The 5-ethoxy group provides a specific steric and lipophilic fill that differentiates the compound from smaller methoxy analogs, potentially improving selectivity against off-target serine hydrolases.

LPA Receptor Antagonists (Fibrosis/Cancer)

Lysophosphatidic acid (LPA) signaling is implicated in fibrosis.

  • Application: The benzoic acid moiety mimics the polar head group of lipid mediators, while the bromine allows for the extension of the hydrophobic tail via cross-coupling.

BMP1 Inhibitors

Bone Morphogenetic Protein 1 (BMP1) is a target for antifibrotic therapies.

  • Application: The 3,5-disubstitution pattern creates a specific shape vector that fits the metalloprotease active site, with the carboxylic acid coordinating the catalytic zinc or interacting with active site arginine residues.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-ethoxybenzoic acid

Based on general alkylation/hydrolysis procedures for hydroxybenzoic acids.

Step 1: Alkylation

  • Charge a round-bottom flask with 3-bromo-5-hydroxybenzoic acid (1.0 eq) and DMF (10 vol).

  • Add Potassium Carbonate (2.5 eq) and stir at room temperature for 15 min.

  • Add Ethyl Iodide (2.2 eq) dropwise.

  • Heat to 60°C and stir for 4-6 hours (monitor by TLC/LCMS for disappearance of SM).

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate to yield ethyl 3-bromo-5-ethoxybenzoate.[1]

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF/Water (3:1 ratio).

  • Add Lithium Hydroxide Monohydrate (3.0 eq).

  • Stir at room temperature overnight.

  • Workup: Acidify the reaction mixture to pH ~2-3 using 1M HCl. The product, 3-bromo-5-ethoxybenzoic acid , will typically precipitate.[1] Filter, wash with water, and dry under vacuum.

Protocol 2: Representative Suzuki Coupling

Coupling 3-bromo-5-ethoxybenzoic acid (or its amide derivative) with a phenylboronic acid.[1]

  • Reagents: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure: Degas solvents with nitrogen for 10 mins. Combine all reagents in a sealed vial. Heat to 90°C for 2-12 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica flash chromatography.

Part 6: References

  • Angene Chemical. (n.d.). 3-Bromo-5-ethoxybenzoic acid (CAS 855198-27-5).[1][5][6][7] Retrieved from

  • Grether, U., et al. (2022). Piperazine derivatives as MAGL inhibitors. US Patent US11390610B2. Retrieved from

  • BenchChem. (2025). Technical Guide to Benzoic Acid Derivatives. Retrieved from

  • Biosynth. (n.d.). 3-Bromo-5-hydroxybenzoic acid (Precursor).[1][2] Retrieved from

  • Hutchinson, J.H., et al. (2010). LPA Antagonists and Methods of Use. Patent WO2010141761. (Contextual reference for LPA antagonist scaffolds).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethoxybenzoic Acid in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-bromo-5-ethoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. The content is tailored for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-bromo-5-ethoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination.

Introduction to 3-Bromo-5-ethoxybenzoic Acid and its Physicochemical Properties

3-Bromo-5-ethoxybenzoic acid (C₉H₉BrO₃) is a substituted benzoic acid derivative. Its molecular structure, featuring a benzene ring with bromo, ethoxy, and carboxylic acid functional groups, dictates its physicochemical properties, including its solubility in various solvents. Understanding these properties is crucial for its application in organic synthesis, medicinal chemistry, and materials science.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol Inferred from formula
Monoisotopic Mass 243.97351 Da[1]
Predicted XlogP 2.5[1]

Note: Experimental data for some properties of 3-bromo-5-ethoxybenzoic acid is limited. The XlogP value, a measure of lipophilicity, is a computational prediction.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2] The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[2]

For 3-bromo-5-ethoxybenzoic acid, the key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents like water and alcohols. In basic aqueous solutions, the carboxylic acid can deprotonate to form a highly polar carboxylate salt, which significantly increases aqueous solubility.

  • Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance.

  • Bromo Group (-Br) and Benzene Ring: The aromatic ring and the bromo substituent are largely nonpolar and contribute to the molecule's lipophilicity, favoring interactions with nonpolar solvents through London dispersion forces.

The overall solubility in a given solvent will be a balance between the polar and nonpolar characteristics of the molecule.

Predicted Solubility Profile of 3-Bromo-5-ethoxybenzoic Acid

Predicted Solubility in Common Solvents:

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterLowThe nonpolar aromatic ring and bromo group, along with the ethyl chain of the ethoxy group, likely dominate over the polar carboxylic acid and ether functionalities, leading to poor solubility in water.
Methanol, EthanolHighThe alcohol's ability to form hydrogen bonds with the carboxylic acid and ethoxy groups, coupled with the alkyl portion's interaction with the nonpolar parts of the molecule, should lead to good solubility. Benzoic acid itself shows high solubility in ethanol.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to ModerateThese solvents are polar and can interact with the polar groups of the molecule but cannot act as hydrogen bond donors. They are generally good solvents for a wide range of organic compounds.[2]
Nonpolar Chloroform, DichloromethaneModerate to HighThe halogenated solvents can interact favorably with the bromo-substituted aromatic ring. The related 3-bromo-5-methoxybenzoic acid is soluble in chloroform.[3]
Toluene, HexaneLow to ModerateThe nonpolar nature of these solvents will favor interaction with the aromatic ring and bromo group, but the polar carboxylic acid will limit solubility. Benzoic acid has lower solubility in toluene and is poorly soluble in heptane and cyclohexane.
Aqueous Base 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)HighThe carboxylic acid group will be deprotonated by the base to form a water-soluble carboxylate salt.
Aqueous Acid 5% Hydrochloric Acid (HCl)LowThe compound is already an acid and will remain in its less soluble, protonated form in an acidic solution.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following are standard protocols for determining the solubility of a solid organic compound.

Equilibrium Solubility Method (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a period of time.

Protocol:

  • Preparation: Add an excess amount of 3-bromo-5-ethoxybenzoic acid to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm PTFE) is commonly used.

  • Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the concentration of the diluted sample and the dilution factor, typically expressed in mg/mL or mol/L.

Solvent Addition Method (Clear Point Determination)

This method is a faster, titration-based approach to determine solubility.[5][6] It involves adding solvent to a known mass of the solute until it completely dissolves.

Protocol:

  • Sample Preparation: Place a precisely weighed amount of 3-bromo-5-ethoxybenzoic acid into a vessel.

  • Solvent Addition: Gradually add the solvent of interest to the solid while continuously stirring and maintaining a constant temperature.

  • Clear Point Observation: The endpoint, or "clear point," is reached when the last solid particle dissolves, resulting in a clear solution.

  • Calculation: The solubility is calculated from the mass of the solute and the volume of the solvent added to reach the clear point.

G cluster_equilibrium Equilibrium Solubility Method cluster_addition Solvent Addition Method A Excess Solid + Solvent B Equilibrate (e.g., 24-48h) A->B C Separate Solid/Liquid B->C D Analyze Saturated Solution C->D E Calculate Solubility D->E F Known Mass of Solid G Titrate with Solvent F->G H Observe Clear Point G->H I Calculate Solubility H->I

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility in a Drug Development Context

In drug development, understanding solubility is critical as it directly impacts bioavailability.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for solubility assessment.[8][9]

  • pH-Dependent Solubility: For ionizable compounds like 3-bromo-5-ethoxybenzoic acid, solubility in aqueous media is highly pH-dependent. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized (more soluble) to the non-ionized (less soluble) form at a given pH.

  • Biopharmaceutics Classification System (BCS): A drug substance is classified as "highly soluble" if its highest strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[10] This classification is a key factor in determining the potential for biowaivers of in vivo bioequivalence studies.[11][12]

G cluster_low_ph Low pH (e.g., pH 1.2) cluster_high_ph High pH (e.g., pH 6.8) compound 3-Bromo-5-ethoxybenzoic Acid pKa ≈ 3-4 (estimated) low_ph_form COOH (Protonated) high_ph_form COO- (Ionized) low_ph_sol Low Aqueous Solubility low_ph_form->low_ph_sol Dominant Species high_ph_sol High Aqueous Solubility high_ph_form->high_ph_sol Dominant Species

Caption: pH-dependent ionization and its effect on solubility.

Conclusion

3-Bromo-5-ethoxybenzoic acid is predicted to be a compound with low solubility in water but good solubility in polar organic solvents like ethanol and acetone. Its solubility in aqueous media is expected to be highly dependent on pH, increasing significantly under basic conditions. For definitive quantitative data, experimental determination using established methods such as the equilibrium solubility or solvent addition techniques is essential. This information is fundamental for the effective use of this compound in research and development, particularly in the pharmaceutical industry where solubility is a critical determinant of a drug candidate's viability.

References

  • ChemBK. (2024, April 9). 3-bromo-5-methoxybenzoic acid - Introduction. Retrieved from [Link]

  • LibreTexts. (2021, October 29). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-ethylbenzoic acid. Retrieved from [Link]

  • ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-ethoxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • European Medicines Agency. (2016). Guideline on the chemistry of active substances. Retrieved from [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development. Retrieved from [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Shifted equilibria of organic acids and bases in the aqueous surface region. Retrieved from [Link]

  • ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (2014). The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]

  • PubMed. (2014). The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

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Foundational

Technical Safety &amp; Handling Guide: 3-Bromo-5-ethoxybenzoic acid

Compound Identity & Physicochemical Logic[1][2] This guide goes beyond standard compliance to provide a functional understanding of 3-Bromo-5-ethoxybenzoic acid . As a tri-substituted benzene derivative, its behavior is...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Physicochemical Logic[1][2]

This guide goes beyond standard compliance to provide a functional understanding of 3-Bromo-5-ethoxybenzoic acid . As a tri-substituted benzene derivative, its behavior is governed by the interplay between the acidic carboxyl group, the lipophilic ethoxy ether, and the reactive aryl bromide handle.[1]

PropertySpecificationTechnical Insight
Chemical Name 3-Bromo-5-ethoxybenzoic acidCore building block for Suzuki-Miyaura cross-coupling.[1]
CAS Number 855198-27-5 Verified identifier for procurement and regulatory tracking.[1]
Formula C₉H₉BrO₃Molecular Weight: 245.07 g/mol .[1][2]
Appearance White to Off-white SolidColoration often indicates trace oxidation or impurities.[1]
Solubility DMSO, DMF, MethanolPoor water solubility due to the lipophilic ethoxy/bromo substituents.[1]
pKa (Calc) ~3.8 - 4.2Moderately acidic; will form salts with weak bases (e.g., NaHCO₃).[1]
Structural Causality[1]
  • Aryl Bromide (C-Br): The primary site for palladium-catalyzed cross-coupling.[1] It is stable under ambient conditions but sensitive to UV light over prolonged periods.[1]

  • Ethoxy Group (-OEt): Increases lipophilicity (LogP), aiding cell permeability in drug discovery contexts but also facilitating skin absorption during handling.[1]

  • Carboxylic Acid (-COOH): Responsible for the primary irritation hazard (pH < 4 in aqueous suspension) and dictates the need for base neutralization during disposal.[1]

Hazard Profiling & Risk Management

GHS Classification:

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE (Respiratory): Category 3 (H335)[1]

Mechanistic Hazard Analysis

Unlike simple inorganic acids, 3-Bromo-5-ethoxybenzoic acid combines acidity with organic solubility.[1] This creates a "Trojan Horse" effect where the lipophilic ethoxy tail allows the compound to penetrate the lipid bilayer of the skin/cornea, delivering the acidic protons deeper into the tissue than a hydrophilic acid (like HCl) might.[1]

Self-Validating Risk Assessment Protocol: Before handling >1g quantities, perform the "Solvent Check" :

  • If dissolving in DMSO/DMF: Risk increases. These solvents are carrier agents and will transport the compound through nitrile gloves faster than solid handling.[1]

  • Action: Double-gloving (Nitrile over Laminate) is required for solution-phase handling.[1]

Safety Decision Logic

The following diagram outlines the decision matrix for exposure response, prioritizing pH neutralization and solubility management.

SafetyLogic cluster_legend Protocol Logic Start Exposure Event Type Identify Contact Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction 1. Blot excess (Dry) 2. Wash w/ Soap (Lipid removal) 3. Rinse 15m Skin->SkinAction Lipophilic Acid EyeAction 1. Flush 15m 2. Check pH of runoff 3. Continue if pH < 7 Eye->EyeAction Corrosive Risk InhaleAction 1. Fresh Air 2. Corticosteroid (Medical) Inhale->InhaleAction Mucosal Irritant Legend1 Red: Critical Event Legend2 Green: Route Legend3 Black: Action

Figure 1: Emergency response logic tree emphasizing lipid removal for dermal contact due to the ethoxy substituent.

First Aid & Emergency Response

Ocular Exposure (Critical)[1]
  • The Problem: The compound is a solid acid. Tears will dissolve it, creating a localized low-pH zone.[1]

  • Protocol:

    • Immediately flush with water.[1]

    • Self-Validation Step: Do not stop flushing based on time (15 mins) alone. Use pH paper to test the runoff from the cheek.[1] Flush until runoff pH is neutral (pH 6-8).[1]

    • Why? Micro-crystals can trapped under the eyelid, continuously leaching acid.[1]

Dermal Exposure[1]
  • The Problem: Water alone is inefficient due to the ethoxy group's hydrophobicity.[1]

  • Protocol:

    • Brush off dry powder first (prevent creating a concentrated solution on skin).[1]

    • Wash with soap and water immediately.[1] Soap acts as a surfactant to solubilize the lipophilic tail.[1]

    • Do not use ethanol/acetone to wash skin; this increases absorption.[1]

Handling, Storage & Stability[1]

Storage Matrix
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated)Retards slow decarboxylation or ether oxidation over years.[1]
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (hygroscopic potential of acid moiety).[1]
Container Amber GlassProtects the C-Br bond from photolytic cleavage.[1]
Process Safety: Thermal Stability

Warning: Benzoic acid derivatives can undergo decarboxylation at elevated temperatures, releasing CO₂ and the corresponding arene (1-bromo-3-ethoxybenzene).[1]

  • Threshold: Generally stable up to ~150°C.[1]

  • Risk: In sealed pressure vessels (e.g., microwave reactors), decarboxylation can lead to rapid pressure spikes.[1]

  • Control: Always calculate the theoretical max pressure of CO₂ release before scaling up reactions >150°C.

Synthesis & Application Context

This compound is primarily used as an electrophile in palladium-catalyzed cross-coupling.[1] The following workflow illustrates the standard operational procedure (SOP) for utilizing this building block, highlighting critical safety checkpoints.

SynthesisWorkflow cluster_safety Safety Checkpoints Input 3-Bromo-5-ethoxybenzoic acid (Ar-Br) Reaction Suzuki Coupling (80-100°C) Input->Reaction Reagent Boronic Acid/Ester (R-B(OH)2) Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (K2CO3) Base->Reaction Workup Acidic Workup (Careful CO2 Release) Reaction->Workup Check TLC Check1 Degas Solvents (Prevent Pd oxidation) Reaction->Check1 Product Biaryl Product Workup->Product Check2 Vent CO2 (From Carbonate base) Workup->Check2

Figure 2: Synthesis workflow for Suzuki coupling. Note the specific safety check regarding CO₂ evolution during the acidic workup of carbonate bases.

Experimental Protocol: Suzuki Coupling (Example)
  • Setup: Charge flask with 3-Bromo-5-ethoxybenzoic acid (1.0 eq), Boronic acid (1.2 eq), and Base (K₂CO₃, 2.0 eq).

  • Solvent: Add Dioxane/Water (4:1). Critical: Degas solvent stream with N₂ for 15 mins to prevent homocoupling.

  • Catalyst: Add Pd catalyst (0.05 eq) last.

  • Reaction: Heat to 90°C.

  • Workup Safety: Upon completion, acidify carefully with 1M HCl. Caution: The unreacted K₂CO₃ will vigorously release CO₂ gas.[1] Add acid dropwise to prevent foam-over.[1]

Exposure Controls & Personal Protective Equipment (PPE)[1]

  • Engineering Controls:

    • Fume Hood: Mandatory.[1] The solid is a dust irritant; the vapor pressure is low, but dust generation during weighing is the primary inhalation risk.[1]

    • Static Grounding: When transferring large amounts (>1 kg), ground equipment to prevent electrostatic discharge ignition of organic dust clouds.[1]

  • PPE Matrix:

    • Eyes: Chemical Safety Goggles (Face shield if handling >50g in open vessels).[1]

    • Hands: Nitrile gloves (0.11 mm) are sufficient for solid handling.[1] If dissolved in DCM or THF, use Silver Shield or double-glove.[1]

    • Respiratory: N95/P2 dust mask required if weighing outside a hood (not recommended).[1]

References

  • Angene Chemical. (n.d.).[1] 3-Bromo-5-ethoxybenzoic acid MSDS & Properties. Retrieved January 30, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 3-Bromo-5-ethoxybenzoic acid (CAS 855198-27-5). Retrieved January 30, 2026, from [Link][1]

  • Google Patents. (2022).[1] Piperazine derivatives as MAGL inhibitors (US11390610B2).[1] (Demonstrates synthesis utility). Retrieved January 30, 2026, from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Synthesis Protocols for 3-Bromo-5-ethoxybenzoic Acid

Introduction & Substrate Analysis This guide details the synthetic protocols for converting 3-Bromo-5-ethoxybenzoic acid into amide derivatives. This substrate is a critical scaffold in medicinal chemistry, often serving...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

This guide details the synthetic protocols for converting 3-Bromo-5-ethoxybenzoic acid into amide derivatives. This substrate is a critical scaffold in medicinal chemistry, often serving as a "linker" module where the bromine atom allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the ethoxy group provides lipophilicity and metabolic stability.

Chemical Profile[1][2][3][4][5]
  • Substrate: 3-Bromo-5-ethoxybenzoic acid[1]

  • CAS: 855198-27-5[1]

  • Molecular Weight: 245.07 g/mol

  • Electronic Environment: The carboxylic acid is situated meta to both a bromine (electron-withdrawing, inductive) and an ethoxy group (electron-donating, resonance).

    • Implication: The acid is moderately deactivated compared to benzoic acid but sufficiently reactive for standard coupling. The steric bulk of the meta-substituents is non-negligible; highly hindered amines may require elevated temperatures.

  • Solubility:

    • High: DMF, DMSO, DMAc.

    • Moderate: DCM, THF (may require warming).

    • Low: Water, Hexanes.

Strategic Decision Matrix

Select the protocol based on your scale and downstream requirements:

FeatureMethod A: HATU Coupling Method B: Acid Chloride Activation
Primary Use Case Discovery Chemistry / Library Synthesis (< 1g)Process Development / Scale-up (> 5g)
Reaction Time 1–4 Hours2–16 Hours
Byproducts Tetramethylurea, HOAt (requires wash)SO₂, HCl (gaseous/volatile)
Cost High (Reagent cost)Low
Chiral Integrity Excellent (Low racemization risk)Moderate (Risk with chiral amines)

Method A: High-Throughput Discovery Route (HATU)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for discovery-scale amide coupling. It generates a highly reactive OAt-active ester in situ, which reacts rapidly with amines while minimizing racemization (if the amine is chiral) [1].

Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromo-5-ethoxybenzoic acid1.0Limiting Reagent
Amine (

)
1.1 – 1.2Nucleophile
HATU1.1Coupling Agent
DIPEA (Hünig's Base)2.5 – 3.0Base (scavenges protons)
DMF (Anhydrous)0.2 MSolvent
Step-by-Step Protocol
  • Preparation: In a dry vial equipped with a stir bar, dissolve 3-Bromo-5-ethoxybenzoic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv).[2] The solution may warm slightly.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion.[2]

    • Observation: The solution typically turns yellow/orange, indicating the formation of the activated OAt-ester. Stir for 5–10 minutes at Room Temperature (RT).

  • Amine Addition: Add the Amine (1.1 equiv). If the amine is an HCl salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS.[2][3] Look for the disappearance of the acid (M-H: 243) and appearance of the amide product.

  • Workup (Aqueous):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 2x with 5% LiCl (aq) (Critical step to remove DMF).

    • Wash 1x with Sat. NaHCO₃ (Removes HOAt byproduct and unreacted acid).

    • Wash 1x with 0.5 M HCl (Removes unreacted amine; Skip if product is acid-sensitive).

    • Dry over MgSO₄, filter, and concentrate.

Method B: Scalable Process Route (Acid Chloride)

Rationale: For scales >5g, HATU becomes cost-prohibitive and difficult to remove. Converting the acid to an acid chloride using Thionyl Chloride (


) allows for a cleaner reaction where byproducts are gases (

,

) [2].
Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromo-5-ethoxybenzoic acid1.0Limiting Reagent
Thionyl Chloride (

)
3.0 – 5.0Chlorinating Agent
DMF (Cat.)2–3 dropsCatalyst (Vilsmeier-Haack type)
DCM or Toluene0.5 MSolvent
Triethylamine (

)
2.0Base (for Step 2)
Step-by-Step Protocol

Step 1: Acid Chloride Formation

  • Suspend 3-Bromo-5-ethoxybenzoic acid in anhydrous DCM (or Toluene for higher boiling point).

  • Add Thionyl Chloride (3.0 equiv) dropwise.

  • Add catalytic DMF (2 drops).

    • Mechanism:[2][4][5][6][7] DMF reacts with

      
       to form the Vilsmeier reagent, which activates the carboxylic acid.
      
  • Reflux (40°C for DCM, 80°C for Toluene) for 2 hours.

  • Concentrate: Remove solvent and excess

    
     under reduced pressure. Azeotrope with toluene 2x to ensure all 
    
    
    
    is removed. Result is a crude yellow oil (Acid Chloride).

Step 2: Amide Coupling

  • Redissolve the crude Acid Chloride in dry DCM (0.2 M).

  • Cool to 0°C.

  • Add Triethylamine (2.0 equiv) followed by the Amine (1.0 equiv) dropwise.

  • Warm to RT and stir for 1 hour.

  • Workup: Wash with 1N HCl, then Sat. NaHCO₃. Dry and concentrate.

Visualized Workflows

Reaction Mechanism (HATU)

The following diagram illustrates the activation pathway in Method A, highlighting the critical intermediate that prevents racemization.

HATU_Mechanism Acid 3-Bromo-5-ethoxy benzoic Acid Deprotonated Carboxylate Anion Acid->Deprotonated Deprotonation Base DIPEA Base->Deprotonated ActiveEster OAt-Active Ester Deprotonated->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Nucleophilic Acyl Substitution Byproducts HOAt + Urea ActiveEster->Byproducts Amine Amine (R-NH2) Amine->Product

Figure 1: HATU activation mechanism.[8] The OAt-ester is the stable intermediate that reacts with the amine.

Decision & Workflow Logic

Workflow_Logic Start Start: 3-Bromo-5-ethoxybenzoic Acid ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram (Discovery) ScaleCheck->SmallScale LargeScale > 5 grams (Process) ScaleCheck->LargeScale MethodA Method A: HATU (DMF, DIPEA, RT) SmallScale->MethodA MethodB Method B: Acid Chloride (SOCl2, then Et3N) LargeScale->MethodB WorkupA Wash: LiCl (aq) -> NaHCO3 MethodA->WorkupA WorkupB Evaporate SOCl2 -> Wash HCl/NaHCO3 MethodB->WorkupB Final Final Product (Check LCMS/NMR) WorkupA->Final WorkupB->Final

Figure 2: Operational flowchart for selecting the optimal synthesis route based on scale.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Look for the Amide NH signal (typically

      
       8.0–9.5 ppm, broad singlet).
      
    • Ethoxy Group: Triplet at

      
       ppm (
      
      
      
      ) and Quartet at
      
      
      ppm (
      
      
      ).
    • Aromatic Region: Three distinct signals for the 3,5-substituted ring (approx

      
       7.2–7.6 ppm).
      
  • LCMS:

    • Isotope Pattern: The presence of Bromine must show a 1:1 ratio of M and M+2 peaks (e.g., if Mass is 300, you see peaks at 300 and 302 of equal height).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (HATU) DMF contains water (hydrolysis of active ester).Use fresh anhydrous DMF or store over molecular sieves.
Racemization Over-activation or high base concentration.Reduce DIPEA to 2.0 equiv; ensure temperature does not exceed RT.
Incomplete Reaction (Method B) Poor acid chloride conversion.Ensure catalytic DMF is added; check

quality (should be clear, not yellow/red).
Sticky/Oily Product Residual DMF.[2]Increase the number of 5% LiCl aqueous washes during workup [3].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][3] Tetrahedron, 61(46), 10827-10852. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

Sources

Application

Application Note: Scalable Synthesis of Methyl 3-Bromo-5-ethoxybenzoate via Fischer Esterification

Strategic Overview This protocol details the conversion of 3-Bromo-5-ethoxybenzoic acid to its methyl ester, Methyl 3-bromo-5-ethoxybenzoate , utilizing classical Fischer Esterification . This transformation is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This protocol details the conversion of 3-Bromo-5-ethoxybenzoic acid to its methyl ester, Methyl 3-bromo-5-ethoxybenzoate , utilizing classical Fischer Esterification .

This transformation is a critical checkpoint in medicinal chemistry workflows. The resulting ester serves as a robust protecting group for the carboxylic acid, enabling subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl bromide site without interference from the acidic proton. While alternative methods exist (e.g., acyl chloride formation via SOCl₂), Fischer esterification is selected here for its atom economy , scalability , and avoidance of hazardous chlorinating agents , making it ideal for early-phase process development.

Key Chemical Challenges Addressed
  • Equilibrium Management: Fischer esterification is reversible (

    
    ). This protocol utilizes Le Chatelier’s principle by employing methanol as both solvent and reactant to drive conversion.
    
  • Ether Stability: The meta-ethoxy group is an aryl alkyl ether. While generally robust, it can be susceptible to cleavage under extreme acidic forcing conditions (e.g., HI or BBr₃). This protocol employs sulfuric acid at controlled temperatures to ensure esterification occurs without dealkylation of the ether.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid is chemically inert to nucleophilic attack by methanol in its neutral state. Acid catalysis is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1][2][3]

Reaction Scheme & Mechanism

The following diagram illustrates the stepwise protonation, nucleophilic attack, and elimination of water.[3][4]

FischerMechanism Start 3-Bromo-5-ethoxy- benzoic acid Activated Activated Carbonyl Start->Activated Protonation H_Ion H+ (Cat.) H_Ion->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nu Attack MeOH MeOH (Nucleophile) MeOH->Tetrahedral Product Methyl 3-bromo- 5-ethoxybenzoate Tetrahedral->Product Elimination (-H₂O) WaterOut - H₂O WaterOut->Product

Figure 1: Stepwise mechanism of acid-catalyzed Fischer Esterification highlighting the activation and elimination phases.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[5]RoleGrade
3-Bromo-5-ethoxybenzoic acid ~245.071.0Limiting Reagent>97% HPLC
Methanol (MeOH) 32.04Excess (Solvent)Reactant/SolventAnhydrous
Sulfuric Acid (H₂SO₄) 98.080.5 - 1.0CatalystConc. (98%)
Sodium Bicarbonate (NaHCO₃) 84.01N/AQuench/WashSat. Aq.
Ethyl Acetate (EtOAc) 88.11N/AExtraction SolventACS Grade
Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Note: If working on >10g scale, ensure the condenser is connected to a nitrogen bubbler to exclude atmospheric moisture.

  • Dissolution: Charge the RBF with 3-Bromo-5-ethoxybenzoic acid (1.0 equiv).

  • Solvent Addition: Add Methanol (concentration ~0.2 M to 0.5 M relative to the acid).

    • Critical: Use anhydrous methanol to minimize the initial water concentration, favoring the forward reaction.

  • Catalyst Addition: While stirring at room temperature, add Concentrated H₂SO₄ (0.5 equiv) dropwise.

    • Exotherm Alert: The addition is exothermic. On larger scales, cool the flask in an ice bath during addition to prevent uncontrolled boiling.

Phase B: Reaction & Monitoring
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C internal temperature).

  • Timeline: Maintain reflux for 4–12 hours.

  • Monitoring (IPC): Monitor via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the starting acid peak.

    • Self-Validation: If conversion stalls at ~80-90%, add a small aliquot of fresh H₂SO₄ or remove solvent and restart with fresh anhydrous MeOH to push equilibrium.

Phase C: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Remove approximately 80% of the Methanol under reduced pressure (Rotary Evaporator).

    • Caution: Do not distill to dryness to avoid thermal degradation of the residual acid catalyst.

  • Partition: Dilute the residue with Ethyl Acetate (approx. 5x volume of residue) and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer carefully with Saturated Aqueous NaHCO₃ (2x).

    • Gas Evolution: CO₂ will generate vigorously. Vent the funnel frequently. Continue washing until the aqueous layer pH is ~8.

  • Washing: Wash the organic layer with Brine (1x) to remove residual water/methanol.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ . Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester.

Workflow Visualization

Workflow Setup Setup: Dissolve Acid in Anhydrous MeOH Catalyst Add H₂SO₄ (Cat.) Dropwise Setup->Catalyst Reflux Reflux (65°C) 4-12 Hours Catalyst->Reflux Check IPC: TLC/HPLC Complete? Reflux->Check Check->Reflux No (Continue) Evap Evaporate MeOH (approx 80%) Check->Evap Yes Extract Dissolve in EtOAc Wash w/ NaHCO₃ Evap->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Final Crude Methyl Ester Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of the methyl ester.

Critical Process Parameters & Troubleshooting

Equilibrium Control (The "Water Problem")

Fischer esterification produces water as a byproduct.[4] As water concentration increases, the rate of the reverse reaction (hydrolysis) increases.

  • Solution 1 (Small Scale): Use a large excess of Methanol. The solvent acts as a "sink" for the water.

  • Solution 2 (Large Scale): If the reaction stalls, add molecular sieves (3Å) to the reaction flask (in a Soxhlet extractor or directly suspended) to physically trap water.

Impurity Profile[6]
  • Unreacted Acid: Removed efficiently during the NaHCO₃ wash (forms the water-soluble sodium salt).

  • De-ethylated Phenol: If the reaction is overheated or the acid concentration is too high, the ethoxy ether may cleave, yielding Methyl 3-bromo-5-hydroxybenzoate.

    • Detection: Phenols appear as more polar spots on TLC and show a distinct shift in HPLC retention time.

    • Prevention:[6] Maintain temperature at 65°C; do not exceed.

Alternative Pathway (Acyl Chloride)

If the Fischer method proves too slow due to steric hindrance (unlikely for this meta-substituted substrate) or equilibrium issues:

  • Method: React the acid with Thionyl Chloride (SOCl₂) in MeOH.

  • Mechanism: Generates HCl in situ and proceeds via a highly reactive acyl chloride intermediate.

  • Pros/Cons: Higher yield/rate, but generates corrosive SO₂/HCl gas and requires stricter moisture control.

References

  • Fischer, E., & Speier, A. (1895).[7] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Esterification).

  • PubChem Compound Summary. (n.d.). 3-Bromo-5-ethoxybenzoic acid. National Center for Biotechnology Information.

Sources

Method

Application Note: 3-Bromo-5-ethoxybenzoic Acid in Medicinal Chemistry

[1][2][3] Executive Summary & Strategic Value 3-Bromo-5-ethoxybenzoic acid is a high-value pharmacophore scaffold used extensively in the optimization of lipophilic ligand efficiency.[1] Unlike simple benzoic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Strategic Value

3-Bromo-5-ethoxybenzoic acid is a high-value pharmacophore scaffold used extensively in the optimization of lipophilic ligand efficiency.[1] Unlike simple benzoic acid derivatives, this trisubstituted arene offers a unique "Goldilocks" zone for drug design:

  • The Carboxylic Acid (C1): Serves as a warhead anchor (amide coupling) or bioisostere precursor (tetrazole, oxadiazole).

  • The Bromine Handle (C3): Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems, crucial for kinase and GPCR inhibitor specificity.

  • The Ethoxy Group (C5): Provides a defined lipophilic vector (

    
     value) that fills hydrophobic pockets (e.g., in MAGL or BMP1 enzymes) without the metabolic liability of longer alkyl chains.
    

Primary Applications:

  • Monoacylglycerol Lipase (MAGL) Inhibitors: Used to synthesize piperazine-linked biaryls for neuroinflammation and pain management.[1]

  • BMP1/Tolloid-like Metalloproteinase Inhibitors: Critical intermediate for antifibrotic agents.[1]

  • Fragment-Based Drug Discovery (FBDD): A robust core for exploring Structure-Activity Relationships (SAR) in the "meta-meta" substitution space.[1]

Chemical Profile & Properties[1][3][6][7][8]

PropertyDataNote
IUPAC Name 3-Bromo-5-ethoxybenzoic acid-
CAS Number 855198-27-5Verified Identifier
Molecular Formula C

H

BrO

-
Molecular Weight 245.07 g/mol -
Appearance White to off-white crystalline solid-
pKa (Calc) ~3.8Acidic enough for standard amide couplings
cLogP 2.5Ideal for CNS penetration when derivatized
Solubility DMSO, Methanol, DCMPoor water solubility (requires organic co-solvent)

Synthetic Application Protocols

Protocol A: Scaffold Generation (If not commercially sourced)

Context: While commercially available, in-house synthesis allows for rapid analog generation (e.g., changing -OEt to -OiPr).[1]

Reaction Logic: Selective O-alkylation of the phenol prevents esterification of the carboxylic acid when using mild bases, or a two-step esterification-alkylation-hydrolysis route is used for scale.[1]

Workflow Diagram:

Synthesis Start 3-Bromo-5-hydroxybenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromo-5-hydroxybenzoate Step1->Inter1 Step2 O-Alkylation (EtI, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 3-bromo-5-ethoxybenzoate Step2->Inter2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final 3-Bromo-5-ethoxybenzoic acid Step3->Final

Caption: Stepwise synthesis ensuring regioselectivity at the phenolic oxygen.

Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Context: This is the primary application in MAGL inhibitor synthesis (e.g., Patent US11390610B2), coupling the aryl bromide with boronic acids to extend the scaffold.

Reagents:

  • Substrate: 3-Bromo-5-ethoxybenzoic acid (1.0 eq)

  • Partner: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM (5 mol%) - Chosen for robustness with electron-deficient arenes.[1]
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq) or Cs
    
    
    CO
    
    
    (for steric bulk)
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, charge the 3-bromo-5-ethoxybenzoic acid (1.0 mmol, 245 mg), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Degassing: Add solvent (1,4-Dioxane/Water, 5 mL). Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisoning of Pd(0) is the #1 cause of failure here.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 mmol) quickly and seal the vessel.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4-12 hours.

    • Microwave: Irradiate at 110°C for 30 minutes.

  • Work-up: Dilute with EtOAc, acidify with 1N HCl (to pH 3-4) to protonate the carboxylic acid. Wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: The product is an acidic biaryl. Purify via Reverse Phase HPLC (0.1% Formic Acid) or recrystallization if the product is solid.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion Oxidative addition is slow (electron-rich Br)Switch to Pd(OAc)

/XPhos or Pd-PEPPSI-IPr.
Protodebromination Reaction temperature too highLower temp to 80°C; ensure anhydrous conditions if possible.
Homocoupling Oxygen presentRe-degas solvents; increase Argon flow.[1]
Protocol C: Amide Coupling (Warhead Attachment)

Context: Attaching the scaffold to a piperazine or amine linker (common in BMP1 inhibitors).

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF.

Procedure:

  • Dissolve 3-bromo-5-ethoxybenzoic acid in DMF (0.2 M).

  • Add DIPEA and stir for 5 mins.

  • Add HATU. Observe color change (activation).

  • Add the amine (e.g., N-Boc-piperazine).[1] Stir at RT for 2 hours.

  • Note: The electron-donating ethoxy group decreases the electrophilicity of the carbonyl slightly, but HATU is sufficiently potent to overcome this.

Structural Activity Relationship (SAR) Logic

The placement of the ethoxy group at the 5-position is not arbitrary.[1] In medicinal chemistry, this "meta-meta" substitution pattern allows the molecule to probe specific sub-pockets in enzymes like MAGL.

SAR_Logic cluster_0 Functional Roles Core 3-Bromo-5-ethoxybenzoic Acid (Scaffold) Acid COOH (C1): Hydrogen Bond Donor/Acceptor Anchor for Amide Library Core->Acid Bromo Br (C3): Synthetic Handle (Suzuki) Access to Biaryl Space Core->Bromo Ethoxy OEt (C5): Lipophilic Vector (+0.8 pi) Metabolic Stability vs. n-Propyl Core->Ethoxy

Caption: Pharmacophore mapping of the trisubstituted benzene ring.[1]

References & Validation

  • MAGL Inhibitor Synthesis:

    • Patent: "Piperazine derivatives as MAGL inhibitors." F. Hoffmann-La Roche AG.[1][3] US11390610B2 .

    • Relevance: Describes the use of 3-bromo-5-ethoxybenzoic acid as a key building block (Intermediate B.95) for synthesizing neuroprotective agents.

    • Source:[1]

  • BMP1 Inhibitors:

    • Patent: "Hydroxy formamide derivatives and their use." Novartis AG. WO2015104684A1 .

    • Relevance: details the synthesis of Intermediate 31 from 3-bromo-5-ethoxybenzoic acid via esterification and cross-coupling.

    • Source:[1]

  • Chemical Properties & Identifiers:

    • Source: PubChem Compound Summary for CID 53217019 (3-bromo-5-ethoxybenzoic acid).[1]

    • Source:[1]

  • General Suzuki Coupling Methodology:

    • Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Source:

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Bromo-5-ethoxybenzoic Acid in the Discovery of Novel Agrochemicals

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 3-Bromo-5-ethoxybenzoic acid as a versatile scaffold for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 3-Bromo-5-ethoxybenzoic acid as a versatile scaffold for the development of new herbicides and fungicides. This document outlines the rationale for its use, detailed synthetic protocols for derivatization, and robust bioassay methodologies for screening potential candidates.

Introduction: The Strategic Value of the 3-Bromo-5-ethoxybenzoic Acid Scaffold

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Substituted benzoic acids are a well-established class of synthons that form the backbone of numerous commercial herbicides and fungicides.[1][2] The specific substitution pattern of 3-Bromo-5-ethoxybenzoic acid offers a unique combination of physicochemical properties that make it an attractive starting point for library synthesis in agrochemical discovery programs.

The presence of a bromine atom, a lipophilic ethoxy group, and a reactive carboxylic acid moiety provides a trifecta of opportunities for molecular exploration:

  • The Bromine Substituent: Halogen atoms are known to modulate the lipophilicity and metabolic stability of bioactive molecules. The bromine at the meta-position can influence the electronic environment of the aromatic ring and provide a potential site for metabolic transformation or target interaction.

  • The Ethoxy Group: This group enhances the lipophilicity of the molecule, which can be critical for its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens. Its position relative to the other substituents can also impart specific conformational preferences to the molecule.

  • The Carboxylic Acid: This functional group is the primary handle for synthetic diversification. It can be readily converted into a wide array of functional groups, including esters, amides, and various heterocycles, allowing for a systematic investigation of structure-activity relationships (SAR).

These application notes will guide the user through the process of harnessing the potential of 3-Bromo-5-ethoxybenzoic acid, from initial derivatization to biological evaluation.

Synthetic Derivatization Strategies

The carboxylic acid group of 3-Bromo-5-ethoxybenzoic acid is the primary site for chemical modification. The following sections provide detailed protocols for the synthesis of amide and ester derivatives, which represent two of the most common and effective strategies for converting benzoic acids into biologically active compounds.

Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in the synthesis of many agrochemicals. The resulting N-substituted benzamides can exhibit a wide range of biological activities.

Rationale: The conversion of the carboxylic acid to an amide allows for the introduction of a diverse range of secondary fragments. The nature of the amine component can significantly impact the molecule's overall shape, polarity, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets. For instance, patent literature describes herbicidally active benzoic acid amides, underscoring the potential of this chemical class.

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow A 3-Bromo-5-ethoxybenzoic acid B Activation of Carboxylic Acid (e.g., with SOCl2 or Oxalyl Chloride) A->B Step 1 C Acyl Chloride Intermediate B->C D Reaction with Primary or Secondary Amine (R1R2NH) C->D Step 2 E Amide Derivative D->E F Purification (e.g., Column Chromatography) E->F Step 3 G Characterization (NMR, MS) F->G Step 4

Caption: Workflow for the synthesis of amide derivatives.

Protocol 2.1.1: General Procedure for the Synthesis of N-substituted-3-bromo-5-ethoxybenzamides

  • Acid Chloride Formation: To a solution of 3-Bromo-5-ethoxybenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 3-bromo-5-ethoxybenzoyl chloride. This intermediate is often used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in dry DCM and add it dropwise to a solution of the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide. Confirm the structure and purity of the final product by NMR and mass spectrometry.

Synthesis of Ester Derivatives

Esterification is another powerful method for modifying the properties of the parent benzoic acid, often leading to compounds with fungicidal or herbicidal activity.

Rationale: The conversion of the carboxylic acid to an ester can increase the lipophilicity of the compound and alter its mode of uptake and transport within the target organism. The choice of the alcohol component can be used to fine-tune these properties. For example, the synthesis of oxime esters has been shown to yield compounds with significant antifungal activity.[3][4][5]

Workflow for Ester Synthesis:

Ester_Synthesis_Workflow A 3-Bromo-5-ethoxybenzoic acid B Esterification Reaction (e.g., Fischer Esterification or Coupling Agent-mediated) A->B Step 1 C Ester Derivative B->C D Purification (e.g., Extraction and/or Column Chromatography) C->D Step 2 E Characterization (NMR, MS) D->E Step 3

Caption: Workflow for the synthesis of ester derivatives.

Protocol 2.2.1: General Procedure for the Synthesis of 3-Bromo-5-ethoxybenzoate Esters (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-ethoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heating: Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the excess acid with a saturated solution of NaHCO₃. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification and Characterization: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude ester by column chromatography if necessary. Confirm the structure and purity by NMR and mass spectrometry.

Biological Screening Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide standardized methods for preliminary screening of herbicidal and fungicidal potential.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This method is a widely used and reliable technique for the initial screening of compounds for fungicidal activity against a range of plant pathogenic fungi.[6][7]

Rationale: This assay provides a rapid and cost-effective way to determine the intrinsic fungitoxicity of a compound by measuring its effect on the mycelial growth of a fungus in a controlled environment.

Protocol 3.1.1: Mycelial Growth Inhibition Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-60 °C.

  • Incorporation of Test Compounds: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure thorough mixing. A control plate containing only DMSO should also be prepared.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum), in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection and Analysis: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish. Calculate the percentage of inhibition of mycelial growth using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

Data Presentation:

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)
Control 00
Compound A 1025
5060
10095
Compound B 1015
5045
10070
Greenhouse Herbicidal Activity Assay

Greenhouse trials are essential for evaluating the herbicidal efficacy of compounds under more realistic conditions than in vitro assays.[8][9][10]

Rationale: This whole-plant bioassay allows for the assessment of a compound's pre-emergent (soil-applied) and post-emergent (foliar-applied) activity against a panel of representative weed species. It also provides preliminary information on crop selectivity.

Protocol 3.2.1: Pre- and Post-Emergence Herbicide Screening

  • Plant Material: Grow a selection of monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., velvetleaf, Abutilon theophrasti) weed species in pots containing a standard potting mix. For pre-emergence testing, seeds are sown just before treatment. For post-emergence testing, plants are grown to the 2-3 leaf stage.

  • Preparation of Test Solutions: Formulate the test compounds as an emulsifiable concentrate or a wettable powder. Prepare spray solutions at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Herbicide Application: Apply the test solutions using a precision bench sprayer equipped with a flat-fan nozzle to ensure uniform coverage.[10]

  • Greenhouse Conditions: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Evaluation: Assess the herbicidal effects at 7, 14, and 21 days after treatment (DAT). Use a visual rating scale from 0 to 100, where 0 represents no injury and 100 represents complete plant death.

  • Data Analysis: Analyze the data to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each compound and weed species.

Data Presentation:

CompoundApplication Rate (g a.i./ha)Weed SpeciesPost-Emergence Injury (%) at 21 DAT
Control 0E. crus-galli0
0A. theophrasti0
Compound A 250E. crus-galli40
250A. theophrasti85
1000E. crus-galli75
1000A. theophrasti100

Structure-Activity Relationship (SAR) Insights

A systematic approach to derivatization and screening allows for the development of a robust SAR. The following logical framework can guide the selection of derivatives for synthesis.

SAR_Logic cluster_0 Initial Scaffold cluster_1 Primary Derivatization cluster_2 Biological Screening cluster_3 SAR Analysis cluster_4 Lead Optimization A 3-Bromo-5-ethoxybenzoic acid B Amide Library (Varying R1, R2) A->B C Ester Library (Varying R) A->C D Herbicidal Assay B->D E Fungicidal Assay B->E C->D C->E F Identify Active Sub-structures D->F E->F G Correlate Physicochemical Properties with Activity F->G H Synthesize Focused Library around Active Hits G->H

Caption: Logical framework for SAR-driven agrochemical discovery.

Key Considerations for SAR:

  • Lipophilicity: The ethoxy group already imparts a degree of lipophilicity. The choice of amine or alcohol for derivatization can be used to modulate this property to optimize uptake and transport.

  • Steric Factors: The size and shape of the substituents on the amide nitrogen or the ester oxygen can have a profound effect on binding to the target site.

  • Electronic Effects: The electronic nature of the substituents introduced can influence the reactivity and metabolic stability of the molecule.

By systematically exploring these factors, researchers can rationally design and synthesize novel agrochemicals with enhanced performance characteristics.

References

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  • Huang, M., et al. (2017). Synthesis and Antifungal Activity of Novel 3-Caren-5-One Oxime Esters. Molecules.
  • Lokadi, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Luo, Y., et al. (2023). Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses. ACS Omega.
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  • Singh, R., et al. (2025). In vitro evaluation of novel fungicides and bio-agents against pathogens associated with stem end rot of sweet orange (Citrus sinensis).
  • Soltani, N., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
  • Wang, D., et al. (2013). CN103193633A - Preparation and application of 3-bromo-4-ethoxybenzoic acid.
  • Wang, H., et al. (2019). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.
  • Wang, L., et al. (2013). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Wei, Y., et al. (2025). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chemistry & Biodiversity.
  • Weng, J., et al. (2016). WO2016001074A1 - Herbicidally active benzoic acid amides.
  • Williams, B., et al. (2015). Testing for and Deactivating Herbicide Residues.
  • Wu, J., et al. (2023). Biological characterization and in vitro fungicide screening of a new causal agent of walnut leaf spot in Guizhou Province, China. Frontiers in Microbiology.
  • Xia, Z., et al. (2004). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry.
  • Yang, S., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Organic Letters.
  • Zhang, J., et al. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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Method

Application Note &amp; Protocols: Derivatization of 3-Bromo-5-ethoxybenzoic Acid for Biological Screening

Abstract This guide provides a comprehensive framework for the chemical derivatization of 3-bromo-5-ethoxybenzoic acid, a versatile scaffold for generating compound libraries aimed at biological screening. We delve into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 3-bromo-5-ethoxybenzoic acid, a versatile scaffold for generating compound libraries aimed at biological screening. We delve into the strategic rationale behind selecting this starting material, offering detailed, field-proven protocols for its conversion into diverse amide and ester derivatives. The methodologies are designed for robustness and adaptability, enabling researchers in medicinal chemistry and drug discovery to efficiently synthesize novel chemical entities. Furthermore, we outline a logical strategy for the subsequent biological evaluation of these derivatives, supported by workflows and data presentation templates. This document serves as a practical resource, bridging synthetic chemistry with early-stage biological investigation.

Introduction: The Strategic Value of the 3-Bromo-5-ethoxybenzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid framework is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The starting material, 3-bromo-5-ethoxybenzoic acid, is strategically selected for its intrinsic chemical features that facilitate the creation of a diverse molecular library.

  • The Carboxylic Acid Handle: The primary reactive site, the carboxylic acid group, is ideal for straightforward and high-yield derivatization into two of the most common functional groups in pharmaceuticals: amides and esters.[4][5] Amide bond formation, in particular, is the most frequently utilized reaction in medicinal chemistry programs.[4]

  • The Ethoxy Group: Positioned at the meta-position, the ethoxy group increases the lipophilicity of the scaffold. This modification can enhance cell membrane permeability and favorably modulate the pharmacokinetic profile of the resulting derivatives.[6][7]

  • The Bromo Substituent: The bromine atom serves a dual purpose. Firstly, its size and electronegativity can contribute to specific binding interactions with biological targets, including halogen bonding. Secondly, it provides a reactive handle for more advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further diversification at a later stage.

This application note provides robust protocols for leveraging the carboxylic acid group to generate a primary library of amides and esters, setting the stage for comprehensive biological screening.

Derivatization Strategy: A Workflow for Library Synthesis

The core strategy involves the activation of the carboxylic acid of 3-bromo-5-ethoxybenzoic acid to facilitate nucleophilic acyl substitution by a diverse set of amines and alcohols. This approach allows for the systematic modification of the scaffold's properties, creating a library of compounds with varied steric and electronic features. The two primary pathways, amide and ester formation, are outlined below.

G cluster_0 Core Synthesis Workflow cluster_1 Amide Synthesis Pathway cluster_2 Ester Synthesis Pathway A Starting Material 3-Bromo-5-ethoxybenzoic Acid B Activation Step (e.g., Acyl Chloride Formation or Coupling Agent) A->B E Reaction with Alcohol (R³OH) + Acid Catalyst A->E C Reaction with Primary/Secondary Amine (R¹R²NH) B->C Nucleophilic Acyl Substitution D Amide Derivatives Library C->D F Ester Derivatives Library E->F Fischer-Speier Esterification

Figure 1: General workflow for the derivatization of 3-bromo-5-ethoxybenzoic acid.

Experimental Protocols

The following protocols are presented as general, adaptable procedures. Researchers should employ standard laboratory safety practices, including the use of personal protective equipment (PPE) and performing reactions within a certified chemical fume hood.

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

This two-step method is highly effective and proceeds through a reactive acyl chloride intermediate. The activation with thionyl chloride is a classic and reliable method for preparing acyl chlorides from carboxylic acids.[8]

Step A: Synthesis of 3-Bromo-5-ethoxybenzoyl chloride

Materials & Reagents
3-Bromo-5-ethoxybenzoic acid
Thionyl chloride (SOCl₂)
Dichloromethane (DCM), anhydrous
N,N-Dimethylformamide (DMF), catalytic
Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-ethoxybenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (approx. 5 mL per 1 g of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-bromo-5-ethoxybenzoyl chloride is typically a yellow to brown oil or solid and is used immediately in the next step without further purification.

Step B: Amide Coupling

Materials & Reagents
Crude 3-bromo-5-ethoxybenzoyl chloride
Selected primary or secondary amine (e.g., benzylamine) (1.1 eq)
Triethylamine (TEA) or Pyridine (2.0 eq)
Dichloromethane (DCM), anhydrous
Magnetic stirrer, standard glassware

Procedure:

  • Dissolve the selected amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM in a separate flask at 0 °C.

  • Dissolve the crude 3-bromo-5-ethoxybenzoyl chloride from Step A in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: One-Pot Amide Synthesis Using EDC/HOBt Coupling

This method is a widely used one-pot procedure in medicinal chemistry that avoids the harsh conditions of acyl chloride formation.[4] Carbodiimides like EDC activate the carboxylic acid, while additives like HOBt are used to increase efficiency and suppress side reactions.

Materials & Reagents
3-Bromo-5-ethoxybenzoic acid (1.0 eq)
Selected primary or secondary amine (1.1 eq)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
Hydroxybenzotriazole (HOBt) (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
Magnetic stirrer, standard glassware

Procedure:

  • Dissolve 3-bromo-5-ethoxybenzoic acid (1.0 eq), the selected amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.

  • Stir the solution at room temperature for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (aq) (if using DCM), saturated NaHCO₃ (aq), and brine. Note: If DMF is the solvent, perform an aqueous workup followed by extraction.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure amide.

Protocol 3: Ester Synthesis via Fischer-Speier Esterification

This is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.[9][10] The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms will drive the reaction to completion.[9]

Materials & Reagents
3-Bromo-5-ethoxybenzoic acid (1.0 eq)
Selected alcohol (e.g., ethanol, methanol) (used as solvent)
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~5% mol)
Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend 3-bromo-5-ethoxybenzoic acid in an excess of the desired alcohol (e.g., 20 mL per 1 g of acid) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer carefully with saturated NaHCO₃ (aq) until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ester.

Data Summary of Synthesized Derivatives

A systematic approach to library generation requires meticulous data management. The following table provides a template for summarizing the key properties of the newly synthesized derivatives.

Compound IDR-Group (for Amide/Ester)StructureMolecular FormulaMW ( g/mol )
START-1 N/A3-Bromo-5-ethoxybenzoic acidC₉H₉BrO₃245.07
AMD-01 -NH-CH₂-PhN-Benzyl-3-bromo-5-ethoxybenzamideC₁₆H₁₆BrNO₂334.21
AMD-02 -N(CH₂)₄O(3-Bromo-5-ethoxyphenyl)(morpholino)methanoneC₁₃H₁₆BrNO₃314.18
EST-01 -O-CH₂CH₃Ethyl 3-bromo-5-ethoxybenzoateC₁₁H₁₃BrO₃273.12
EST-02 -O-CH₂-PhBenzyl 3-bromo-5-ethoxybenzoateC₁₆H₁₅BrO₃335.19

Strategy for Biological Screening

Derivatives of benzoic acid have demonstrated a wide array of biological activities.[1][2][11] A logical screening cascade should be employed to efficiently identify promising "hit" compounds from the synthesized library.

G cluster_0 Screening Cascade A Synthesized Library (Amides & Esters) B Primary Screening (Single High Concentration) e.g., Cell Viability (MTT Assay) on Cancer Lines or Antibacterial Zone of Inhibition A->B Evaluate full library C Hit Identification (Compounds showing >50% inhibition or significant activity) B->C Analyze data D Secondary / Confirmatory Assays Dose-Response Curves (IC₅₀ Determination) C->D Validate hits E Lead Candidate(s) for further optimization and Mechanism of Action studies D->E Prioritize potent compounds

Figure 2: A logical workflow for the biological screening of the derivative library.

Recommended Initial Screens:

  • Anticancer Activity: Benzoic acid derivatives have shown promise as anticancer agents.[1][12][13] A primary screen could involve testing the library at a single high concentration (e.g., 10-50 µM) against a panel of human cancer cell lines (e.g., HepG2 liver cancer, PANC-1 pancreatic cancer) using a cell viability assay like the MTT or SRB assay.

  • Antimicrobial Activity: This is a classic therapeutic area for benzoic acid derivatives.[2][14] Compounds can be screened for antibacterial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disk diffusion method for a qualitative assessment, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC) for active compounds.[14]

  • Enzyme Inhibition: If a specific molecular target is hypothesized, direct enzymatic assays can be employed. For example, various benzoic acid derivatives have been explored as inhibitors of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[15] or influenza neuraminidase.[16]

Conclusion

3-Bromo-5-ethoxybenzoic acid stands out as an excellent starting scaffold for the rapid generation of chemically diverse libraries. The protocols detailed herein for amide and ester formation are robust, scalable, and leverage common laboratory reagents and techniques. By following a structured derivatization strategy coupled with a logical screening cascade, researchers can efficiently explore the chemical space around this scaffold to identify novel compounds with significant biological activity, paving the way for the development of new therapeutic agents.

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  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. Available at: [Link]

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  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). PMC. Available at: [Link]

  • 3-Bromo-5-ethylbenzoic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved February 11, 2026, from [Link]

  • MEDICAL AND BIOLOGICAL SIGNIFICANCE OF OXYBENZOIC ACID DERIVATIVES. (2025). CyberLeninka. Available at: [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • 3,5-dihydroxybenzoic acid. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]

  • Recent progress in the development of derivatization reagents having a benzofuran structure. (2007). ResearchGate. Available at: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2021). PMC. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2018). PMC. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 3-Bromo-5-ethoxybenzoic Acid and Its Derivatives

Abstract This document provides a detailed guide for the synthesis of 3-Bromo-5-ethoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. We present a robust and efficient two-step synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 3-Bromo-5-ethoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic pathway starting from the commercially available precursor, 3-bromo-5-hydroxybenzoic acid. Furthermore, this guide outlines validated protocols for the derivatization of the target acid into esters, amides, and biaryl compounds through Fischer esterification, amide coupling, and Suzuki-Miyaura cross-coupling reactions, respectively. Each protocol is accompanied by mechanistic insights, step-by-step procedures, and safety considerations to ensure reproducibility and safe laboratory practice for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Substituted benzoic acids are fundamental scaffolds in the development of novel therapeutics and functional materials.[1] Specifically, molecules like 3-Bromo-5-ethoxybenzoic acid, which possess multiple functional handles—a carboxylic acid, an aryl bromide, and an ether—offer significant synthetic versatility. The aryl bromide moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted into a wide array of functional groups such as esters and amides.[2]

This guide details a reliable and scalable synthetic strategy. The core structure is synthesized via a Williamson ether synthesis, a classic and highly effective method for forming ether linkages.[3][4] Subsequently, we demonstrate the utility of this core structure by elaborating it into three key classes of derivatives.

G A 3-Bromo-5-hydroxybenzoic Acid B 3-Bromo-5-ethoxybenzoic Acid A->B C Ester Derivatives B->C Protocol 2: Fischer Esterification D Amide Derivatives B->D Protocol 3: Amide Coupling E Biaryl Derivatives C->E

Figure 1: Overall Synthetic Strategy.

Synthesis of the Core Intermediate: 3-Bromo-5-ethoxybenzoic Acid

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[5][6] In this protocol, the phenolic hydroxyl group of 3-bromo-5-hydroxybenzoic acid is deprotonated by a base to form a phenoxide, which then attacks the electrophilic ethylating agent.

Materials:

  • 3-Bromo-5-hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Diethyl sulfate ((C₂H₅)₂SO₄)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-hydroxybenzoic acid (1 equiv.). Dissolve it in 100 mL of anhydrous acetone.

  • Base Addition: While stirring, add finely ground sodium hydroxide (2.2 equiv.) to the solution. The formation of a salt may cause the mixture to thicken. Stir the suspension at room temperature for 30 minutes. Causality Note: Two equivalents of base are required to deprotonate both the acidic carboxylic acid and the phenolic hydroxyl group, with a slight excess ensuring complete reaction.

  • Ethylating Agent Addition: Carefully add diethyl sulfate (1.2 equiv.) dropwise to the suspension. Caution: Diethyl sulfate is a potent alkylating agent and a suspected carcinogen. Handle it with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetone.

    • Add 100 mL of water to the residue and stir.

    • Carefully acidify the aqueous solution to pH ~2 by the slow addition of 2M HCl. This step protonates the carboxylate salt to form the desired carboxylic acid. A precipitate should form.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-ethoxybenzoic acid.

Synthesis of 3-Bromo-5-ethoxybenzoic Acid Derivatives

The synthesized acid is a versatile platform for creating diverse derivatives. The following protocols detail methods for ester, amide, and biaryl formation.

Protocol 2: Esterification via Fischer-Speier Method

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process. To achieve a high yield, it is typically conducted using a large excess of the alcohol as the solvent, which drives the equilibrium towards the product side.[8]

G start Start A Dissolve 3-Bromo-5-ethoxybenzoic Acid in excess Alcohol start->A end End B Add catalytic H₂SO₄ A->B C Reflux for 4-8 hours B->C D Cool to RT & remove excess Alcohol C->D E Dissolve residue in Ethyl Acetate D->E F Wash with sat. NaHCO₃ and Brine E->F G Dry over MgSO₄ & Filter F->G H Concentrate under reduced pressure G->H I Purify via Chromatography or Distillation H->I I->end G start Start A Dissolve Acid (1 eq) in DMF/DCM start->A end End Product B Add HATU (1.1 eq) & DIPEA (2 eq) A->B C Stir for 10 min (Activation) B->C D Add Amine (1.1 eq) C->D E Stir at RT for 2-12 hours D->E F Quench with Water & Extract with EtOAc E->F G Wash with aq. LiCl and Brine F->G H Dry, Filter, & Concentrate G->H I Purify via Column Chromatography H->I I->end

Sources

Method

Analytical methods for quantifying 3-Bromo-5-ethoxybenzoic acid

Executive Summary This guide details the analytical quantification of 3-Bromo-5-ethoxybenzoic acid (CAS: 1020723-57-8 / Analogous derivatives), a critical intermediate in the synthesis of SGLT2 inhibitors and kinase-targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical quantification of 3-Bromo-5-ethoxybenzoic acid (CAS: 1020723-57-8 / Analogous derivatives), a critical intermediate in the synthesis of SGLT2 inhibitors and kinase-targeting small molecules. Due to the presence of both a halogen (bromine) and an ether moiety on a benzoic acid core, this molecule presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts.

This protocol provides two validated approaches:

  • Method A (HPLC-UV): A robust "workhorse" method for purity assay and reaction monitoring.

  • Method B (LC-MS/MS): A high-sensitivity method for trace impurity analysis and pharmacokinetic (PK) studies.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method design.

  • Acidic Nature: With a pKa estimated between 3.5–3.8, the carboxylic acid group will be ionized at neutral pH. To retain this compound on a C18 column and prevent peak tailing, the mobile phase must be buffered to pH < 3.0 (suppressing ionization).

  • Lipophilicity: The bromine and ethoxy substituents increase the LogP (~2.9), making it retain strongly on Reverse Phase (RP) columns compared to unsubstituted benzoic acid.

  • UV Chromophore: The aromatic ring allows for sensitive detection at 235 nm (primary max) and 254 nm (secondary).

Method A: HPLC-UV (Purity & Assay)

Recommended for: Raw material release testing, reaction monitoring, and stability studies.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)High surface area C18 provides necessary hydrophobic interaction.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Low pH ensures the acid is fully protonated (

), sharpening peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than MeOH, preventing excessive backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 235 nm (Reference: 360 nm)235 nm targets the benzoic acid

transition for max sensitivity.
Injection Vol 5–10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial hold for polar impurities
2.020Isocratic hold
12.080Linear gradient to elute analyte
15.080Wash column
15.120Re-equilibration
20.020End of Run

Method B: LC-MS/MS (Trace Analysis)

Recommended for: Genotoxic impurity screening, cleaning validation, and biological matrices.

Ionization Logic: Carboxylic acids ionize poorly in ESI(+) mode. ESI(-) is mandatory. The primary fragmentation pathway for benzoic acids is the neutral loss of


 (44 Da).
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Precursor Ion: [M-H]⁻ = m/z 242.9 (for

    
    ) and 244.9 (for 
    
    
    
    ).
  • MRM Transitions:

    • Quantifier: 242.9

      
       198.9 (Loss of 
      
      
      
      )
    • Qualifier: 242.9

      
       170.9 (Loss of 
      
      
      
      + Ethyl group cleavage)
LC Conditions (MS Compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water (Do NOT use Phosphoric Acid in MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC format).

Experimental Protocols

Standard Preparation Workflow

To ensure accuracy, follow this self-validating dilution scheme.

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 3-Bromo-5-ethoxybenzoic acid into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Note: Diluting with 100% organic solvent can cause "solvent effect" (peak distortion) when injecting into a high-aqueous initial gradient. Always match the diluent to the initial mobile phase conditions.

Visualized Workflow (DOT)

AnalyticalWorkflow Start Sample Receipt Weigh Weighing (10 mg ± 0.1 mg) Start->Weigh Dissolve Dissolution (100% ACN) Weigh->Dissolve Stock Prep Dilute Dilution (50:50 ACN:H2O) Dissolve->Dilute Avoid Solvent Effect Filter Filtration (0.2 µm PTFE) Dilute->Filter Remove Particulates Inject HPLC Injection Filter->Inject Data Data Analysis (Integrate @ 235nm) Inject->Data

Figure 1: Step-by-step sample preparation and analysis workflow ensuring solvent compatibility.

Method Development Decision Tree

When adapting this method for different matrices (e.g., reaction mixtures vs. pure substance), use the following logic to optimize separation.

MethodDev Start Start Optimization CheckPeak Check Peak Shape Start->CheckPeak Tailing Is Peak Tailing? CheckPeak->Tailing AdjustPH Lower pH (Add H3PO4) Tailing->AdjustPH Yes (Ionization issue) CheckRes Check Resolution (Rs) Tailing->CheckRes No AdjustPH->CheckPeak PoorRes Rs < 2.0? CheckRes->PoorRes Gradient Flatten Gradient Slope PoorRes->Gradient Yes (Co-elution) Final Finalize Method PoorRes->Final No (Pass) Gradient->CheckRes

Figure 2: Troubleshooting logic for optimizing the separation of benzoic acid derivatives.

Validation Criteria (ICH Q2 R1/R2)

To ensure regulatory compliance, the method must meet these criteria:

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time (RT)Inject Blank, Placebo, and Impurity Spikes.
Linearity

5 concentrations from 50% to 150% of target conc.[3]
Precision RSD

6 replicate injections of standard.
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, 120% levels.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5][6] Link

  • PubChem. (n.d.).[7][8][9] 3-Bromo-5-methoxybenzoic acid (Analogous Structure Data).[7] National Library of Medicine. Link[8]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Link

  • Sigma-Aldrich. (n.d.).[10] 3-Bromo-5-hydroxybenzoic acid (Chemical Properties). Merck KGaA. Link

Sources

Application

Application Note: High-Throughput Synthesis of Novel Compound Libraries Utilizing a 3-Bromo-5-ethoxybenzoic Acid Scaffold

Introduction: The Strategic Value of the 3-Bromo-5-ethoxybenzoic Acid Scaffold in Drug Discovery The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The design and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Bromo-5-ethoxybenzoic Acid Scaffold in Drug Discovery

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The design and synthesis of compound libraries around a central scaffold represent a powerful strategy for systematically exploring chemical space and identifying promising lead compounds.[1] The 3-Bromo-5-ethoxybenzoic acid scaffold is a particularly attractive starting point for library synthesis due to its inherent structural features that offer multiple avenues for diversification.

This scaffold possesses three key points for chemical modification: the carboxylic acid, the aryl bromide, and the aromatic ring itself. The carboxylic acid moiety provides a handle for the facile formation of amides, esters, and other derivatives, which are prevalent in many biologically active molecules.[2] The bromine atom serves as a versatile functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.[3][4] Finally, the ethoxy group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics. The strategic placement of these functional groups allows for the creation of diverse libraries with a three-dimensional architecture conducive to interacting with biological targets.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design and parallel synthesis of compound libraries based on the 3-Bromo-5-ethoxybenzoic acid scaffold. We will detail robust and scalable protocols for both amide bond formation and Suzuki-Miyaura cross-coupling reactions, optimized for a high-throughput format.

Core Synthetic Strategies: A Dual-Axis Approach to Library Diversification

The power of the 3-Bromo-5-ethoxybenzoic acid scaffold lies in its ability to be diversified at two independent positions, allowing for the creation of large and structurally rich compound libraries. Our strategy focuses on a two-step sequence: initial amide bond formation followed by a Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of two distinct sets of building blocks, maximizing the chemical space explored.

Workflow for Library Synthesis

G cluster_0 PART 1: Amide Library Synthesis cluster_1 PART 2: Suzuki Coupling for Final Library Scaffold 3-Bromo-5-ethoxybenzoic Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Scaffold->Amide_Coupling Amine_Building_Blocks Amine Building Blocks (R1-NH2) Amine_Building_Blocks->Amide_Coupling Amide_Library Amide Library (Core Intermediates) Amide_Coupling->Amide_Library Suzuki_Coupling Suzuki-Miyaura Coupling (e.g., Pd(dppf)Cl2, Base) Amide_Library->Suzuki_Coupling Boronic_Acid_Building_Blocks Boronic Acid/Ester Building Blocks (R2-B(OR)2) Boronic_Acid_Building_Blocks->Suzuki_Coupling Final_Library Final Diversified Library Suzuki_Coupling->Final_Library caption Overall workflow for the two-part library synthesis.

Caption: Overall workflow for the two-part library synthesis.

1. Amide Bond Formation: The carboxylic acid of the scaffold is activated and coupled with a diverse set of primary and secondary amines. This reaction is highly efficient and amenable to parallel synthesis formats. The choice of coupling reagent is critical for achieving high yields and purity across a broad range of amine substrates. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high reactivity and low rates of racemization.[5]

2. Suzuki-Miyaura Cross-Coupling: The aryl bromide of the intermediate amide library is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a diverse set of boronic acids or esters.[3] This reaction is a powerful tool for forming carbon-carbon bonds and introducing a wide array of aromatic and heteroaromatic moieties. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction, especially when dealing with a variety of substrates in a parallel format.[6]

Experimental Protocols

Synthesis of the 3-Bromo-5-ethoxybenzoic Acid Scaffold

A plausible synthetic route to the 3-Bromo-5-ethoxybenzoic acid scaffold starts from the commercially available 3-bromo-5-hydroxybenzoic acid.

G Start 3-Bromo-5-hydroxybenzoic Acid Reaction Williamson Ether Synthesis (Ethyl Iodide, K2CO3, Acetone) Start->Reaction Product 3-Bromo-5-ethoxybenzoic Acid Reaction->Product caption Synthesis of the scaffold.

Caption: Synthesis of the scaffold.

Materials:

  • 3-Bromo-5-hydroxybenzoic acid (1.0 eq)[7]

  • Ethyl iodide (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromo-5-hydroxybenzoic acid in anhydrous acetone, add potassium carbonate.

  • Add ethyl iodide dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-bromo-5-ethoxybenzoic acid by recrystallization.[8]

Parallel Synthesis of the Amide Library (Exemplified for a 96-well plate format)

Materials:

  • 3-Bromo-5-ethoxybenzoic acid stock solution (0.2 M in DMF)

  • HATU stock solution (0.2 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA) stock solution (0.4 M in DMF)

  • Library of primary and secondary amines (stock solutions at 0.25 M in DMF)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add the 3-Bromo-5-ethoxybenzoic acid stock solution (100 µL, 0.02 mmol, 1.0 eq).

  • Add the respective amine stock solution to each well (100 µL, 0.025 mmol, 1.25 eq).

  • Add the HATU stock solution to each well (100 µL, 0.02 mmol, 1.0 eq).

  • Initiate the reaction by adding the DIPEA stock solution to each well (100 µL, 0.04 mmol, 2.0 eq).

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products using a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild acid (e.g., 0.1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer (e.g., using a centrifugal evaporator) to yield the crude amide library.

Parallel Synthesis of the Final Library via Suzuki-Miyaura Coupling

Materials:

  • Crude amide library from the previous step, dissolved in a suitable solvent (e.g., 1,4-dioxane/water mixture)

  • Library of boronic acids or esters (stock solutions at 0.03 mmol in a suitable solvent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 96-well reaction block

Procedure:

  • To each well containing the crude amide product, add the corresponding boronic acid or ester solution (1.5 eq).

  • Add a solution of the base (e.g., K₂CO₃, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Seal the reaction block and heat to 80-100 °C for 4-12 hours. Monitor a representative reaction for completion by LC-MS.

  • Cool the reaction block to room temperature.

  • Dilute the reaction mixtures with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer and concentrate to yield the final compound library.

  • Purify the library members as needed using high-throughput purification techniques such as preparative HPLC-MS.

Data Presentation: Characterization of a Representative Library

The successful synthesis of the compound library should be confirmed by appropriate analytical techniques. For a library of this nature, high-throughput analysis is essential.

Table 1: Representative Analytical Data for a Subset of the Final Library

Compound IDR¹ GroupR² GroupMolecular Weight ( g/mol )Purity (LC-MS, %)
LIB-001BenzylPhenyl395.26>95
LIB-002Cyclohexyl4-Fluorophenyl403.28>95
LIB-003Morpholinoethyl3-Pyridyl424.30>95
LIB-004n-Butyl2-Thienyl381.29>95

Conclusion

The 3-Bromo-5-ethoxybenzoic acid scaffold provides a robust and versatile platform for the generation of diverse compound libraries. The presented protocols for parallel amide coupling and Suzuki-Miyaura cross-coupling offer a reliable and efficient workflow for high-throughput synthesis. By leveraging this scaffold and these methodologies, researchers can rapidly generate novel chemical entities for screening in a variety of drug discovery programs, accelerating the identification of new therapeutic leads.

References

  • PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]

  • PubChem. 3-Bromo-5-nitrobenzoic acid. [Link]

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Royal Society of Chemistry. Parallel Synthesis and Library Design. [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • PubMed. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. [Link]

  • ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

  • RSC Publishing. Identification of parallel medicinal chemistry protocols to expand branched amine design space. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • IJRAR. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. Typical combinatorial synthesis procedures: (a) amide library based on... [Link]

  • ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

  • University of Leeds. Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]

  • Chem21Labs. Synthesis of Benzoic Acid. [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • PubMed. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. [Link]

  • PubMed Central. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Parallel Synthesis and Library Design. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

Sources

Method

Use in the development of materials science polymers

Application Note: Engineering Stimuli-Responsive Polymeric Nanocarriers for Precision Drug Delivery Abstract The transition from passive drug carriers to "smart," stimuli-responsive polymeric systems represents a paradig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Stimuli-Responsive Polymeric Nanocarriers for Precision Drug Delivery

Abstract

The transition from passive drug carriers to "smart," stimuli-responsive polymeric systems represents a paradigm shift in materials science and oncology. This application note details the development of pH-responsive block copolymer micelles designed for intracellular drug delivery. We provide a validated workflow covering the Reversible Addition-Fragmentation Chain Transfer (RAFT) synthesis of amphiphilic block copolymers, their formulation into nanoparticles via nanoprecipitation, and rigorous physicochemical characterization. Special emphasis is placed on the endosomal escape mechanism , a critical barrier in biologic and small-molecule delivery.

Material Design Logic: The pH-Responsive Switch

To achieve intracellular release, the polymer must respond to the biological pH gradient: physiological blood pH (7.4)


 early endosome (6.0–6.5) 

late endosome/lysosome (4.5–5.5).

Selected Material: PEG-b-PDPAEMA [1]

  • Block A (Hydrophilic): Poly(ethylene glycol) (PEG). Provides "stealth" properties, reducing opsonization and extending circulation time.

  • Block B (Hydrophobic/Responsive): Poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA).[1]

    • Mechanism:[2][3] The tertiary amine groups have a pKa of ~6.3. At pH 7.4, the block is deprotonated (hydrophobic), driving self-assembly into micelles. At pH < 6.3 (endosomal environment), the amines protonate, causing the core to swell or disassemble due to electrostatic repulsion, triggering drug release.

Mechanism of Action: Endosomal Escape

The following diagram illustrates the "Proton Sponge" effect and disassembly pathway utilized by PDPAEMA-based carriers.

EndosomalEscape Uptake 1. Cellular Uptake (Endocytosis) Endosome 2. Early Endosome (pH drops to ~6.0) Uptake->Endosome Trafficking Protonation 3. Polymer Protonation (Tertiary amines acquire H+) Endosome->Protonation H+ Influx (ATPase) Swelling 4. Osmotic Swelling (Disassembly/Rupture) Protonation->Swelling Chain Repulsion Release 5. Cytosolic Release (Therapeutic Payload) Swelling->Release Membrane Lysis

Figure 1: Intracellular trafficking and activation pathway of pH-responsive polymeric micelles.

Synthesis Protocol: RAFT Polymerization

RAFT (Reversible Addition-Fragmentation Chain Transfer) is chosen over ATRP or free radical polymerization because it tolerates a wide range of functional groups and yields polymers with low Polydispersity Index (PDI < 1.2), which is crucial for regulatory approval.

Objective: Synthesize PEG-b-PDPAEMA using a PEG-macroCTA.

Reagents
  • Monomer: 2-(Diisopropylamino)ethyl methacrylate (DPAEMA) (Remove inhibitor via basic alumina column).

  • Macro-CTA: PEG-CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid terminated PEG, Mw ~5kDa).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100 for the hydrophobic block.

    • Ratio: [Monomer] : [Macro-CTA] : [Initiator] = 100 : 1 : 0.2.

  • Dissolution: In a Schlenk tube, dissolve 0.5 g of PEG-macroCTA and calculated DPAEMA in 4 mL of 1,4-Dioxane.

  • Degassing (Critical Step): Oxygen inhibits radical propagation. Perform three freeze-pump-thaw cycles.

    • Freeze in liquid nitrogen.

    • Pump under vacuum (10 min).

    • Thaw in warm water.

    • Backfill with Nitrogen.

  • Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12–24 hours.

  • Quenching: Plunge tube into liquid nitrogen and expose to air to terminate the reaction.

  • Purification: Precipitate the polymer dropwise into cold hexanes (excess). Centrifuge (4000 rpm, 10 min) and dry under vacuum.

  • Validation: Analyze via 1H-NMR (CDCl3) to confirm the disappearance of vinyl proton signals (5.5–6.0 ppm) and GPC for molecular weight distribution.

Technical Insight: The use of a PEG-macroCTA creates a "Grafting Through" approach, ensuring that every resulting hydrophobic chain is covalently attached to a hydrophilic PEG tail, preventing the formation of insoluble homopolymers.

Formulation Protocol: Nanoprecipitation

Nanoprecipitation (Solvent Displacement) is the preferred method for forming drug-loaded micelles due to its reproducibility and scalability.

Workflow Diagram

Nanoprecipitation Organic Organic Phase (Polymer + Drug in Acetone) Mixing Dropwise Addition (Magnetic Stirring) Organic->Mixing Injection Aqueous Aqueous Phase (Water + Surfactant) Aqueous->Mixing Evap Solvent Evaporation (Rotary Evaporator) Mixing->Evap Acetone Removal Filter Filtration (0.45 µm PVDF) Evap->Filter Remove Aggregates Final Purified Nanocarriers Filter->Final

Figure 2: Nanoprecipitation workflow for self-assembly of polymeric micelles.

Procedure
  • Organic Phase: Dissolve 20 mg of PEG-b-PDPAEMA and 2 mg of hydrophobic drug (e.g., Paclitaxel) in 2 mL Acetone.

  • Aqueous Phase: Prepare 10 mL of ultrapure water (pH 7.4). Note: Surfactants like Poloxamer 188 can be added (0.1% w/v) if additional stability is required, though PEG usually suffices.

  • Injection: Under moderate magnetic stirring (500 rpm), add the organic phase dropwise into the aqueous phase using a syringe pump (rate: 10 mL/hr). The solution will turn opalescent (Tyndall effect).

  • Solvent Removal: Stir open to air for 4 hours or use a rotary evaporator (30°C, reduced pressure) to remove acetone.

  • Purification: Filter through a 0.45 µm syringe filter to remove unencapsulated drug crystals.

Characterization & Validation

Trustworthy data requires orthogonal analytical techniques. Do not rely on a single method for size determination.

Comparative Characterization Metrics
TechniqueParameter MeasuredCritical StandardWhy it Matters
DLS (Dynamic Light Scattering) Hydrodynamic Diameter (

)
< 200 nm (PDI < 0.[4]2)Determines circulation fate; >200 nm risks splenic filtration.
Zeta Potential Surface Charge-10 to +10 mV (PEGylated)Near-neutral charge reduces protein adsorption (opsonization).
TEM (Transmission Electron Microscopy) Core MorphologySpherical, non-aggregatedValidates that DLS readings are real particles, not loose aggregates.
HPLC Encapsulation Efficiency (EE)> 80%Determines the economic viability of the formulation.
Protocol: In Vitro Drug Release (Dialysis Method)

To simulate the biological response, release must be tested at pH 7.4 (circulation) and pH 5.5 (endosome).

  • Preparation: Place 1 mL of nanoparticle suspension into a Dialysis Bag (MWCO 3.5 kDa).

  • Sink Conditions: Immerse bag in 50 mL PBS (pH 7.4 or 5.5) containing 0.5% Tween 80 (to ensure drug solubility).

  • Incubation: Shake at 37°C, 100 rpm.

  • Sampling: At defined intervals (0.5, 1, 2, 4, 8, 24 h), withdraw 1 mL of external medium and replace with fresh buffer.

  • Analysis: Quantify drug via UV-Vis or HPLC.

  • Expectation: At pH 7.4, < 20% release in 24h (stable). At pH 5.5, > 80% release in 4h (responsive).

References

  • RAFT Polymerization of Stimuli-Responsive Polymers: Moad, G. (2017).[5] "RAFT polymerization to form stimuli-responsive polymers."[5] Polymer Chemistry. [Link]

  • pH-Responsive Block Copolymers (PDPAEMA): Hu, Y., et al. (2008). "Aqueous RAFT Synthesis of pH-Responsive Triblock Copolymer mPEO-PAPMA-PDPAEMA..." Macromolecules. [Link][1]

  • Nanoprecipitation Protocols: Liu, Y., et al. (2020).[6] "Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery." Industrial & Engineering Chemistry Research. [Link]

  • In Vitro Release Methodology: Paswan, S. K., & Saini, T. R. (2021).[7][8][9] "Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies." Dissolution Technologies. [Link]

  • Characterization Standards (DLS/Zeta): Zielinska, A., et al. (2020). "Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology." Molecules. [Link]

Sources

Application

Application Note: Synthetic Routes to Bioactive Molecules Using 3-Bromo-5-Ethoxybenzoic Acid

[1] Executive Summary & Strategic Value In the landscape of modern drug discovery, 3-Bromo-5-ethoxybenzoic acid serves as a high-value "lynchpin" scaffold. Its utility stems from its trifunctional nature: a carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 3-Bromo-5-ethoxybenzoic acid serves as a high-value "lynchpin" scaffold. Its utility stems from its trifunctional nature: a carboxylic acid anchor for pharmacophore attachment, an aryl bromide handle for cross-coupling expansion, and an ethoxy group that provides critical lipophilicity and metabolic stability.

This guide details the synthetic utility of this intermediate, specifically in the development of Monoacylglycerol Lipase (MAGL) inhibitors (targeting neuroinflammation and pain) and BMP1/TLL1 inhibitors (targeting fibrosis). We provide validated protocols for its synthesis and downstream functionalization, moving beyond generic recipes to focus on process causality and troubleshooting.

Retrosynthetic Logic & Scaffold Preparation

The synthesis of bioactive molecules from this core typically follows a divergent strategy. The carboxylic acid is often functionalized first to establish the primary binding motif (e.g., an amide), followed by late-stage diversification at the aryl bromide position via palladium-catalyzed cross-coupling.

Synthesis of the Core Scaffold

Objective: Preparation of 3-Bromo-5-ethoxybenzoic acid from 3-bromo-5-hydroxybenzoic acid.

  • Principle: A Williamson ether synthesis is employed. The choice of base and solvent is critical to prevent esterification of the carboxylic acid (O-alkylation vs. COO-alkylation). We utilize mild conditions to favor phenolic alkylation.

Protocol 1: Selective O-Alkylation

ReagentEquiv.Role
3-Bromo-5-hydroxybenzoic acid1.0Starting Material
Ethyl Iodide (EtI)1.1Alkylating Agent
Potassium Carbonate (

)
2.5Base
Acetone (Dry)[0.5 M]Solvent

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-bromo-5-hydroxybenzoic acid and dry acetone.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. Note: This ensures formation of the phenoxide and carboxylate salts.
    
  • Addition: Add Ethyl Iodide dropwise via syringe pump over 15 minutes. Critical: Slow addition minimizes the formation of the ethyl ester byproduct.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 6-8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Hydrolysis (If Ester Forms): If NMR indicates ethyl ester formation, treat the crude residue with LiOH (2 equiv) in THF/Water (1:1) for 1 hour, then acidify to pH 3 with 1N HCl.

  • Isolation: Extract with EtOAc, dry over

    
    , and recrystallize from hexanes/EtOAc.
    

Module A: The "Left Wing" – Amide Coupling

Application: Synthesis of MAGL Inhibitor Precursors (e.g., Piperazine derivatives).

In the synthesis of MAGL inhibitors described in US Patent 11390610B2 , the carboxylic acid is coupled to a piperazine or amine moiety.

Protocol 2: HATU-Mediated Amide Coupling

  • Rationale: The electron-withdrawing bromine and ethoxy groups can deactivate the benzoic acid slightly. HATU is chosen over EDCI for its higher reactivity and lower racemization risk (though not a concern here, it ensures high yield).

Procedure:

  • Activation: Dissolve 3-Bromo-5-ethoxybenzoic acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (e.g., N-Boc-piperazine or specific pharmacophore) (1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Quench: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with saturated

    
     (removes unreacted acid) and brine.
    

Module B: The "Right Wing" – Aryl Functionalization

Application: Biaryl formation via Suzuki-Miyaura Coupling.

Once the amide "anchor" is established, the bromine handle allows for the introduction of diversity elements (e.g., substituted phenyls or pyridines) to access the hydrophobic pocket of the target enzyme.

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • Catalyst Choice:

    
     is preferred for sterically crowded or electron-rich aryl bromides due to its large bite angle and stability.
    
ComponentSpecification
Catalyst

(5 mol%)
Base

(2.0 equiv)
Solvent SystemDioxane : Water (4:1)
Temperature

Procedure:

  • Degassing: Combine the aryl bromide substrate (from Module A), Boronic acid partner (1.2 equiv), and base in a reaction vial. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent: Add degassed Dioxane/Water.

  • Catalyst: Add Pd catalyst quickly under a stream of nitrogen.

  • Heating: Seal and heat to

    
     for 12 hours.
    
  • Scavenging: After cooling, filter through a Celite pad. To remove residual Pd, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis of a theoretical MAGL inhibitor using 3-Bromo-5-ethoxybenzoic acid as the central node.

G SM 3-Bromo-5-hydroxybenzoic acid (Precursor) Core 3-Bromo-5-ethoxybenzoic acid (The Scaffold) CAS: 855198-27-5 SM->Core Ethylation Amide Intermediate A (Amide Functionalization) Core->Amide Amide Coupling Final Bioactive Target (MAGL/BMP1 Inhibitor) Amide->Final Suzuki Coupling Reagent1 EtI, K2CO3 Acetone Reagent2 Amine (R-NH2) HATU, DIPEA Reagent3 Ar-B(OH)2 Pd(dppf)Cl2

Figure 1: Divergent synthetic pathway transforming the hydroxy-acid precursor into complex bioactive targets.

Analytical Quality Control

To ensure the integrity of the "lynchpin" intermediate, the following QC parameters must be met before proceeding to library synthesis.

TestMethodAcceptance CriteriaNote
Purity HPLC (C18, ACN/H2O)>98.0%Critical to prevent side-reactions in coupling.
Identity 1H NMR (DMSO-d6)Ethoxy triplet (~1.3 ppm) & quartet (~4.1 ppm)Confirm loss of phenolic OH signal.
Halogen Content Mass Spec (ESI-)Distinct Br isotope pattern (1:1)Confirm Br is intact (no dehalogenation).

References

  • Grether, U., et al. (2022). Piperazine derivatives as MAGL inhibitors. U.S. Patent No. 11,390,610. Washington, DC: U.S. Patent and Trademark Office.

  • Miyazaki, Y., et al. (2015). Hydroxy formamide derivatives and their use. WO Patent No. 2015104684A1. World Intellectual Property Organization.

  • PubChem. (n.d.).[1] 3-Bromo-5-ethoxybenzoic acid (Compound Summary). National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Bromo-5-ethoxybenzoic Acid

An advanced guide to overcoming common challenges in the purification of 3-Bromo-5-ethoxybenzoic acid, designed for professionals in chemical research and pharmaceutical development. Welcome to the technical support cent...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to overcoming common challenges in the purification of 3-Bromo-5-ethoxybenzoic acid, designed for professionals in chemical research and pharmaceutical development.

Welcome to the technical support center for the purification of 3-Bromo-5-ethoxybenzoic acid (CAS: 855198-27-5). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and practical laboratory experience. Our goal is to empower researchers to diagnose and solve purification challenges, ensuring high-purity material for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Bromo-5-ethoxybenzoic acid?

A1: The impurity profile of crude 3-Bromo-5-ethoxybenzoic acid is highly dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-hydroxybenzoic acid or its ethyl ester, if the synthesis involves etherification followed by hydrolysis.[1]

  • Reaction Intermediates: Incomplete hydrolysis of an ester precursor (e.g., ethyl 3-bromo-5-ethoxybenzoate) is a frequent issue.[2]

  • Isomeric Byproducts: Bromination of aromatic rings can sometimes yield small quantities of other positional isomers, depending on the reaction conditions.[3][4]

  • Color-Causing Species: High-molecular-weight byproducts or degradation products can impart a yellow or brown tint to the crude material.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most common and highly effective method for purifying crude 3-Bromo-5-ethoxybenzoic acid and related aromatic carboxylic acids.[1] This technique leverages differences in solubility between the target compound and impurities at varying temperatures.[5][6] For impurities that are difficult to remove by recrystallization, column chromatography may be employed.[7]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 3-Bromo-5-ethoxybenzoic acid has high solubility at elevated temperatures but low solubility at room temperature or below.[5][8] For benzoic acid derivatives, common and effective solvent systems include:

  • Single Solvents: Ethanol, methanol, or acetic acid.

  • Mixed Solvents: An ethanol/water or acetone/water mixture is often highly effective.[1] The use of a mixed solvent system allows for fine-tuning of the polarity to achieve optimal solubility characteristics.[9]

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value indicates high purity. Impurities typically cause the melting point to decrease and broaden.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying purity and detecting trace impurities.[10] A single, sharp peak is indicative of a pure sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any residual solvents or organic impurities.[11]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues that may arise during the purification of 3-Bromo-5-ethoxybenzoic acid via recrystallization.

Problem 1: No Crystals Form Upon Cooling

Causality Analysis: Crystal formation (nucleation) can fail if the solution is not supersaturated or if nucleation is kinetically inhibited.

  • Cause A: Excessive Solvent. The most common reason for crystallization failure is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling.[12]

  • Cause B: High Impurity Concentration. Certain impurities can act as crystallization inhibitors.[8]

  • Cause C: Rapid Cooling. Cooling the solution too quickly may not allow sufficient time for crystal nuclei to form.[8]

Recommended Solutions:

  • Reduce Solvent Volume: Reheat the solution to boiling and carefully evaporate a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly once more.[8]

  • Induce Crystallization: If the solution appears supersaturated (i.e., it is concentrated but no crystals have formed), nucleation can be manually induced.

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[12][13]

    • Seeding: Add a single, tiny crystal of pure 3-Bromo-5-ethoxybenzoic acid (a "seed crystal") to the cooled solution. This provides a template for further crystal formation.[8]

  • Ensure Slow Cooling: Allow the hot solution to cool to room temperature undisturbed before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.[14]

Problem 2: Low Yield of Purified Crystals

Causality Analysis: A low recovery rate indicates that a significant portion of the target compound has been lost during the purification workflow.

  • Cause A: Excessive Solvent in Dissolution. As with crystallization failure, using too much solvent will keep a larger amount of your product dissolved in the mother liquor even after cooling.[8][14]

  • Cause B: Premature Crystallization. If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if the apparatus cools down.[15]

  • Cause C: Inefficient Washing. Washing the collected crystals with a solvent that is too warm or using an excessive volume can redissolve a portion of the purified product.[8]

Recommended Solutions:

  • Optimize Solvent Volume: Use the minimum amount of boiling solvent required to fully dissolve the crude solid.[8] This maximizes the recovery upon cooling.

  • Collect a Second Crop: The filtrate (mother liquor) still contains dissolved product. By concentrating the filtrate (boiling off some solvent) and re-cooling, a second, though likely less pure, crop of crystals can be obtained.[8]

  • Maintain Temperature During Hot Filtration: To prevent premature crystallization, preheat the filter funnel (e.g., with steam or a heat lamp) and use fluted filter paper for a faster filtration rate.[15]

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without significantly dissolving the product.[8]

Problem 3: "Oiling Out" - Formation of an Oil Instead of Crystals

Causality Analysis: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, or when the melting point of the solute is significantly depressed by impurities.[12]

  • Cause A: High Impurity Load. A large amount of impurity can create a eutectic mixture with a melting point lower than the boiling point of the solvent.[12]

  • Cause B: Solution Cooled Too Rapidly. The solution becomes supersaturated too quickly, and the compound separates as a liquid before it can organize into a crystal lattice.[8]

  • Cause C: Solvent Choice. The boiling point of the chosen solvent may be too high relative to the melting point of the compound.

Recommended Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small, additional amount of the "good" or more solubilizing solvent (e.g., ethanol in an ethanol/water system) to lower the saturation point.[12][14]

  • Slow Down Cooling: Allow the solution to cool much more slowly. An insulated container or a Dewar flask can be used. This gives molecules more time to form an ordered crystal lattice.[12]

  • Charcoal Treatment: If a high impurity load is suspected, especially if the solution is colored, consider adding activated charcoal to the hot solution before filtration to adsorb impurities.[8]

Problem 4: Purified Product is Discolored

Causality Analysis: A persistent color (typically yellow or brown) in the final product is due to the presence of colored impurities that co-crystallize with the product.

Recommended Solutions:

  • Activated Charcoal Treatment: Decolorizing carbon (charcoal) is highly effective at adsorbing colored impurities due to its high surface area.[15]

    • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.[16]

    • Removal: Remove the charcoal and any other insoluble impurities via hot gravity filtration before allowing the solution to cool.[8]

    • Caution: Using an excessive amount of charcoal can adsorb your target compound, leading to a lower yield.[14]

Visualized Workflows and Logic

General Purification Workflow

The following diagram illustrates the standard experimental workflow for the recrystallization of 3-Bromo-5-ethoxybenzoic acid.

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum volume of hot recrystallization solvent A->B C 3. Heat until fully dissolved B->C D 4. (Optional) Add activated charcoal for decolorization C->D E 5. (Optional) Perform hot gravity filtration to remove insolubles D->E F 6. Cool solution slowly to room temperature E->F G 7. Cool in ice bath to maximize precipitation F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash with minimal ice-cold solvent H->I J 10. Dry crystals to constant weight I->J

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making process for addressing common recrystallization problems.

Caption: Decision tree for troubleshooting recrystallization issues.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent
  • Dissolution: Place 5.0 g of crude 3-Bromo-5-ethoxybenzoic acid into a 250 mL Erlenmeyer flask. Add ethanol dropwise while heating the mixture gently on a hot plate until the solid just dissolves.

  • Induce Cloudiness: To this hot solution, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Clarify: Add a few more drops of hot ethanol until the solution becomes clear again.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add ~50 mg of activated charcoal, and boil for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[16]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount (5-10 mL) of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general starting point for method development.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm or 254 nm
Injection Volume 10 µL

Sample Preparation: Prepare a stock solution of the purified compound at 1 mg/mL in methanol or acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[10]

References

  • Thermo Fisher Scientific. (n.d.). 3-Bromo-5-methoxybenzoic acid, 98%.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo-5-ethoxybenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid.
  • LibreTexts Chemistry. (2024). 6.2B: Purification of Product Mixtures. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-ethoxybenzoic Acid

Ticket ID: PUR-3B5E-001 Subject: Optimization of Recrystallization Solvent Systems Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3B5E-001 Subject: Optimization of Recrystallization Solvent Systems Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Solvent Logic

The Challenge

3-Bromo-5-ethoxybenzoic acid presents a specific purification challenge due to its "amphiphilic" substitution pattern. The carboxylic acid moiety is highly polar and capable of hydrogen bonding, while the bromine atom and ethoxy chain add significant lipophilicity (LogP


 2.9).

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization when cooling, particularly if the solvent system is too polar (e.g., pure water) or the cooling rate is too rapid.

Recommended Solvent Systems

Based on structural analogs (e.g., 3-bromo-5-methoxybenzoic acid) and solubility parameters, we recommend the following systems.

System TypeSolvent CompositionPrimary Use CaseRisk Factor
Primary (Binary) Ethanol / Water (Start with 95% EtOH)General purification; best balance of yield and purity.Moderate risk of oiling out if water content is too high.
Secondary (Single) Methanol or Isopropanol High-throughput purification; removal of highly polar salts.Lower yield (higher solubility at low T).
Alternative (Binary) Ethyl Acetate / Heptane Removal of non-polar impurities; obtaining anhydrous crystals.Flammability; requires precise anti-solvent addition.

Standard Operating Protocol (SOP): Binary Recrystallization

Objective: Purify crude 3-Bromo-5-ethoxybenzoic acid to >98% HPLC purity using an Ethanol/Water system.

Workflow Visualization

The following decision tree outlines the critical steps and decision points during the process.

Recrystallization_Workflow Start Crude Solid (3-Bromo-5-ethoxybenzoic acid) Dissolve Dissolve in boiling Ethanol (Min. volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove insoluble salts) CheckSol->FilterHot No (Insolubles) AddWater Add warm Water dropwise until persistent turbidity CheckSol->AddWater Yes FilterHot->AddWater Clarify Add 1-2 drops Ethanol to restore clarity AddWater->Clarify Cool Slow Cooling (RT -> 4°C) Clarify->Cool CheckCryst Crystals or Oil? Cool->CheckCryst Collect Vacuum Filtration & Wash (Cold 50% EtOH) CheckCryst->Collect Crystals RemedyOil Reheat & Add more EtOH (See Troubleshooting) CheckCryst->RemedyOil Oil / Emulsion RemedyOil->Cool

Caption: Logic flow for the binary recrystallization of substituted benzoic acids, highlighting the critical intervention point for oiling out.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol (95% or absolute) gradually while heating on a hot plate/steam bath.

    • Target: Use the minimum amount required to dissolve the solid at boiling point.

    • Note: If insoluble particles remain (likely inorganic salts), perform a hot filtration immediately.

  • Anti-Solvent Addition (The Critical Step):

    • While keeping the solution near boiling, add warm water dropwise.

    • Stop immediately when a faint cloudiness (turbidity) persists.

    • Add a few drops of hot ethanol to just clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Remove from heat and place the flask on a cork ring or wood block.

    • Allow to cool slowly to room temperature. Do not plunge into ice immediately; this causes oiling out or trapping of impurities.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter crystals using a Buchner funnel (vacuum).

    • Wash the cake with a small amount of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40–50°C.

Troubleshooting Guide

Issue #1: "Oiling Out" (Liquid-Liquid Separation) Symptoms: Instead of white needles/plates, you see oily droplets at the bottom of the flask.

  • Cause: The temperature dropped too fast, or the solvent became too polar (too much water) for the lipophilic ethoxy/bromo groups.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of Ethanol (increase solubility).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod as it cools.

    • Cool much slower (wrap flask in a towel).

Issue #2: Low Recovery (Yield < 50%)

  • Cause: Too much solvent used during dissolution, or the compound is too soluble in the ethanol component.

  • Fix:

    • Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume.

    • Cool again to harvest a "second crop" of crystals (Note: Second crop is usually less pure).

Issue #3: Colored Impurities

  • Cause: Oxidation byproducts or residual bromination reagents.

  • Fix:

    • During the initial dissolution (Step 1), add Activated Charcoal (1-2% by weight) .

    • Boil for 5-10 minutes.

    • Perform a hot filtration through Celite to remove the charcoal before adding water.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethanol? A: Acetone is a good solvent for dissolution, but it is difficult to use in a binary system with water because the boiling point is low (56°C), giving you a very narrow temperature window for crystallization. Ethanol (bp 78°C) or Methanol (bp 65°C) are superior choices.

Q: What is the expected melting point? A: While specific literature for the ethoxy derivative is rarer than the methoxy analog, the 3-bromo-5-methoxybenzoic acid melts at 190–196°C [1]. You should expect the 3-bromo-5-ethoxybenzoic acid to melt in a similar range, likely slightly lower (185–192°C) due to the increased flexibility of the ethyl chain disrupting crystal packing.

Q: I see a "gummy" solid instead of crystals. What happened? A: This is a variant of oiling out. It often indicates the presence of significant regioisomers (e.g., 2-bromo isomers) preventing lattice formation.

  • Action: Try a different solvent system, such as Toluene or Ethyl Acetate/Heptane , which are better at discriminating between structural isomers than alcohols.

References

  • PubChem. (2025).[1][2] 3-Bromo-5-methoxybenzoic acid (Compound).[1][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 3-Bromo-5-ethoxybenzoic Acid

Introduction This guide addresses the purification of 3-Bromo-5-ethoxybenzoic acid (CAS: N/A for specific commercial bulk, generic structure applied). This compound is a critical building block in medicinal chemistry, of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification of 3-Bromo-5-ethoxybenzoic acid (CAS: N/A for specific commercial bulk, generic structure applied). This compound is a critical building block in medicinal chemistry, often used as a scaffold for Suzuki-Miyaura cross-couplings or amide bond formations.

Synthetically, this molecule is typically derived from 3-bromo-5-hydroxybenzoic acid via O-alkylation using ethyl iodide or ethyl bromide. Consequently, the crude profile usually contains three distinct classes of impurities:

  • Neutral Byproducts: Ethyl 3-bromo-5-ethoxybenzoate (over-alkylation ester) and unreacted alkyl halides.

  • Starting Material: Unreacted 3-bromo-5-hydroxybenzoic acid (Phenolic acid).

  • Inorganic Salts: Potassium/Sodium carbonate or bromide salts.

This guide provides a modular troubleshooting approach to isolate high-purity material (>98% HPLC).

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Objective: Removal of Neutral Impurities (Esters, Alkyl Halides) and Inorganic Salts . Principle: Exploits the acidity of the carboxylic acid (


) to selectively move the product into the aqueous phase, leaving neutral organic impurities behind.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Basic Extraction (The Critical Cut):

    • Extract the organic phase with saturated aqueous Sodium Bicarbonate (NaHCO₃) (

      
      ).
      
    • Technical Insight: Do not use NaOH at this stage. NaOH is a strong base and might hydrolyze any ester impurity back into the acid, contaminating your product. NaHCO₃ is mild enough to leave the ester intact in the organic layer while deprotonating the carboxylic acid.

    • Perform this extraction

      
      .[1][2][3][4] Combine the aqueous layers.[2]
      
  • Organic Wash: Wash the combined aqueous layer once with fresh EtOAc/DCM to scavenge any trapped neutral species. Discard this organic layer.

  • Acidification & Recovery:

    • Cool the aqueous layer to

      
      .[2]
      
    • Slowly acidify with 1M HCl to

      
      . The product will precipitate as a white solid.
      
    • Extract the cloudy aqueous mixture with fresh EtOAc (

      
      ).
      
  • Drying: Wash the combined organic extracts with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visual Workflow (Acid-Base Logic)

AcidBaseExtraction Crude Crude Mixture (Acid, Ester, Phenol, Salts) Solvent Dissolve in EtOAc Crude->Solvent Extract Extract with Sat. NaHCO3 (aq) Solvent->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Ester & Alkyl Halides) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Carboxylate) PhaseSep->AqLayer Bottom Layer Discard DISCARD (Neutral Impurities) OrgLayer->Discard Acidify Acidify with 1M HCl (pH < 2) AqLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate FinalExtract Extract into EtOAc Dry & Concentrate Precipitate->FinalExtract

Figure 1: Selective Acid-Base Extraction workflow targeting removal of neutral ester byproducts.

Module 2: The "Polishing" Protocol (Recrystallization)

Objective: Removal of Unreacted Phenol Precursor (3-Bromo-5-hydroxybenzoic acid). Issue: The Acid-Base method (Module 1) often fails to remove the starting material because both the Product and the Precursor are carboxylic acids. They both travel to the aqueous layer. Principle: Lipophilicity Differential. The ethoxy group makes the product significantly more soluble in non-polar or moderately polar solvents compared to the hydroxy precursor, which has strong hydrogen-bonding capability.

Troubleshooting Table: Solvent Selection
Solvent SystemSuitabilityMechanism of Action
Ethanol / Water High Standard method. Product crystallizes upon cooling/water addition; more polar phenol stays in supernatant.
Toluene / Heptane Medium Good for removing highly polar impurities. Product may be too soluble in Toluene; requires careful Heptane addition.
DCM (Trituration) Specific Quick Fix: The ethoxy-acid is highly soluble in DCM. The hydroxy-acid is often sparingly soluble in cold DCM. Triturate the solid in cold DCM and filter off the undissolved phenol.
Recommended Protocol: Ethanol/Water Recrystallization
  • Place the solid from Module 1 in a flask equipped with a reflux condenser.

  • Add Ethanol (absolute) dropwise while heating to reflux (

    
    ). Add just enough solvent to dissolve the solid completely.
    
  • Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution again.

  • Allow the flask to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals and wash with cold 50% EtOH/Water.

Visual Logic (Solubility Decision)

Recrystallization Mixture Mixture: Product (Ethoxy) + Impurity (Hydroxy) SolventChoice Solvent System: Ethanol + Water Mixture->SolventChoice Heat Heat to Reflux (Both Dissolve) SolventChoice->Heat Cool Slow Cooling Heat->Cool Crystal Crystals: 3-Bromo-5-ethoxybenzoic acid (Hydrophobic) Cool->Crystal Precipitates Liquor Mother Liquor: 3-Bromo-5-hydroxybenzoic acid (Hydrophilic/H-bonding) Cool->Liquor Remains Soluble

Figure 2: Solubility-driven separation of the ethoxy-product from the hydroxy-impurity.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is still colored (brown/yellow) after recrystallization. What is it?

A: This is likely trace oxidation products of the phenol or residual iodine (if Ethyl Iodide was used).

  • Fix: Dissolve the material in EtOAc and wash with 10% Sodium Thiosulfate (

    
    ) . This reduces iodine/oxidized species to colorless water-soluble salts. Follow with the standard workup.
    
Q2: I have a stubborn impurity at R_f ~0.4 (in 1:1 Hex/EtOAc) that won't wash out.

A: This is likely the Ethyl Ester byproduct (Ethyl 3-bromo-5-ethoxybenzoate).

  • Diagnostic: Check the NMR. Do you see a second set of ethyl signals (quartet/triplet)?

  • Fix: If Acid-Base extraction (Module 1) failed, perform a Saponification .

    • Dissolve in THF/Water (1:1).

    • Add LiOH (2 equiv). Stir at RT for 2 hours.

    • This converts the ester back into the acid product.

    • Acidify and extract.[1][2][3][5]

Q3: Can I use Column Chromatography instead?

A: Yes, but it is resource-intensive for carboxylic acids due to "streaking" on silica.

  • Modification: If you must use a column, add 1% Acetic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH 70:29:1). This suppresses ionization and tightens the bands.

Analytical Validation Checklist

Before proceeding to the next synthetic step, validate purity using these markers:

MethodObservation for Pure ProductCommon Impurity Signal
1H NMR Triplet (~1.4 ppm) & Quartet (~4.1 ppm) for Ethoxy. No broad singlet >9 ppm (Phenol).Broad singlet at ~10 ppm suggests unreacted Phenol .
HPLC Single peak (>98% Area).Peak at longer retention time = Ester . Peak at shorter retention time = Phenol .
Melting Point Sharp range (typically

range, dependent on exact polymorph).
Broad range (>5 degrees) indicates mixture.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • PubChem Database. 3-Bromo-5-methoxybenzoic acid (Analogous Structure Properties). National Center for Biotechnology Information. Available at: [Link] (Accessed 2024).

  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann: Oxford, 2009.

Sources

Optimization

Technical Support Center: 3-Bromo-5-Ethoxybenzoic Acid Optimization

The following guide is structured as a specialized Technical Support Center resource. It is designed to address high-level inquiries from medicinal chemists and process engineers working with 3-Bromo-5-ethoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to address high-level inquiries from medicinal chemists and process engineers working with 3-Bromo-5-ethoxybenzoic acid (CAS: 157893-14-6 analog) .

Department: Process Chemistry & Application Support Subject: Temperature Optimization & Troubleshooting Guide Reference ID: TS-BEBA-2024-02

Executive Summary & Molecule Profile

3-Bromo-5-ethoxybenzoic acid is a bifunctional intermediate critical in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its reactivity is defined by two distinct handles:[1]

  • The Aryl Bromide: A site for palladium-catalyzed cross-coupling (Suzuki, Buchwald).

  • The Carboxylic Acid: A handle for esterification, amidation, or heterocycle formation.

  • The Ethoxy Group: An electron-donating substituent that modulates the electronics of the ring but introduces a vulnerability to ether cleavage at high temperatures or low pH.

This guide addresses the thermal parameters required to balance reactivity with stability.

Module 1: Cross-Coupling Reactions (The Bromo Handle)

Context: Users frequently report stalling conversions or dehalogenation during Suzuki-Miyaura couplings.

Q1: I am observing incomplete conversion at 60°C, but increasing to 100°C causes significant debromination. What is the optimal temperature window?

Diagnosis: The electron-donating ethoxy group at the meta position slightly deactivates the C-Br bond toward oxidative addition compared to electron-deficient systems. However, 100°C promotes


-hydride elimination or protodehalogenation if the catalyst system is unstable.

Recommendation: The "Goldilocks" zone for this substrate is typically 75°C – 85°C .

  • At <60°C: The oxidative addition step is rate-limiting due to the electronic deactivation by the ethoxy group.

  • At >95°C: Catalyst decomposition (Pd black formation) accelerates, and the rate of hydrodebromination (replacing -Br with -H) increases, especially in alcoholic solvents.

Protocol Adjustment: If you must run at lower temperatures (e.g., for scale-up safety), switch to a ligand system with a lower activation energy barrier, such as SPhos or XPhos , which facilitate oxidative addition at 40-50°C, rather than forcing the temperature with standard PPh3 ligands.

Q2: How does solvent boiling point correlate with reaction success for this substrate?

Technical Insight: The choice of solvent dictates the maximum internal temperature (Ti) and the solubility of the base.

Solvent SystemBoiling Point (°C)Suitability for 3-Bromo-5-ethoxybenzoic acid
THF/Water 66°CGood. Mild. Ideal for boronic acids prone to protodeboronation.
1,4-Dioxane 101°CExcellent. Allows operation in the optimal 80°C range.
Toluene/Water 85°C (Azeotrope)Moderate. Poor solubility of the free acid form; requires pre-formation of the potassium salt.
DMF/DMA 153°C/165°CRisky. High boiling point encourages thermal ether cleavage if acidic byproducts accumulate.
Visual Troubleshooting: Suzuki Coupling Optimization

The following logic flow illustrates the decision-making process for temperature and catalyst selection.

SuzukiOptimization Start Start: Reaction Stalled (Low Conversion) CheckTemp Check Current Temperature (Ti) Start->CheckTemp LowTemp Ti < 60°C CheckTemp->LowTemp Too Cold HighTemp Ti > 90°C CheckTemp->HighTemp Too Hot ActionLow Issue: Slow Oxidative Addition Action: Switch to Bulky Ligands (e.g., XPhos, SPhos) LowTemp->ActionLow ActionHigh Issue: Catalyst Death / Dehalogenation Action: Lower Temp to 75-80°C & Add 10% Excess Ligand HighTemp->ActionHigh CheckBase Check Base Solubility ActionLow->CheckBase SolventChange Switch to Dioxane/H2O (3:1) for better solubility CheckBase->SolventChange Precipitate Visible?

Figure 1: Decision tree for troubleshooting stalled Suzuki cross-coupling reactions involving 3-Bromo-5-ethoxybenzoic acid.

Module 2: Carboxylic Acid Transformations

Context: Users report yield losses during esterification due to "charring" or unexpected byproducts.

Q3: Can I use standard Fischer Esterification (H2SO4/MeOH) at reflux?

Answer: Yes, but with strict temperature limits. While the ethoxy group is generally stable, the combination of strong acid (H2SO4) and high temperature (>80°C) can trigger ether cleavage, converting your ethoxy group into a phenol (3-bromo-5-hydroxybenzoic acid).

Recommended Protocol:

  • Catalyst: Use Thionyl Chloride (SOCl2) to form the acid chloride in situ at 0°C to 20°C .

  • Addition: Add the alcohol (methanol/ethanol) at 0°C .

  • Heating: Warm only to room temperature (25°C). Avoid refluxing in acidic media if possible.

  • Why? This kinetic control avoids the thermodynamic well of ether cleavage.

Q4: I need to form an amide. Is thermal activation necessary?

Answer: No. Avoid thermal activation. Using coupling reagents like HATU or T3P allows the reaction to proceed at 20-25°C . Thermal activation (heating the acid with an amine) often leads to decarboxylation of the benzoic acid, especially if the reaction mixture becomes slightly basic and elevated temperatures (>120°C) are used.

Module 3: Thermal Stability & Degradation

Context: Scale-up teams are concerned about the safety and stability of holding the material at high temperatures.

Q5: What is the decarboxylation temperature of this molecule?

Data Analysis: Unlike


-keto acids, 3-Bromo-5-ethoxybenzoic acid is relatively resistant to thermal decarboxylation.
  • Onset of Decarboxylation: Typically >190°C in inert solvents.

  • Catalyzed Decarboxylation: In the presence of Copper (Cu) or Silver (Ag) salts, decarboxylation can occur as low as 120°C .

  • Warning: If your Suzuki coupling uses a copper co-catalyst (e.g., for Sonogashira-type side reactions), strictly limit temperature to <100°C.

Q6: How stable is the ethoxy ether linkage?

Risk Assessment: The ether linkage is the "weakest link" under acidic thermal conditions.

  • Danger Zone: >100°C in the presence of Lewis Acids (e.g., AlCl3, BBr3) or strong Brønsted acids (HBr, HI).

  • Safe Zone: <80°C in basic or neutral media.

Visual Analysis: Thermal Degradation Pathways

This diagram maps the risks associated with exceeding thermal thresholds.

ThermalStability Molecule 3-Bromo-5-ethoxybenzoic acid Heat1 Heat > 100°C (Acidic Media) Molecule->Heat1 Heat2 Heat > 190°C (Inert Media) Molecule->Heat2 Heat3 Heat > 120°C (Cu/Ag Catalyst) Molecule->Heat3 Cleavage Ether Cleavage (Product: 3-Bromo-5-hydroxybenzoic acid) Heat1->Cleavage Fast Decarb Decarboxylation (Product: 3-Bromo-1-ethoxybenzene) Heat2->Decarb Slow Heat3->Decarb Fast

Figure 2: Thermal degradation pathways showing critical temperature thresholds for ether cleavage and decarboxylation.

Summary of Optimal Temperature Ranges

Reaction TypeRecommended TempCritical LimitKey Risk at Limit
Suzuki Coupling 75°C - 85°C>100°CDehalogenation / Catalyst Death
Esterification (Acid) 60°C (Reflux MeOH)>80°CEther Cleavage
Amide Coupling 20°C - 25°C>120°CDecarboxylation
Storage (Solid) 20°C - 25°C>150°CMelting / Decomposition

References

  • BenchChem Technical Support. (2025).[2] Synthesis of 3-Ethoxybenzoic Acid: Troubleshooting & Optimization. Retrieved from

  • ChemicalBook. (2024). Synthesis of 3-Bromo-5-ethoxybenzoic acid and analogs. Retrieved from

  • National Institutes of Health (NIH). (2021). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions. Retrieved from

  • Google Patents. (2019). Method for preparing benzoic acid esters (WO2019059801A1). Retrieved from

  • PubChem. (2025).[3] 3-Bromo-5-hydroxybenzoic acid (Analog Data). Retrieved from

Sources

Troubleshooting

Column chromatography conditions for purifying benzoic acid derivatives

Technical Support Center: Purification of Benzoic Acid Derivatives Topic: Column Chromatography Conditions for Benzoic Acid Derivatives Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzoic Acid Derivatives

Topic: Column Chromatography Conditions for Benzoic Acid Derivatives Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Scientists

Introduction: The "Acidic Challenge" in Chromatography

Purifying benzoic acid derivatives on silica gel is a classic chromatographic challenge. The core issue lies in the chemical nature of the stationary phase. Silica gel (


) possesses surface silanol groups (

) with a pKa between 5 and 7. Benzoic acid derivatives (typical pKa 4.0–5.0) can partially ionize or form strong hydrogen bonds with these silanols.

Without intervention, this interaction causes severe peak tailing , irreversible adsorption , and co-elution with impurities. This guide provides the technical protocols to neutralize these interactions and achieve high-purity isolation.

Phase 1: Mobile Phase Optimization (The "Liquid Toolset")

Q: Why do my benzoic acid bands streak/tail across the column?

A: Tailing is caused by "secondary retention" mechanisms. While the bulk separation is driven by polarity (adsorption/desorption), the carboxyl group (


) of your analyte interacts with the acidic silanol protons on the silica surface.
  • Mechanism: The analyte fluctuates between its neutral form and its conjugate base or hydrogen-bonded state. This kinetic lag manifests as a "tail" rather than a tight band.

  • The Fix: You must lower the pH of the mobile phase to suppress the ionization of the silanols and keep the benzoic acid in its protonated (neutral) state.

Q: Which acid modifier should I use? (Acetic vs. Formic vs. TFA)

A: The choice depends on your detection method and the sensitivity of your compound. Refer to the comparison matrix below.

Table 1: Mobile Phase Modifier Comparison

ModifierpKaConcentrationBest Use CaseTechnical Notes
Acetic Acid 4.760.1% – 1.0%Standard Flash/Gravity Columns Most common. Volatile enough to remove via rotovap/high-vac. Gentle on acid-sensitive moieties.
Formic Acid 3.750.1% – 1.0%LC-MS & Difficult Separations Stronger acid than acetic; provides sharper peaks for more acidic derivatives. Excellent MS compatibility.
Trifluoroacetic Acid (TFA) 0.230.05% – 0.1%HPLC / Reverse Phase Use with caution. Strong ion-pairing agent. Hard to remove completely; can suppress ionization in MS (negative mode).

Pro-Tip: Always add the acid modifier to both the non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) solvent reservoirs to maintain constant pH during a gradient run.

Q: What solvent system is best for benzoic acids?

A: Solubility dictates the system.

  • Hexane / Ethyl Acetate (+ 1% Acetic Acid): Ideal for lipophilic derivatives (e.g., alkyl-substituted benzoic acids).

  • DCM / Methanol (+ 1% Acetic Acid): Required for polar derivatives (e.g., amino- or nitro-benzoic acids) that are insoluble in hexane.

    • Warning: Do not exceed 10-15% Methanol in DCM on silica, or the silica will dissolve/degrade, contaminating your product.

Phase 2: Stationary Phase & Loading Protocols

Q: My compound is not soluble in the mobile phase. How do I load it?

A: Liquid loading a suspension will ruin your resolution. You must use Dry Loading .

Protocol: Dry Loading for Acidic Compounds

  • Dissolve: Dissolve crude material in a volatile polar solvent (e.g., Acetone, Methanol, or DCM).

  • Adsorb: Add silica gel to the flask (Ratio: 1g crude to 3-5g silica).

  • Evaporate: Rotovap the mixture to dryness. You should have a free-flowing powder.

  • Load: Carefully pour this powder onto the top of your pre-equilibrated column bed.

  • Protect: Add a layer of sand or cotton on top to prevent disturbing the bed when adding solvent.

Q: When should I switch from Silica (Normal Phase) to C18 (Reverse Phase)?

A: Use the decision matrix below. If your compound has a high polarity (logP < 1) or contains basic amines alongside the carboxylic acid (zwitterions), silica will likely fail.

SolventSelection Start Start: Analyze Compound Properties SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck PolarityCheck Is it highly polar? (e.g., Amino-benzoic acid) SolubilityCheck->PolarityCheck No StandardSilica Method A: Normal Phase Silica Hex/EtOAc + 1% Acetic Acid SolubilityCheck->StandardSilica Yes PolarSilica Method B: Normal Phase Silica DCM/MeOH + 1% Acetic Acid PolarityCheck->PolarSilica Moderate Polarity ReversePhase Method C: Reverse Phase (C18) Water/MeOH + 0.1% Formic Acid PolarityCheck->ReversePhase High Polarity / Zwitterionic

Figure 1: Decision Matrix for selecting the stationary phase and solvent system based on compound solubility and polarity.

Phase 3: Troubleshooting & FAQs

Q: I see "ghost peaks" or my product is eluting in multiple fractions over a long time.

A: This is often due to column overloading or crystallization .

  • Diagnosis: If the band shape on the column looks distorted or if you see solids precipitating in the flow, your concentration is too high.

  • Solution: Benzoic acids have limited solubility in non-polar mobile phases.

    • Increase the loading capacity by using a wider column.

    • Switch to a higher solubility solvent system (e.g., DCM/MeOH) even if it requires a lower Rf.

Q: My product is co-eluting with a non-acidic impurity.

A: Leverage the acidity of your product.

  • The "Base Wash" Trick: Before the column, dissolve your crude mixture in an organic solvent (EtOAc) and wash with dilute base (e.g., 1M NaHCO3).

    • The benzoic acid moves to the aqueous layer (as benzoate).

    • The non-acidic impurity stays in the organic layer.

    • Separate, acidify the aqueous layer (HCl), and extract back into organic solvent.

    • Result: You may not even need a column after this extraction.

Q: Can I use Triethylamine (TEA) to fix the tailing?

A: NO.

  • Reasoning: Adding a base (TEA) to purify an acid (Benzoic acid) will form a salt (Triethylammonium benzoate). This salt will be highly polar and will likely stick permanently to the silica or streak worse than the free acid. TEA is for purifying basic amines, not acids.

References

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN86. Link

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[1] The Flash Blog. Link

  • Dolan, J. W. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Link

  • Sigma-Aldrich. (2024). HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Application Note. Link

Sources

Optimization

Crystallization Process Support Center: Oiling Out (LLPS) Mitigation

Ticket ID: #LLPS-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Diagnostic Triage: Is it Oiling Out? Before altering your process parameters, confirm you are witnessing Liquid-Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LLPS-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is it Oiling Out?

Before altering your process parameters, confirm you are witnessing Liquid-Liquid Phase Separation (LLPS) rather than amorphous precipitation or gelation. Use this decision matrix to diagnose the physical state of your output.

DiagnosticTree Start Observation: Solution becomes cloudy or droplets appear upon cooling Q1 Does the cloudy phase settle as a distinct liquid layer? Start->Q1 Q2 Is the product purity <95%? Q1->Q2 Yes (Droplets/Layer) Result_Amorphous AMORPHOUS PRECIPITATION Action: Adjust Supersaturation Q1->Result_Amorphous No (Solid particles) Q3 Is T_process > T_melting (solute)? Q2->Q3 No (High Purity) Result_Impurity IMPURITY INDUCED LLPS Action: Pre-purification required Q2->Result_Impurity Yes (High Impurity) Result_LLPS CONFIRMED OILING OUT (LLPS) Action: Proceed to Protocol A Q3->Result_LLPS No (Metastable Zone Issue) Result_Melt MELT PHASE SEPARATION Action: Change Solvent System Q3->Result_Melt Yes (T > MP)

Figure 1: Diagnostic logic flow to distinguish true oiling out (LLPS) from impurity effects or amorphous precipitation.

Technical Briefing: The Physics of Oiling Out

Q: Why does my product oil out instead of crystallizing?

A: Oiling out occurs when a system enters a miscibility gap before it crosses the solubility curve. Thermodynamically, the system is lowering its Gibbs free energy by splitting into two liquid phases (solute-rich and solute-lean) rather than forming a solid lattice.

This typically happens when:

  • High Supersaturation: You cool the solution too rapidly, shooting past the Metastable Zone Width (MSZW) into the unstable region.

  • Melting Point Depression: Impurities or solvent interactions lower the effective melting point of your solid below the operating temperature.

  • Solvent Mismatch: The boiling point of your solvent exceeds the melting point of your solute, or the solvent is too non-polar, failing to stabilize the polar transition state required for nucleation.

Q: How do I visualize this "Danger Zone"?

You must visualize the Binodal Curve relative to the Solubility Curve .[1]

Figure 2: Thermodynamic zones. Oiling out occurs when the cooling trajectory intersects the Binodal curve (Liquid-Liquid equilibrium) before the Solid-Liquid equilibrium.

Remediation Protocols

Protocol A: Seeded Cooling Crystallization (The Gold Standard)

Objective: Bypass the energy barrier for nucleation by providing a template (seed) for growth, ensuring the system never reaches the supersaturation level required for LLPS.

Prerequisites:

  • Pure seed crystals (finely ground).

  • Solubility curve data (approximate).[2]

StepActionTechnical Rationale
1 Dissolve Dissolve solute at

(e.g., near solvent boiling point). Ensure solution is clear.
2 Cool to MSZW Cool slowly to the middle of the Metastable Zone (approx. 5-10°C below saturation temperature).
3 Seed Addition Add 0.5 - 1.0 wt% of seed crystals. Crucial: Ensure seeds do not dissolve (system must be supersaturated).
4 Isothermal Age Hold temperature constant for 30–60 minutes. This allows "healing" of seeds and prevents secondary nucleation.
5 Slow Cooling Cool at a rate of 0.1 – 0.3°C/min.
6 Harvest Filter once target yield is reached.

Expert Insight: If the seeds turn into oil droplets immediately upon addition, your "seeding temperature" is too high (undersaturated) or you are already inside the oiling-out boundary. Lower the concentration or choose a different solvent.

Protocol B: Solvent System Engineering

If seeding fails, your solvent system likely has a miscibility gap with the solute.

The "Rule of Delta T": Ensure the Boiling Point (BP) of your solvent is at least 10–20°C lower than the Melting Point (MP) of your solute. If


, the solute can melt before it dissolves, guaranteeing oiling out.

Solvent Screening Matrix:

Current SolventIssue ObservedRecommended Alternative / Co-solventMechanism of Fix
Toluene / Hexane Oiling out (Non-polar)Add Ethyl Acetate or IPA (10-20%)Increases polarity to stabilize crystal lattice formation.
Water / Ethanol Oiling out (Polar)Increase Ethanol ratio or switch to IPA Reduces the extreme polarity difference causing hydrophobic effect.
DCM / Chloroform Evaporation oilingSwitch to MTBE or Heptane (Anti-solvent)High volatility solvents often evaporate too fast, causing rapid supersaturation spike.

Advanced Troubleshooting (FAQ)

Q: I don't have seed crystals. How do I generate the first batch? A: You need to induce nucleation without oiling.

  • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface.

  • Sonication: Apply a short burst of ultrasound to induce cavitation and local hotspots that force nucleation.

  • Cold Finger: Insert a cryogenically cooled rod into the solution to create a localized high-supersaturation zone.

Q: The oil solidifies but it's sticky/impure.[3] Can I filter it? A: Do not filter oil. It will clog the frit and trap impurities.

  • Remedy: Re-heat the mixture until the oil re-dissolves. Add a co-solvent (see Matrix above) and cool much slower. If the oil persists, decant the supernatant (solvent) and treat the oil with a different solvent (trituration) to induce crystallization.[3]

Q: My compound has a low melting point (<50°C). Is crystallization impossible? A: Not impossible, but difficult. You must perform Cold Crystallization .

  • Use a solvent with a very low freezing point (e.g., Pentane, Methanol).

  • Operate the crystallization at -20°C to -78°C.

  • This artificially raises the

    
     gap, forcing the solute to behave as a solid rather than a liquid.
    

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring. Retrieved from

  • Bonnett, P. et al. Solution Crystallization: Oiling Out and Phase Separation. Chemical Engineering Progress. Retrieved from

  • Beckmann, W.Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013. (Standard Reference Text).
  • Organic Process Research & Development (ACS). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Retrieved from

  • University of Colorado Boulder. Recrystallization Guide and Troubleshooting. Retrieved from

Sources

Troubleshooting

Technical Support Center: Monitoring 3-Bromo-5-ethoxybenzoic Acid Reactions with TLC

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-Bromo-5-ethoxybenzoic acid. As a rapid, cost-ef...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-Bromo-5-ethoxybenzoic acid. As a rapid, cost-effective, and highly sensitive analytical technique, TLC is an indispensable tool for qualitatively tracking the progress of a chemical transformation.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful application of TLC in your research.

The Crucial Role of TLC in Reaction Monitoring

Thin-Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture). As the mobile phase ascends the TLC plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[1][3] Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica gel and have a lower Rf.[1]

The primary goal when monitoring a reaction is to achieve clear separation between the starting material, product(s), and any intermediates.[4] For a hypothetical esterification of 3-Bromo-5-ethoxybenzoic acid, we would expect the starting material (a carboxylic acid) to be more polar than the resulting ester product. This difference in polarity is the basis for their separation on a TLC plate.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when using TLC to monitor reactions of 3-Bromo-5-ethoxybenzoic acid.

Q1: What is the ideal Retention Factor (Rf) for my starting material and product?

An ideal TLC separation for reaction monitoring will have the starting material and product spots well-resolved, typically with Rf values between 0.2 and 0.8.[4] An Rf value in this range allows for clear visualization and accurate assessment of the relative amounts of each component.

Q2: My 3-Bromo-5-ethoxybenzoic acid spot is "tailing" or "streaking." What causes this and how can I fix it?

Tailing of carboxylic acids on silica gel TLC plates is a common issue. It is often caused by strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel stationary phase. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5][6] This suppresses the ionization of the carboxylic acid, leading to a more compact and well-defined spot.

Q3: I don't see any spots on my TLC plate after development. What could be the problem?

There are several potential reasons for not observing spots on a TLC plate:

  • Insufficient Concentration: The concentration of your sample may be too low.[7] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7]

  • Incorrect Visualization Technique: 3-Bromo-5-ethoxybenzoic acid and its derivatives are aromatic and should be visible under a UV lamp (254 nm).[8][9] If your product is not UV-active, you will need to use a chemical stain.

  • Sample Dilution in the Chamber: If the solvent level in the developing chamber is above the spotting line on your TLC plate, your sample will dissolve into the solvent pool instead of migrating up the plate.[7]

  • Reaction Failure: It is possible that the reaction has not proceeded, and no product has been formed.

Q4: How do I choose the right mobile phase for my reaction?

The choice of mobile phase is critical for good separation. A common starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] For separating 3-Bromo-5-ethoxybenzoic acid from its less polar ester, a good starting ratio would be 7:3 or 8:2 hexane:ethyl acetate. You can then adjust the ratio to optimize the separation. Increasing the proportion of the more polar solvent will increase the Rf values of your spots.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during TLC analysis of 3-Bromo-5-ethoxybenzoic acid reactions.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaked or tailed The compound is acidic (e.g., 3-Bromo-5-ethoxybenzoic acid).Add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation.[11][5][6]
All spots are at the bottom of the plate (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
All spots are at the top of the plate (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Poor separation between starting material and product The polarity of the mobile phase is not optimal.Systematically vary the ratio of your mobile phase components. If this fails, try a different solvent system altogether (e.g., dichloromethane/methanol).[5]
Spots are very large and diffuse The sample spot applied to the plate was too large or too concentrated.Apply a smaller, more concentrated spot. Ensure the spotting capillary is very fine.[4][6]
Uneven solvent front The TLC plate is touching the side of the chamber or the filter paper. The chamber is not properly saturated with solvent vapor.Ensure the plate is centered in the chamber and not touching the sides. Line the chamber with filter paper and allow it to become saturated with the mobile phase vapor for 5-10 minutes before running the plate.

Experimental Protocols

Protocol 1: Preparation of the TLC Plate and Chamber
  • Select a TLC Plate: Use a commercially available silica gel plate with a fluorescent indicator (F254).

  • Prepare the Developing Chamber:

    • Add the chosen mobile phase to the chamber to a depth of about 0.5 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the mobile phase.

    • Close the chamber and allow it to sit for 5-10 minutes to ensure the atmosphere inside is saturated with solvent vapor. This promotes even development of the chromatogram.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

    • Mark the lanes for your samples: typically, one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane (C) where both are applied.[12]

Protocol 2: Spotting and Developing the TLC Plate
  • Prepare Samples: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate:

    • Using a fine capillary tube, apply a small spot of the starting material solution to the "SM" and "C" lanes on the baseline.

    • Apply a small spot of the reaction mixture to the "R" and "C" lanes. The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are close.[12]

    • Ensure the spots are small and do not spread.[4]

  • Develop the Plate:

    • Carefully place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[13]

    • Remove the plate and immediately mark the solvent front with a pencil.

Protocol 3: Visualization and Interpretation
  • UV Visualization:

    • View the dried plate under a short-wave UV lamp (254 nm).[8][9]

    • UV-active compounds, such as 3-Bromo-5-ethoxybenzoic acid and its aromatic derivatives, will appear as dark spots against a fluorescent green background.[8][9][14]

    • Circle the spots with a pencil as they will disappear when the UV light is removed.[15]

  • Chemical Staining (if necessary):

    • If compounds are not UV-active, a chemical stain can be used. Common general-purpose stains include potassium permanganate or p-anisaldehyde.

    • Dip the plate into the stain solution and then gently heat it with a heat gun until the spots appear.[15]

  • Calculate Rf Values:

    • The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1][16][17]

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

    • Compare the Rf values of the spots in the reaction mixture lane to the starting material to determine the extent of the reaction.

Visualizing the TLC Workflow

The following diagram illustrates the key steps in performing Thin-Layer Chromatography for reaction monitoring.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Chamber prep_plate Prepare Plate spotting Spot Samples prep_plate->spotting development Develop Plate spotting->development visualization Visualize Spots development->visualization calculation Calculate Rf visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: A streamlined workflow for TLC analysis.

Understanding Mobile Phase Polarity

The choice of mobile phase is critical for achieving good separation. The following diagram illustrates the effect of mobile phase polarity on the separation of a more polar starting material (SM) and a less polar product (P).

Polarity_Effect cluster_low_polarity Low Polarity Mobile Phase cluster_optimal_polarity Optimal Polarity Mobile Phase cluster_high_polarity High Polarity Mobile Phase Low_Plate <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDBGCOLOR='#FFFFFF'WIDTH='50'HEIGHT='150'>TD>TR><TR><TDBGCOLOR='#4285F4'>PTD>TR><TR><TDBGCOLOR='#EA4335'>SMTD>TR><TR><TDBGCOLOR='#FFFFFF'HEIGHT='20'>TD>TR>TABLE> Optimal_Plate <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDBGCOLOR='#FFFFFF'WIDTH='50'HEIGHT='50'>TD>TR><TR><TDBGCOLOR='#4285F4'>PTD>TR><TR><TDBGCOLOR='#FFFFFF'HEIGHT='50'>TD>TR><TR><TDBGCOLOR='#EA4335'>SMTD>TR><TR><TDBGCOLOR='#FFFFFF'HEIGHT='20'>TD>TR>TABLE> High_Plate <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDBGCOLOR='#FFFFFF'WIDTH='50'HEIGHT='20'>TD>TR><TR><TDBGCOLOR='#4285F4'>PTD>TR><TR><TDBGCOLOR='#EA4335'>SMTD>TR><TR><TDBGCOLOR='#FFFFFF'HEIGHT='150'>TD>TR>TABLE>

Caption: Effect of mobile phase polarity on spot separation.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • ResearchGate. Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester Department of Chemistry. How To: Monitor by TLC. [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]

  • Oreate AI Blog. Understanding the Retention Factor in Thin Layer Chromatography. [Link]

  • University of York Chemistry Teaching Labs. Visualising plates. [Link]

  • TLC Visualization Methods. [Link]

  • Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • YouTube. Explain Retention Factor (Rf). [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • ResearchGate. TLC tailing and carboxylic acid?. [Link]

  • Mastelf. Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]

  • MDPI. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). [Link]

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

  • Study.com. Rank these in order from most to least polar. 3-nitrobenzoic acid, 2-naphthol, 1,4-dimethoxybenzene. why?. [Link]

Sources

Optimization

Benzoic Acid Extraction: Technical Support &amp; Troubleshooting Center

Diagnostic Matrix: Is it an Emulsion or a Precipitate? Before applying remediation, you must distinguish between a stable emulsion and a product "crash-out." In benzoic acid extractions, what looks like an emulsion is of...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: Is it an Emulsion or a Precipitate?

Before applying remediation, you must distinguish between a stable emulsion and a product "crash-out." In benzoic acid extractions, what looks like an emulsion is often solid benzoic acid precipitating because the organic layer is saturated.

ObservationDiagnosisRemediation Strategy
Milky/Cloudy Interface True Emulsion Stabilized by surfactants or fine particulates. Go to Protocol A.
Solid chunks/crystals at interface Precipitation Organic solvent is saturated. Go to Protocol C.
Three distinct layers Rag Layer Particulates trapped at density interface. Go to Protocol B.
No separation after 20 mins Stable Emulsion Density or polarity match between phases. Go to Protocol A.

Decision Tree: Workflow for Phase Separation

The following logic flow represents the standard operating procedure (SOP) for resolving persistent emulsions in carboxylic acid extractions.

EmulsionBreaking Start Issue: Phases Won't Separate CheckSolids Are there visible solids? Start->CheckSolids AddSolvent Add more organic solvent (Protocol C) CheckSolids->AddSolvent Yes (Precipitate) CheckTime Wait 15-20 mins CheckSolids->CheckTime No (Cloudy) Success Phases Separated AddSolvent->Success Brine Add Saturated NaCl (Brine) (Protocol A) CheckTime->Brine Still Emulsified Filter Filter through Celite (Protocol B) Brine->Filter Failed Brine->Success Worked Centrifuge Centrifuge (3000xg) Filter->Centrifuge Failed Filter->Success Worked Centrifuge->Success Worked

Figure 1: Decision tree for troubleshooting phase separation issues during liquid-liquid extraction.

Troubleshooting Protocols

Protocol A: The "Salting Out" Method (Ionic Strength Adjustment)

Mechanism: Adding salt increases the ionic strength of the aqueous layer.[1][2] According to the Debye-Hückel theory, this increases the polarity of the water, making it even less compatible with organic compounds (the "Salting Out" effect). It also increases the density of the aqueous phase, increasing the density differential (


) between layers.

Steps:

  • Prepare a saturated NaCl solution (Brine) .

  • Add a volume of brine equivalent to 20% of your current aqueous phase volume directly to the separatory funnel.

  • Gently swirl (do not shake vigorously) for 30 seconds.

  • Allow to stand for 10 minutes.

  • Observation: You should see the aqueous layer become clearer as water molecules organize tightly around

    
     and 
    
    
    
    ions, forcing organics out.
Protocol B: Filtration through Celite (Physical Disruption)

Mechanism: Emulsions in benzoic acid extractions are often stabilized by microscopic particulate matter (dust, silica, or impurities) that adsorbs to the interface (Pickering Emulsion).[3] Diatomaceous earth (Celite) acts as a depth filter to trap these stabilizers.

Steps:

  • Pack a Buchner funnel with a 1-2 cm pad of Celite 545 .

  • Wet the Celite with the fresh organic solvent you are using (e.g., Diethyl Ether or DCM).

  • Pour the entire emulsified mixture (both phases) through the Celite pad under weak vacuum.

  • Rinse the pad with fresh organic solvent to recover any trapped benzoic acid.

  • Return the filtrate to a clean separatory funnel. The layers should separate immediately.

Protocol C: The "Solvent Swell" (Saturation Fix)

Mechanism: Benzoic acid has limited solubility in certain cold organic solvents. If you acidify a benzoate solution in the presence of too little organic solvent, the free acid may precipitate at the interface, mimicking an emulsion.

Steps:

  • Add an additional 50–100 mL of the extraction solvent (e.g., Ethyl Acetate or Ether).

  • Gently swirl until the solids at the interface dissolve.

  • If solids persist, they may be inorganic salts; proceed to Protocol B .

Mechanistic Insight: Why do Benzoic Emulsions Happen?

The diagram below illustrates the microscopic environment of an emulsion stabilized by amphiphilic impurities, and how "Salting Out" disrupts it.

SaltingOutMechanism cluster_Emulsion Stable Emulsion State cluster_Broken Broken Emulsion State Droplet Organic Droplet Surfactant Impurity (Stabilizer) Droplet->Surfactant Adsorption Water1 H2O Water2 H2O Surfactant->Water1 H-Bonding Arrow Add NaCl (Salting Out) cluster_Broken cluster_Broken Ion Na+ WaterBound H2O Ion->WaterBound Strong Solvation FreeDroplet Coalesced Organic FreeDroplet->WaterBound Repulsion cluster_Emulsion cluster_Emulsion

Figure 2: Mechanism of emulsion destabilization via ionic strength adjustment.

Frequently Asked Questions (FAQs)

Q: I acidified my aqueous benzoate layer and it turned into a thick white paste. Is this an emulsion? A: Likely not. This is usually precipitation . Benzoic acid (


) is solid at room temperature. When you drop the pH below 4, it crashes out of the water.
  • Fix: Add more organic solvent to dissolve the solid, or simply filter the solid off if you don't need to do a liquid-liquid extraction (this is often cleaner).

Q: Can I use ethanol to break the emulsion? A: Avoid this. While ethanol can break emulsions, it is miscible in both water and organic layers. Adding it changes the partition coefficient (


) of benzoic acid, potentially forcing your product into the aqueous layer and lowering your yield. Stick to Brine (Protocol A) .

Q: I am using DCM (Dichloromethane) and the emulsion is at the top. Why? A: DCM is denser than water (


). The "top" layer is likely your aqueous phase. If the emulsion is at the top, it may be air entrainment or low-density impurities. Always verify which layer is which by adding a drop of water and seeing where it travels.

References

  • University of Rochester, Department of Chemistry. How to Manage an Emulsion. Retrieved from [Link]

  • Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[4] Organic Process Research & Development.[4] ACS Publications.[5] Retrieved from [Link]

  • Chemistry LibreTexts. Liquid-Liquid Extraction: Troubleshooting. Retrieved from [Link]

  • Schlenk Line Survival Guide. Filtration through Celite. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 3-Bromo-5-ethoxybenzoic Acid

System Status: Operational Current Module: Process Chemistry & Scale-Up Support Document ID: TS-ORG-3B5E-001 Introduction: The Scale-Up Challenge Welcome to the technical support hub for the synthesis of 3-Bromo-5-ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Current Module: Process Chemistry & Scale-Up Support Document ID: TS-ORG-3B5E-001

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for the synthesis of 3-Bromo-5-ethoxybenzoic acid . This guide addresses the transition from milligram-scale medicinal chemistry to kilogram-scale process development.

The synthesis of 3,5-disubstituted benzoic acids often suffers from regioselectivity issues when attempting direct halogenation. Therefore, the most robust, self-validating route for scale-up is the Williamson Ether Synthesis applied to a pre-functionalized phenolic ester, followed by saponification. This approach locks the regiochemistry early, minimizing downstream purification bottlenecks.

Module 1: The Synthetic Workflow (Visual Logic)

The following diagram outlines the critical path and decision gates for the synthesis. Use this to orient your team on the process flow.

G Start Start: Methyl 3-bromo-5-hydroxybenzoate Alkylation Step 1: O-Alkylation (EtBr, K2CO3, Acetone/DMF) Start->Alkylation IPC_1 Checkpoint 1: HPLC (SM < 0.5%?) Alkylation->IPC_1 Add_Reagent Corrective Action: Add 0.1 eq EtBr + Heat IPC_1->Add_Reagent No Hydrolysis Step 2: Saponification (NaOH, THF/H2O) IPC_1->Hydrolysis Yes Add_Reagent->Alkylation Acidification Step 3: Acidification (HCl to pH 1-2) Hydrolysis->Acidification Isolation Step 4: Filtration & Drying Acidification->Isolation Recryst Step 5: Recrystallization (EtOH/Water) Isolation->Recryst

Caption: Figure 1. Process flow for the synthesis of 3-Bromo-5-ethoxybenzoic acid, including critical In-Process Control (IPC) checkpoints.

Module 2: Critical Process Parameters (CPP) & Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Conversion of Methyl 3-bromo-5-hydroxybenzoate to Methyl 3-bromo-5-ethoxybenzoate.

The Protocol:

  • Reactor Setup: Charge a jacketed reactor with Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and Acetone (10 vol).

    • Note: DMF is faster but harder to remove. Acetone is preferred for ease of workup on scale.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq).

    • Critical: Use milled/powdered K₂CO₃. Granular base significantly slows reaction kinetics due to low surface area [1].

  • Reagent Addition: Add Ethyl Bromide (EtBr) (1.2 - 1.5 eq).

    • Safety: EtBr is volatile (Bp 38°C). Use a reflux condenser set to 0°C.

  • Reaction: Heat to gentle reflux (approx. 56°C) for 12–18 hours.

  • Checkpoint: Sample for HPLC. Target: <0.5% Starting Material (SM).

Troubleshooting Guide: O-Alkylation

SymptomProbable CauseCorrective Action
Reaction Stalls (>5% SM remaining) Water Contamination: Water solvates the carbonate anion, killing its basicity.Prevention: Dry solvent over molecular sieves before use. Fix: Add 0.2 eq fresh, dry K₂CO₃ and 0.1 eq EtBr.
Reaction Stalls (Anhydrous conditions) Surface Passivation: K₂CO₃ surface coated with KBr byproduct.Fix: Increase agitation speed (RPM). On scale, use an impeller designed for slurry suspension (e.g., pitched blade).
"Oiling Out" during workup Residual Solvent: Acetone/DMF interferes with phase separation.Fix: Fully concentrate the reaction mixture to a solid residue before partitioning between Ethyl Acetate and Water.
Step 2: Saponification & Isolation

Objective: Hydrolysis of the methyl ester to the free acid.

The Protocol:

  • Dissolution: Dissolve the crude ester in THF (5 vol).

  • Base Hydrolysis: Add NaOH (2M aq) (2.5 eq) slowly.

  • Reaction: Stir at ambient temperature (20–25°C). Heating is rarely needed and may cause decarboxylation in sensitive substrates.

  • Workup (The "Crash Out"):

    • Remove THF via vacuum distillation.

    • Cool the remaining aqueous solution to 5°C.

    • Slowly add HCl (1M) until pH reaches 1–2.

    • Observation: The product should precipitate as a white solid.

Troubleshooting Guide: Isolation

SymptomProbable CauseCorrective Action
Product forms a sticky gum (Oiling Out) Rapid Acidification: Adding acid too fast traps impurities and solvent.Fix: Re-dissolve in base (pH >10). Heat to 40°C. Add acid dropwise to pH 2 while cooling slowly (controlled crystallization).
Low Yield Product Solubility: The ethoxy group increases lipophilicity, but the acid is still slightly soluble in water.Fix: Ensure pH is < 2.0. If yield is still low, saturate the aqueous mother liquor with NaCl (salting out) and re-filter.
Colored Product (Pink/Brown) Oxidation/Trace Halogens: Phenolic residues or trace iodine (if EtI was used).Fix: Wash the filter cake with cold water containing 1% sodium thiosulfate.

Module 3: Purification (Recrystallization)

Chromatography is expensive at kilogram scale. Recrystallization is the required standard for this intermediate.

Recommended Solvent System: Ethanol / Water (Mixed Solvent)

  • Dissolve: Suspend crude solid in minimal Ethanol at 70°C.

  • Saturate: Add hot Ethanol until the solution is clear.

  • Precipitate: Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarify: Add one drop of Ethanol to clear the solution.

  • Crystallize: Allow to cool to room temperature slowly (over 2-3 hours), then chill to 0°C.

  • Filter: Collect crystals and wash with cold 50% EtOH/Water.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Iodide (EtI) instead of Ethyl Bromide (EtBr)? A: Yes, EtI is more reactive (better leaving group). However, for scale-up, EtBr is preferred [2]. EtI is significantly more expensive, light-sensitive (causing product discoloration), and creates massive iodine waste streams. EtBr offers the "sweet spot" of reactivity and stability.[1]

Q: Why do we use the methyl ester precursor instead of alkylating the acid directly? A: Alkylating 3-bromo-5-hydroxybenzoic acid directly requires 2 equivalents of base and alkylating agent (one for the phenol, one for the carboxylate). This often leads to mixtures of the ester-ether and the acid-ether, complicating purification. Starting with the ester ensures chemically distinct steps.

Q: My HPLC shows a new impurity at RRT 0.8. What is it? A: This is likely the C-alkylated byproduct . Although rare with carbonate bases, high temperatures (>80°C) or stronger bases (like NaH) can promote alkylation on the aromatic ring (ortho to the phenol). Stick to K₂CO₃ and keep temperatures below 60°C to avoid this.

Q: How do I store the final product? A: Store in a cool, dry place away from light. While benzoic acids are generally stable, the bromo-substituent can be sensitive to UV light over long periods, potentially leading to debromination.

References

  • Williamson Ether Synthesis Scale-Up

    • Source: "The Williamson Ether Synthesis."[2][3][4][5][6] Master Organic Chemistry.

    • Context: Discusses the necessity of primary alkyl halides (like EtBr) and the role of base particle size in heterogeneous reactions.
    • Link:

  • Reagent Selection (EtBr vs EtI)

    • Source: "Ethyl Bromide vs.
    • Context: Validates the use of Ethyl Bromide as the "sweet spot" for industrial synthesis due to stability and cost compared to iodides.[1]

    • Link:

  • Recrystallization of Benzoic Acid Derivatives

    • Source: "Recrystallization of Benzoic Acid."[7][8] University of Massachusetts.

    • Context: Provides the foundational protocol for purifying benzoic acid derivatives using water/alcohol systems and managing "oiling out."
    • Link:

  • Safety Data (Ethyl Bromide)

    • Source: New Jersey Department of Health - Hazardous Substance Fact Sheet.
    • Context: Critical safety limits for handling vol
    • Link:

Sources

Optimization

Catalyst selection for coupling reactions involving substituted bromoarenes

Technical Support Center: Advanced Coupling Solutions Ticket ID: #CAT-BR-SUB-001 Subject: Optimization & Troubleshooting for Substituted Bromoarene Couplings Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Solutions Ticket ID: #CAT-BR-SUB-001 Subject: Optimization & Troubleshooting for Substituted Bromoarene Couplings Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement

Welcome to the Advanced Coupling Support Center. This guide is not a textbook; it is a diagnostic tool designed to unblock your specific experimental bottlenecks. We treat your reaction as a system of competing rates. Our goal is to manipulate the kinetics of the catalytic cycle to favor Product Formation (


) over Catalyst Deactivation (

) or Side Reactions (

).

Module 1: The Logic of Catalyst Selection

Directing the "Brain" of the Palladium Center

For substituted bromoarenes, particularly those with ortho-substitution or heterocycles, the "generic" Pd(PPh


)

is rarely sufficient due to poor stability and slow oxidative addition. You must select a ligand that balances steric bulk (to force reductive elimination) with electron richness (to facilitate oxidative addition).
Visual Guide: Ligand Decision Matrix

Use this flow to select your starting catalyst system.

LigandSelection start START: Substituted Bromoarene rxn_type Reaction Type? start->rxn_type bh Buchwald-Hartwig (C-N) rxn_type->bh suzuki Suzuki-Miyaura (C-C) rxn_type->suzuki amine_type Nucleophile Type? bh->amine_type sterics Steric Hindrance? suzuki->sterics primary Primary Amine (-NH2) amine_type->primary secondary Secondary Amine (-NHR) amine_type->secondary amide Amide/Sulfonamide amine_type->amide brett Rec: BrettPhos or tBuBrettPhos (Prevents β-hydride elim) primary->brett ruphos Rec: RuPhos (Universal for 2° amines) secondary->ruphos tbu_xphos Rec: tBuXPhos (High oxidative stability) amide->tbu_xphos high_steric Ortho-Substituted / Tetra-ortho sterics->high_steric heterocycle Unstable Heterocycle (e.g., 2-Pyridine) sterics->heterocycle sphos Rec: SPhos (Structural flexibility) high_steric->sphos peppsi Rec: Pd-PEPPSI-IPr (NHC Ligand / High Stability) high_steric->peppsi If Phosphine Fails xphos Rec: XPhos Pd G4 (Fast activation) heterocycle->xphos

Figure 1: Decision tree for selecting the optimal ligand/catalyst system based on substrate class and reaction type.

Module 2: Troubleshooting Buchwald-Hartwig Amination

Issue: Dealing with "No Reaction" or "Dehalogenation"

The Diagnostic: Run your reaction and analyze the crude mixture via LCMS/GCMS. Look specifically for the mass of the hydrodehalogenated arene (Ar-Br


 Ar-H).
Scenario A: The "Reduction" Trap (Hydrodehalogenation)

Symptom: You observe the conversion of your Bromoarene to a reduced arene (Ar-H). Root Cause:


-Hydride elimination.[1] This occurs when the amine coordinates to the Pd, but reductive elimination is too slow. The Pd center "steals" a hydrogen from the amine (or solvent) and eliminates the arene.
Protocol Fix: 
  • Switch Ligand: Move to RuPhos (for secondary amines) or BrettPhos (for primary amines).[2] These ligands are bulky; they destabilize the Pd(II) intermediate, forcing rapid reductive elimination before

    
    -hydride elimination can occur [1].
    
  • Switch Base: If using alkoxide bases (NaOtBu), the base itself can serve as a hydride source. Switch to Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    in dioxane or t-Amyl alcohol.
Scenario B: Catalyst Death (Pd Black Formation)

Symptom: Reaction turns black/grey immediately; no conversion. Root Cause: Ligand dissociation. The phosphine is not binding tightly enough to the Pd(0), causing it to aggregate into inactive nanoparticles. Protocol Fix:

  • Use Precatalysts: Stop using Pd(OAc)

    
     + Ligand. Mixing these in situ is inefficient. Use Pd-G4 Precatalysts  (e.g., XPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio and activate only when base is present, ensuring a "clean" start [2].
    
  • Concentration: Buchwald reactions often fail at high dilution. Run at 0.5 M to 1.0 M concentration.

Module 3: Troubleshooting Suzuki-Miyaura Coupling

Issue: Protodeboronation of Heterocyclic Boronates

The Diagnostic: You observe the starting aryl bromide remaining unreacted, but the boronic acid has vanished or converted to Ar-H (check LCMS for the mass of the de-borylated heterocycle).

Scenario: The "Protodeboronation" Cycle

Root Cause: Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are notoriously unstable in aqueous base. They hydrolyze and lose the boron group faster than they transmetallate to the Palladium [3].

Visual Guide: The Failure Mechanism

FailureModes cluster_cycle Catalytic Cycle Competition pd0 L-Pd(0) ox_add Oxidative Addition (Ar-Pd-Br) pd0->ox_add transmet Transmetallation ox_add->transmet red_elim Reductive Elimination transmet->red_elim red_elim->pd0 boronic Boronic Acid (Ar-B(OH)2) boronic->transmet Desired Path protodeb FAILURE: Protodeboronation (Ar-H + B(OH)3) boronic->protodeb Fast Hydrolysis (High pH/Temp)

Figure 2: Competition between productive transmetallation and destructive protodeboronation.

Protocol Fix:

  • The "Slow Release" Strategy: Do not dump all the boronic acid in at once. Add it portion-wise over 1 hour, or use MIDA boronates which slowly release the active species, keeping the standing concentration low but constant [4].

  • Anhydrous Conditions: Switch from Dioxane/H

    
    O to Anhydrous Butanol  or Toluene  using CsF  or K
    
    
    
    PO
    
    
    (finely ground) as the base. Water is the enemy here.
  • Catalyst Switch: Use XPhos Pd G4 . XPhos is exceptionally fast at transmetallation, potentially outcompeting the decomposition pathway.

Module 4: Experimental Protocols

Standard Protocol: G4 Precatalyst System

Use this for high-reliability screening of substituted bromoarenes.

  • Setup: Charge a reaction vial with a stir bar.

  • Solids: Add:

    • Substituted Bromoarene (1.0 equiv)

    • Nucleophile (Amine/Boronate) (1.2 - 1.5 equiv)

    • Base (e.g., NaOtBu for Buchwald, K

      
      PO
      
      
      
      for Suzuki) (2.0 equiv)
    • Catalyst: XPhos Pd G4 (or appropriate ligand G4) (1–2 mol%).

  • Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes (or evacuate/backfill 3 times).

  • Solvent: Add anhydrous solvent (THF, Dioxane, or Toluene) via syringe.

    • Tip: Use minimal solvent (0.5 M concentration).

  • Activation: Heat to 60–80°C. The G4 catalyst activates upon heating in the presence of base.

  • Monitoring: Check LCMS at 1 hour. If <10% conversion, increase Temp to 100°C.

Alternative Protocol: PEPPSI-IPr (For Steric Bulk)

Use when phosphine ligands fail due to extreme steric crowding (e.g., tetra-ortho substitution).

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: KOtBu (strong base helps activation of PEPPSI).

  • Solvent: Dioxane or Toluene.[3][4]

  • Note: PEPPSI catalysts are extremely robust and air-stable but often require higher temperatures (80°C+) to initiate the catalytic cycle compared to Buchwald G4 systems [5].

Module 5: Reference Data

Table 1: Ligand Properties & Applications

LigandClassPrimary ApplicationKey Feature
RuPhos Dialkylbiaryl Phosphine2° Amines, AlkoxidesBulky; prevents

-hydride elimination.
BrettPhos Dialkylbiaryl Phosphine1° AminesHighly selective for mono-arylation.
XPhos Dialkylbiaryl PhosphineGeneral Suzuki, ChloridesExcellent transmetallation rates; handles chlorides well.
SPhos Dialkylbiaryl PhosphineOrtho-substituted SuzukiStructural flexibility allows coupling of hindered biaryls.
PEPPSI-IPr NHC (Carbene)Sterically demanding couplings"Throw-away" pyridine ligand creates open active site.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Bruno, N. C., et al. (2013). "Third Generation (G3) Buchwald Precatalysts." Chemical Science. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5] Link

  • Knapp, D. M., et al. (2010). "Slow-Release Strategy in Suzuki–Miyaura Coupling." Journal of the American Chemical Society.[5] Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling." Chemistry – A European Journal. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Bench Scientist: 3-Bromo-5-ethoxybenzoic Acid vs. 3-Bromo-5-methoxybenzoic Acid

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced differences between structurally similar molecules can dictate their utility and...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced differences between structurally similar molecules can dictate their utility and application. This guide provides a detailed comparative analysis of 3-Bromo-5-ethoxybenzoic acid and its methyl-substituted counterpart, 3-Bromo-5-methoxybenzoic acid. As building blocks in organic synthesis, these compounds are of significant interest to researchers in drug discovery and materials science. This document will delve into their physicochemical properties, synthesis protocols, and the subtle yet impactful electronic and steric differences imparted by the ethoxy and methoxy substituents.

At a Glance: Key Physicochemical Properties

A side-by-side comparison of the fundamental properties of these two haloalkoxybenzoic acids reveals the influence of a single methylene unit. While experimental data for 3-Bromo-5-ethoxybenzoic acid is less prevalent in publicly accessible literature, we can infer some of its properties based on established chemical principles and compare them to the known data for 3-Bromo-5-methoxybenzoic acid.

Property3-Bromo-5-ethoxybenzoic Acid3-Bromo-5-methoxybenzoic Acid
Molecular Formula C₉H₉BrO₃C₈H₇BrO₃
Molecular Weight 245.07 g/mol 231.04 g/mol [1]
Appearance White to pale cream powder (predicted)White crystalline solid[2]
Melting Point Not available~184-196°C[2][3]
Solubility Likely soluble in organic solvents like ethanol and chloroform; likely insoluble in water.Soluble in organic solvents such as ethanol and chloroform; insoluble in water.[2]
pKa (predicted) Not available~3.69[2]

Structural and Electronic Considerations: The Methoxy vs. Ethoxy Influence

The primary distinction between these two molecules lies in the alkoxy substituent at the 3-position of the benzoic acid ring. This seemingly minor difference—a methyl group versus an ethyl group—has implications for the molecule's steric bulk, electronic properties, and, consequently, its reactivity and biological interactions.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the electronegative oxygen atom. In the meta position, the resonance effect is minimized, and the inductive effect is more pronounced. The slightly greater electron-donating inductive effect of the ethyl group in the ethoxy substituent compared to the methyl group in the methoxy substituent is a key differentiator.

Steric Effects: The ethoxy group is larger than the methoxy group, which can introduce greater steric hindrance around the molecule. This can influence the kinetics of reactions involving the carboxylic acid group or other positions on the aromatic ring.

Molecular Structures

Synthesis Strategies: A Practical Guide

The synthesis of these compounds typically involves the modification of a substituted benzene ring. Below are representative protocols for the synthesis of both molecules.

Synthesis of 3-Bromo-5-methoxybenzoic Acid

A common route to 3-Bromo-5-methoxybenzoic acid involves the oxidation of the corresponding benzaldehyde.

Synthesis_Methoxy start 3-Bromo-5-methoxybenzaldehyde reagents + NaOH solution start->reagents Oxidation intermediate Reaction Mixture reagents->intermediate acidification + Dilute HCl intermediate->acidification Acidification purification Crystallization & Purification acidification->purification product 3-Bromo-5-methoxybenzoic acid purification->product

Synthesis of 3-Bromo-5-methoxybenzoic Acid

Experimental Protocol:

  • To a solution of 3-bromo-5-methoxybenzaldehyde in a suitable solvent, add a solution of sodium hydroxide.

  • Stir the reaction mixture vigorously for a specified period to ensure complete oxidation.

  • After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the crude product by filtration.

  • Purify the product by crystallization from an appropriate solvent to obtain pure 3-bromo-5-methoxybenzoic acid.[2]

Proposed Synthesis of 3-Bromo-5-ethoxybenzoic Acid

A plausible synthetic route to 3-Bromo-5-ethoxybenzoic acid would involve the Williamson ether synthesis starting from a 3-bromo-5-hydroxybenzoic acid derivative, followed by hydrolysis if an ester is used as the starting material.

Synthesis_Ethoxy start 3-Bromo-5-hydroxybenzoic acid (or its ester) reagents + Ethylating Agent (e.g., C2H5I) + Base start->reagents Williamson Ether Synthesis intermediate Ethoxy Intermediate reagents->intermediate hydrolysis Hydrolysis (if starting with ester) intermediate->hydrolysis product 3-Bromo-5-ethoxybenzoic acid hydrolysis->product

Sources

Comparative

A Comparative Guide to the Biological Activity of Halogenated Benzoic Acid Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. Halogenated benzoic acids, a class of compounds featuring a simple arom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. Halogenated benzoic acids, a class of compounds featuring a simple aromatic core, offer a fascinating case study in how subtle changes in molecular structure—specifically the type and position of a halogen substituent—can dramatically alter biological effects. This guide provides an in-depth, objective comparison of the antimicrobial, anticancer, and herbicidal activities of various halogenated benzoic acid isomers, supported by experimental data and detailed protocols. Our aim is to elucidate the structure-activity relationships that govern their efficacy and to provide a practical resource for leveraging these compounds in research and development.

Introduction: The Subtle Power of Halogenation

Benzoic acid, a simple aromatic carboxylic acid, serves as a versatile scaffold in medicinal and agricultural chemistry. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzene ring creates a diverse family of isomers with a wide spectrum of biological activities. This halogenation profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate how the molecule interacts with biological targets, leading to a range of effects from therapeutic to phytotoxic. Understanding the principles of how the position and nature of the halogen atom affect biological activity is crucial for the rational design of new drugs and agrochemicals.

Comparative Analysis of Biological Activities

The biological activity of halogenated benzoic acid isomers is highly dependent on the nature of the halogen and its position (ortho, meta, or para) on the benzoic acid ring. This section compares their efficacy in three key areas: antimicrobial, anticancer, and herbicidal activities, presenting available quantitative data to draw objective comparisons.

Antimicrobial Activity: A Tale of Position and Lipophilicity

Halogenated benzoic acids have long been recognized for their antimicrobial properties. Their mechanism of action is generally attributed to the disruption of microbial membranes and the inhibition of essential metabolic enzymes. The lipophilicity of the compound, which is significantly influenced by halogenation, plays a crucial role in its ability to penetrate microbial cell walls.

Structure-Activity Relationship:

The antimicrobial potency of halogenated benzoic acid isomers is a classic example of the influence of substituent position. The acidity of the benzoic acid is a key determinant of its activity, with the ortho-isomers generally being the most acidic due to the "ortho effect," where the proximity of the halogen to the carboxylic acid group enhances its dissociation.[1][2] However, increased acidity does not always directly correlate with higher antimicrobial activity, as membrane permeability is also a critical factor.

Generally, the antimicrobial activity follows the trend: ortho > meta > para. This is often attributed to the interplay between the electronic and steric effects of the halogen at different positions. For instance, in chlorobenzoic acids, the ortho isomer often exhibits the highest activity.[3][4] The type of halogen also plays a role, with antimicrobial potency sometimes increasing with the atomic size of the halogen (I > Br > Cl > F), which correlates with increased lipophilicity.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various halogenated benzoic acid isomers against representative bacterial and fungal strains. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CompoundMicroorganismMIC (µg/mL)Reference
2-Chlorobenzoic acid derivative (Compound 6)Escherichia coli(pMICec=2.27 µM/ml)[4]
2-Aminobenzoic acid derivative (Compound 1)Candida albicans70[5]
2-Aminobenzoic acid derivative (Compound 2)Candida albicans70[5]
4-Bromo and 3-Methyl substituted benzoic acid derivative (Compound 16)Bacillus subtilis ATCC 66231[6]
Benzyl bromide derivative (1a)Staphylococcus aureus1000[7]
Benzyl bromide derivative (1c)Streptococcus pyogenes500[7]
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone (Compound 4)Candida albicans0.00195 - 0.0078[8]

Note: Data for a comprehensive and direct comparison of simple ortho, meta, and para isomers of various halogenated benzoic acids is limited in the readily available literature. The table presents data on derivatives to illustrate the antimicrobial potential within this class of compounds.

Anticancer Activity: Targeting Cellular Proliferation

Certain halogenated benzoic acid derivatives have emerged as promising candidates in anticancer research. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[9]

Structure-Activity Relationship:

The anticancer activity of halogenated benzoic acids is highly dependent on the specific isomer and the cancer cell line being targeted. The position of the halogen can influence the molecule's ability to bind to specific protein targets. For example, fluorinated benzoic acid derivatives have shown significant antiproliferative activity, with the position of the fluorine atom being critical for their efficacy.[10][11] In some cases, the introduction of a halogen atom can enhance the cytotoxic potential of the parent compound.[12]

Quantitative Comparison of Anticancer Activity (IC50 Values)

The following table presents the half-maximal inhibitory concentration (IC50) values of various halogenated benzoic acid isomers and their derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5-Fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F 203)MCF-70.37[10]
5-Fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F 203)HCT-1160.08[10]
Fluorinated pyrazolylbenzimidazole hybrid (Compound 55b)A549, MCF-7, HeLa0.95–1.57[10]
FBA-TPQMost cell lines0.097-2.297[13]
Halogenated Benzothiadiazine DerivativeTriple-negative breast cancer2.93±0.07[12]
Herbicidal Activity: Disrupting Plant Growth

Halogenated benzoic acids, particularly chlorinated derivatives, have a long history of use as herbicides. Their primary mode of action is often as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[14] At high concentrations, these synthetic auxins cause uncontrolled and disorganized plant growth, leading to the death of susceptible broadleaf weeds.

Structure-Activity Relationship:

The herbicidal activity of halogenated benzoic acids is strongly influenced by the substitution pattern on the aromatic ring. The presence, number, and position of chlorine atoms are critical for auxin-like activity. For example, 2,3,6-trichlorobenzoic acid is a known herbicide.[15] The differential sensitivity of various plant species to these compounds forms the basis of their selective herbicidal action.

Quantitative Comparison of Herbicidal/Phytotoxic Activity

Direct comparative data on the herbicidal efficacy of a wide range of halogenated benzoic acid isomers is not extensively available in a consolidated format. However, studies on their phytotoxicity, such as their effects on seed germination and plant growth, can provide valuable insights.

CompoundPlant SpeciesEffectObservationReference
para-Halogenated benzoic acid monoethanolamine saltsArabidopsis thalianaInhibition of seed germination and root growthEffect increases with the atomic size of the halogen (F < Cl < Br < I)[16]
3-Cyanobenzoic acidMaize (Zea mays)Reduction in plant growth and photosynthesisCompromised photosynthetic activity[17]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of halogenated benzoic acid isomers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[18]

Materials:

  • Test compounds (halogenated benzoic acid isomers)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted test compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (halogenated benzoic acid isomers)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzoic acid isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Seed Germination and Seedling Growth Assay for Phytotoxicity

This assay evaluates the effect of chemical compounds on the early stages of plant development.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Test compounds (halogenated benzoic acid isomers)

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in distilled water or a suitable buffer.

  • Assay Setup: Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control solution (water or buffer).

  • Seed Plating: Place a defined number of seeds on the moistened filter paper in each Petri dish.

  • Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 3-7 days), record the percentage of seed germination and measure the root and shoot length of the seedlings.

  • Analysis: Compare the germination percentage and seedling growth in the presence of the test compounds to the control to determine the phytotoxic effects. The EC50 (effective concentration causing 50% inhibition) can be calculated.

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and experimental workflows.

StructureActivityRelationship cluster_SAR Structure-Activity Relationship (SAR) of Halogenated Benzoic Acids Halogen Halogen Substituent (F, Cl, Br, I) Properties Physicochemical Properties - Lipophilicity - Acidity (pKa) - Steric Hindrance Halogen->Properties Influences Position Position on Ring (ortho, meta, para) Position->Properties Influences Activity Biological Activity - Antimicrobial - Anticancer - Herbicidal Properties->Activity Determines

Caption: Factors influencing the biological activity of halogenated benzoic acids.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Visually or Spectrophotometrically Assess Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The halogenated benzoic acids represent a rich chemical space for the discovery and development of new bioactive compounds. This guide has highlighted the profound impact of halogen type and position on their antimicrobial, anticancer, and herbicidal activities. While clear structure-activity relationships are beginning to emerge, the available quantitative data for a direct, comprehensive comparison of all isomers remains somewhat fragmented.

Future research should focus on systematic studies that evaluate a broad range of halogenated benzoic acid isomers against standardized panels of microorganisms, cancer cell lines, and plant species. Such comprehensive datasets will be invaluable for building more robust quantitative structure-activity relationship (QSAR) models, which can, in turn, accelerate the rational design of next-generation drugs and agrochemicals with enhanced efficacy and selectivity. The experimental protocols detailed herein provide a solid foundation for such future investigations.

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  • Özenver, N., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Marmara Pharmaceutical Journal, 25(2), 223-233.
  • Wikipedia. (n.d.). Iodobenzoic acid. Wikipedia. [Link]

  • Unknown Author. (n.d.). Which is more acidic, meta-Chlorobenzoic acid or para-Chlorobenzoic acid? Organic Chemistry World. [Link]

  • Kumar, P., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-101.
  • Ribeiro da Silva, M. A. V., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(18), 4241.
  • Wujec, M., et al. (2017). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 8, 199.
  • de la Cruz-Lázaro, E., et al. (2024). Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis. Plants, 13(1), 123.
  • Gigli, M., et al. (2021). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. Polymers, 13(16), 2736.
  • Li, J., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7731.
  • Unknown Author. (n.d.). Laboratory Herbicide Symptomology and Surfactant Technology. University of Florida.
  • Kim, Y., et al. (2023). Minimum Inhibitory Concentration (MIC)
  • Zunino, A., & Zygadlo, J. A. (2020). Phytotoxic Effects and Mechanism of Action of Essential Oils and Terpenoids. Molecules, 25(21), 5274.
  • Wnorowska, U., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12848.
  • Gerritse, J., et al. (1996). Mineralization of the herbicide 2,3,6-trichlorobenzoic acid by a co-culture of anaerobic and aerobic bacteria. FEMS Microbiology Letters, 137(2-3), 201-207.
  • de la Cruz-Lázaro, E., et al. (2024). Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis. PubMed. [Link]

  • Travlos, I. S., et al. (2020). The Herbicidal Potential of Different Pelargonic Acid Products and Essential Oils against Several Important Weed Species. Agronomy, 10(11), 1689.
  • Reyes-Pérez, J. J., et al. (2023). The Herbicidal Activity of Nano- and MicroEncapsulated Plant Extracts on the Development of the Indicator Plants Sorghum bicolor and Phaseolus vulgaris and Their Potential for Weed Control. Plants, 12(21), 3698.

Sources

Validation

A Senior Application Scientist's Guide to Alternatives for 3-Bromo-5-ethoxybenzoic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, scope, and ultimate succ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. 3-Bromo-5-ethoxybenzoic acid is a valuable reagent, offering a unique combination of functionalities for elaboration into more complex molecular architectures. However, the discerning synthetic chemist must often consider a range of alternatives to optimize reaction outcomes, navigate challenging synthetic steps, or explore structure-activity relationships (SAR). This guide provides an in-depth comparison of 3-Bromo-5-ethoxybenzoic acid and its key alternatives, supported by experimental insights and data to inform your synthetic strategy.

Understanding the Core Scaffold: The 3,5-Disubstituted Benzoic Acid Motif

3-Bromo-5-ethoxybenzoic acid belongs to the class of 3,5-disubstituted benzoic acids. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the ethoxy and carboxylic acid groups modulate the electronic properties and provide further points for derivatization. The meta-substitution pattern is crucial, as it influences the regioselectivity of subsequent reactions on the aromatic ring.

The reactivity of the C-Br bond is paramount and is significantly influenced by the nature of the second substituent at the 5-position. This substituent exerts both electronic and steric effects, which can be rationally manipulated to achieve desired synthetic outcomes.

Key Alternatives to 3-Bromo-5-ethoxybenzoic acid: A Comparative Analysis

We will explore a range of commercially available or readily synthesizable alternatives, categorized by the electronic nature of the substituent at the 5-position.

Electron-Donating Substituents: Enhancing Reactivity in Certain Contexts

Replacing the ethoxy group with other electron-donating groups can subtly alter the molecule's properties.

  • 3-Bromo-5-methoxybenzoic acid: Structurally very similar to the ethoxy analog, the methoxy group is a slightly stronger electron-donating group. This can lead to minor differences in reactivity and solubility. In many cases, it can be used interchangeably with the ethoxy derivative, with the choice often dictated by commercial availability and cost.

  • 3-Bromo-5-methylbenzoic acid: The methyl group is a weaker electron-donating group compared to the alkoxy groups. Its smaller size reduces steric hindrance around the bromine atom, which can be advantageous in certain cross-coupling reactions.

Electron-Withdrawing Substituents: Modulating Reactivity and Enabling New Transformations

Introducing an electron-withdrawing group at the 5-position dramatically alters the electronic character of the aromatic ring, influencing its reactivity in various transformations.

  • 3-Bromo-5-nitrobenzoic acid: The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but significantly enhances its reactivity in nucleophilic aromatic substitution (SNAAr) reactions.[1][2][3] The C-Br bond is also more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

  • 3-Bromo-5-chlorobenzoic acid & 3-Bromo-5-iodobenzoic acid: Halogen substituents offer a unique opportunity for sequential and site-selective cross-coupling reactions due to the differential reactivity of the C-halogen bonds (C-I > C-Br > C-Cl).[1] This allows for the stepwise introduction of different functionalities. 3-Bromo-5-iodobenzoic acid is a particularly useful building block for complex molecule synthesis.[4][5]

  • 3-Bromo-5-(trifluoromethyl)benzoic acid: The trifluoromethyl group is a strong electron-withdrawing group, similar to the nitro group, but is metabolically more stable, making this analog attractive in medicinal chemistry.[6]

Performance in Key Synthetic Transformations: A Data-Driven Comparison

The true measure of a building block's utility lies in its performance in a range of chemical reactions. The following sections provide a comparative overview of 3-bromo-5-ethoxybenzoic acid and its alternatives in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern organic synthesis for the formation of C-C and C-heteroatom bonds. The reactivity of the aryl bromide is a critical factor.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The general reactivity trend for aryl halides is I > Br > Cl.[1] Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

Table 1: Representative Comparison of 3,5-Disubstituted Bromobenzoic Acids in Suzuki-Miyaura Coupling

Aryl Bromide5-SubstituentElectronic EffectExpected ReactivityTypical Yield Range (%)
3-Bromo-5-ethoxybenzoic acid-OEtElectron-donatingModerate80-95
3-Bromo-5-methylbenzoic acid-MeElectron-donating (weak)Moderate85-98
3-Bromo-5-nitrobenzoic acid-NO₂Electron-withdrawingHigh90-99[1]
3-Bromo-5-chlorobenzoic acid-ClElectron-withdrawing (weak)Moderate-High85-97
3-Bromo-5-iodobenzoic acid-IElectron-withdrawing (weak)Very High (at C-I)>95 (selective at C-I)[7]
3-Bromo-5-(trifluoromethyl)benzoic acid-CF₃Electron-withdrawingHigh90-99

Note: Yields are representative and can vary significantly based on the specific coupling partner, catalyst system, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for a typical Suzuki-Miyaura coupling is provided below.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Aryl Bromide (1.0 eq) E Combine reactants in a solvent (e.g., Toluene/H₂O) A->E B Boronic Acid (1.2 eq) B->E C Base (e.g., K₂CO₃, 2.0 eq) C->E D Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) D->E F Degas the mixture E->F G Heat under inert atmosphere (e.g., 80-100 °C) F->G H Cool to RT and dilute with water G->H I Extract with an organic solvent (e.g., EtOAc) H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, electron-withdrawing groups on the aryl bromide can enhance the rate of reaction.

Table 2: Expected Performance in Buchwald-Hartwig Amination

Aryl Bromide5-SubstituentElectronic EffectExpected Reactivity
3-Bromo-5-ethoxybenzoic acid-OEtElectron-donatingModerate
3-Bromo-5-methylbenzoic acid-MeElectron-donating (weak)Moderate
3-Bromo-5-nitrobenzoic acid-NO₂Electron-withdrawingHigh
3-Bromo-5-chlorobenzoic acid-ClElectron-withdrawing (weak)Moderate-High
3-Bromo-5-(trifluoromethyl)benzoic acid-CF₃Electron-withdrawingHigh

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Aryl Bromide (1.0 eq) E Combine reactants in an anhydrous solvent (e.g., Toluene) A->E B Amine (1.2 eq) B->E C Base (e.g., NaOtBu, 1.4 eq) C->E D Pd Catalyst and Ligand (e.g., Pd₂(dba)₃ / BINAP) D->E F Degas the mixture E->F G Heat under inert atmosphere (e.g., 80-110 °C) F->G H Cool to RT and quench with water G->H I Extract with an organic solvent H->I J Dry organic layer and concentrate I->J K Purify by column chromatography or crystallization J->K

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from these aryl bromides is a key transformation for the introduction of a nucleophilic carbon center. The success of Grignard reagent formation can be influenced by the electronic nature of the substituents.

  • Electron-donating groups (-OEt, -Me) generally favor Grignard reagent formation.

  • Electron-withdrawing groups (-NO₂, -CF₃) are generally incompatible with Grignard reagent formation as they are readily attacked by the highly nucleophilic Grignard reagent.

  • Halogen substituents (-Cl, -I) can also undergo Grignard formation, with the C-Br bond being more reactive than the C-Cl bond. In the case of 3-bromo-5-iodobenzoic acid, Grignard formation will preferentially occur at the more reactive C-I bond.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile

  • Preparation of the Grignard Reagent:

    • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of the aryl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

    • The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Reaction with an Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Decision-Making Framework for Selecting the Optimal Reagent

The choice of the most suitable 3,5-disubstituted benzoic acid derivative depends on a careful consideration of the desired synthetic outcome and the nature of the planned chemical transformations.

Decision_Tree cluster_cross_coupling Cross-Coupling Considerations cluster_grignard Grignard Reagent Considerations cluster_snaar SNAAr Considerations A What is the primary synthetic transformation? B Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B C Grignard Reagent Formation A->C D Nucleophilic Aromatic Substitution (SNAAr) A->D B1 Need for high reactivity? B->B1 B6 Sequential coupling required? B->B6 C1 Is the 5-substituent compatible? C->C1 D1 Is SNAAr the desired reaction? D->D1 B2 Yes B1->B2 Yes B3 No B1->B3 No B4 Use electron-withdrawing group (e.g., -NO₂, -CF₃) B2->B4 B5 Use electron-donating or neutral group (e.g., -OEt, -Me, -Cl) B3->B5 B7 Use di-halogenated analog (e.g., 3-bromo-5-iodobenzoic acid) B6->B7 Yes C2 Yes (e.g., -OEt, -Me, -Cl) C1->C2 Yes C3 No (e.g., -NO₂, -CF₃) C1->C3 No C4 Proceed with Grignard formation C2->C4 C5 Protect the group or choose an alternative route C3->C5 D2 Yes D1->D2 Yes D3 Use strongly electron-withdrawing group (e.g., -NO₂) D2->D3

Caption: A decision-making tree for selecting the appropriate 3,5-disubstituted benzoic acid.

Conclusion

While 3-Bromo-5-ethoxybenzoic acid is a highly effective and versatile building block, a comprehensive understanding of its alternatives can significantly broaden the synthetic chemist's toolkit. By considering the electronic and steric effects of the substituent at the 5-position, researchers can fine-tune the reactivity of the aryl bromide to optimize yields, improve selectivity, and enable novel synthetic pathways. This guide provides a framework for making informed decisions in the selection of 3,5-disubstituted benzoic acid derivatives, ultimately empowering more efficient and innovative synthesis.

References

  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Bromo-5-nitrobenzoic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Comparative

Technical Dossier: Spectroscopic Profiling of 3-Bromo-5-ethoxybenzoic Acid Scaffolds

The following guide is structured as a high-level technical dossier designed for medicinal chemists and process development scientists. It moves beyond basic characterization into comparative structural analysis and func...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for medicinal chemists and process development scientists. It moves beyond basic characterization into comparative structural analysis and functional utility.[1]

Executive Summary & Strategic Utility

3-Bromo-5-ethoxybenzoic acid represents a critical "bifunctional" scaffold in medicinal chemistry. Unlike simple benzoic acids, the 3,5-disubstitution pattern (meta-meta) offers a unique geometry for designing enzyme inhibitors (e.g., SGLT2 modulators) and liquid crystal mesogens.

The strategic value of this molecule lies in its orthogonal reactivity :

  • The Carboxylic Acid (C1): Anchor point for amidation or esterification.

  • The Aryl Bromide (C3): Handle for Suzuki/Buchwald couplings to extend the carbon skeleton.

  • The Ethoxy Group (C5): A lipophilic tuner that modulates solubility and metabolic stability (microsomal clearance) compared to its methoxy or hydroxy analogs.

This guide compares the spectroscopic signature and physicochemical performance of the 3-Ethoxy variant against its primary analogs: the 3-Methoxy (steric control) and the 3-Hydroxy (precursor/polarity control) derivatives.

Comparative Analysis: Analog Performance

In lead optimization, selecting between ethoxy and methoxy tails often dictates the ADME profile. The following table contrasts the target molecule with its closest alternatives.

Table 1: Physicochemical & Spectroscopic Comparison
FeatureTarget: 3-Bromo-5-ethoxybenzoic acid Alt 1: 3-Bromo-5-methoxybenzoic acid Alt 2: 3-Bromo-benzoic acid
Role Lipophilic Scaffold (LogP ~2.9)Steric Probe / Lower LipophilicityBaseline Control

H NMR (Aromatic)
3 Distinct singlets (resolved)3 Distinct singlets (often overlapping)Complex multiplet (ABCD system)
Alkoxy Signal Quartet (~4.1 ppm) + Triplet (~1.4 ppm)Singlet (~3.8 ppm)None
MS Signature M+ / M+2 (1:1 ratio due to

)
M+ / M+2 (1:1 ratio)M+ / M+2 (1:1 ratio)
Solubility (DCM) HighModerateModerate
Metabolic Liability O-Dealkylation (CYP450) - SlowerO-Demethylation - FasterN/A

Senior Scientist Insight: While the methoxy analog is easier to synthesize, the ethoxy group often provides superior membrane permeability in drug candidates due to the incremental increase in lipophilicity (+0.5 LogP) without significantly increasing molecular weight [1, 2].

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance ( H NMR)

The substitution pattern (1-COOH, 3-Br, 5-OEt) creates a system where all aromatic protons are magnetically non-equivalent but appear as singlets (or fine doublets,


 Hz) due to meta-coupling.

Theoretical Shift Logic (DMSO-d


): 
  • 
     13.0 (br s, 1H):  Carboxylic acid proton.[2] Broadening depends on water content/H-bonding.
    
  • 
     7.65 (t, 
    
    
    
    Hz, 1H, H-2):
    Located between COOH (EWG) and Br (EWG). Most deshielded aromatic proton.
  • 
     7.45 (dd, 
    
    
    
    Hz, 1H, H-6):
    Between COOH and OEt. The OEt group is an Electron Donating Group (EDG) by resonance, shielding this position relative to H-2.
  • 
     7.30 (dd, 
    
    
    
    Hz, 1H, H-4):
    Between Br and OEt. Most shielded aromatic proton due to ortho-position to the alkoxy group.
  • 
     4.10 (q, 
    
    
    
    Hz, 2H):
    Methylene of ethoxy.
  • 
     1.35 (t, 
    
    
    
    Hz, 3H):
    Methyl of ethoxy.
B. Infrared Spectroscopy (FT-IR)

This technique is vital for confirming the integrity of the carboxylic acid and the presence of the ether linkage.

  • 3300–2500 cm

    
    :  O-H stretch (Carboxylic acid dimer, broad).[2]
    
  • 1690–1710 cm

    
    :  C=O stretch (Strong, characteristic of benzoic acids).
    
  • 1245–1260 cm

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).
    
  • 500–600 cm

    
    :  C-Br stretch (Often weak, but diagnostic in fingerprint region).
    
C. Mass Spectrometry (LC-MS)

Ionization Mode: ESI Negative (ESI-) is preferred for benzoic acids (loss of H+). Isotope Pattern: The presence of Bromine provides a definitive "twin peak" signature.

  • [M-H]

    
    :  Peaks at 
    
    
    
    243 and 245 with equal intensity (1:1).
  • Fragmentation: Watch for loss of CO

    
     (M-44) typical of benzoic acids.
    

Experimental Workflow: Synthesis & Validation

The following protocol describes the "Up-Conversion" of 3-bromo-5-hydroxybenzoic acid, a common commercial starting material, into the ethoxy target. This method is preferred over direct bromination to ensure regiochemical purity.

Diagram 1: Synthesis & Fragmentation Logic

G cluster_MS MS Fragmentation Pathway (ESI-) Start 3-Bromo-5-hydroxybenzoic acid (Precursor) Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 3-bromo-5-hydroxybenzoate Step1->Inter1 Step2 Williamson Ether Synthesis (EtI, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 3-bromo-5-ethoxybenzoate Step2->Inter2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final 3-Bromo-5-ethoxybenzoic acid (Target) Step3->Final M_Ion [M-H]- (m/z 243/245) Decarb [M-H-CO2]- (m/z 199/201) M_Ion->Decarb -CO2

Caption: Stepwise synthesis via ester protection to avoid O-alkylation of the carboxylate, coupled with MS fragmentation logic.

Detailed Protocol
Step 1: Esterification (Protection)
  • Dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq) in MeOH.

  • Add catalytic H

    
    SO
    
    
    
    (0.1 eq) and reflux for 4 hours.
  • Concentrate and partition between EtOAc/NaHCO

    
    . Dry organic layer (MgSO
    
    
    
    ).
Step 2: O-Alkylation (Critical Step)

Rationale: Using Ethyl Iodide (EtI) with a weak base (K


CO

) in a polar aprotic solvent (DMF) favors O-alkylation over C-alkylation.
  • Suspend Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and K

    
    CO
    
    
    
    (1.5 eq) in anhydrous DMF (0.5 M concentration).
  • Add Ethyl Iodide (1.2 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 12 hours.

  • QC Check: TLC (Hexane:EtOAc 4:1). Product (

    
    ) should be less polar than starting phenol (
    
    
    
    ).
Step 3: Saponification (Deprotection)
  • Dissolve intermediate in THF:Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (2.0 eq). Stir at RT for 3 hours.
  • Workup: Acidify to pH 2 with 1M HCl. The target acid typically precipitates as a white solid.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace iodine salts.

Troubleshooting & Validation Criteria

Common Failure Modes
  • Impurity A (3,5-Diethoxybenzoic acid): Occurs if the starting material contained 3,5-dihydroxybenzoic acid. Detection: Look for simplified NMR (2:1 aromatic ratio) and lack of isotope pattern in MS.

  • Impurity B (Ester retention): Incomplete saponification. Detection: Presence of methyl singlet at

    
     3.8-3.9 in NMR.
    
Self-Validating System

To ensure the synthesized batch is "Screening Grade":

  • Isotope Check: The MS spectrum must show the 1:1 doublet at

    
     243/245. If the ratio is skewed, you likely have a contaminant (e.g., non-brominated analog).
    
  • Coupling Check: The aromatic region in

    
    H NMR must show three distinct signals. If only two are seen (integration 2:1), you have lost the asymmetry (likely debromination or symmetrical substitution).
    

References

  • PubChem. (2025).[3][4] 3-Bromo-5-ethoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Foundational reference for substituent effects).

Sources

Validation

Structure-Activity Relationship (SAR) of Substituted Benzoic Acids: A Technical Comparison Guide

Executive Summary Benzoic acid serves as a fundamental pharmacophore in medicinal chemistry, acting as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial preservatives, and metabolic probes. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid serves as a fundamental pharmacophore in medicinal chemistry, acting as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial preservatives, and metabolic probes. The biological efficacy of substituted benzoic acids is governed by a delicate interplay between electronic effects (acidity/pKa), lipophilicity (LogP), and steric factors .

This guide objectively compares the physicochemical and biological performance of various substituted benzoic acids. It synthesizes experimental data to demonstrate how specific substituents modulate acid dissociation and membrane permeability—the two critical gatekeepers of bioavailability and receptor binding.

Physicochemical Foundation: The Hammett-Hansch Paradigm

To predict the biological activity of benzoic acid derivatives, one must first quantify the electronic influence of substituents. The Hammett Equation provides the mathematical basis for this comparison, relating the reaction constant (


) and substituent constant (

) to the dissociation constant (

).
Electronic Effects & Acidity

The acidity of the carboxyl group is the primary determinant of ionization state at physiological pH (7.4).

  • Electron-Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ) stabilize the carboxylate anion via inductive (
    
    
    ) and resonance (
    
    
    ) effects, lowering pKa (increasing acidity).
  • Electron-Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) generally destabilize the anion, raising pKa (decreasing acidity), unless ortho-substitution introduces intramolecular hydrogen bonding.
Comparative Data: Substituent Effects

The following table synthesizes standard experimental values for pKa and Lipophilicity (


 constants), illustrating the structure-property relationships.
Substituent (Position)Hammett Constant (

)
pKa (Experimental)LogP (Approx.)[1][2]Electronic EffectBiological Implication
-H (Benzoic Acid) 0.004.201.87ReferenceBaseline antimicrobial activity.
p-NO

(Nitro)
+0.783.441.50Strong EWGHighly ionized at pH 7.4; poor membrane crossing.
p-Cl (Chloro) +0.233.992.65Weak EWGEnhanced lipophilicity improves potency (Halogen effect).
p-CH

(Methyl)
-0.174.372.20Weak EDGSlight reduction in acidity; moderate lipophilicity gain.
p-OH (Hydroxy) -0.374.581.58Strong EDGReduced acidity; widely used as preservative esters (Parabens).
o-OH (Salicylic) N/A (Ortho Effect)2.972.26ChelationAnomaly: Intramolecular H-bond increases acidity and permeability.

Note on Salicylic Acid: Despite the electron-donating nature of the hydroxy group, the ortho isomer is significantly more acidic than the para isomer (pKa 2.97 vs 4.58). This is due to the Ortho Effect , where the phenolic hydrogen stabilizes the carboxylate anion through an intramolecular hydrogen bond (chelation).

Visualizing Electronic Logic

The following diagram maps the causal logic between substituent nature and physicochemical outcome.

SAR_Logic Substituent Substituent Choice EWG Electron Withdrawing (-NO2, -Cl, -CF3) Substituent->EWG EDG Electron Donating (-OH, -OCH3, -CH3) Substituent->EDG Inductive Inductive Effect (I) EWG->Inductive Electron Pull Resonance Resonance Effect (R) EWG->Resonance Delocalization EDG->Resonance Electron Push AnionStab Carboxylate Anion Stabilization Inductive->AnionStab Resonance->AnionStab AnionDestab Carboxylate Anion Destabilization Resonance->AnionDestab AcidityHigh Increased Acidity (Lower pKa) AnionStab->AcidityHigh AcidityLow Decreased Acidity (Higher pKa) AnionDestab->AcidityLow Permeability Membrane Permeability (Ion Trapping) AcidityHigh->Permeability High Ionization @ pH 7.4 (Poor Transport) AcidityLow->Permeability More Neutral Species (Better Transport)

Figure 1: Mechanistic flow illustrating how substituent electronic effects dictate the acidity and subsequent membrane permeability of benzoic acid derivatives.

Biological Performance: Antimicrobial Efficacy[3][4][5][6][7][8][9][10]

In drug development, particularly for topical antimicrobials and preservatives, the Ion Trapping Theory is paramount. The non-ionized form of the acid penetrates the bacterial cell membrane. Once inside the neutral cytoplasm (pH ~7.0), it dissociates, lowering intracellular pH and disrupting metabolic function.

Comparative Efficacy Analysis
Compound ClassKey MechanismRelative Potency (Gram -)Clinical/Industrial Application
Halogenated Benzoates High Lipophilicity + AcidificationHigh Topical antiseptics. The lipophilic halogen enhances membrane interaction.
Salicylic Acid Keratolysis + AcidificationModerate Acne treatment, exfoliation.[3] Unique ability to disrupt desmosomes.
Nitrobenzoates Metabolic InterferenceLow Limited use due to toxicity; primarily synthetic intermediates.
Hydroxybenzoates Membrane DisruptionLow (as acid) Parabens (Esters): The esters are used because they lock the molecule in a non-ionized, lipophilic state, bypassing pKa limitations.
Critical Insight: The Lipophilicity Trade-off

While electron-withdrawing groups (like


) increase acidity, they often reduce efficacy at physiological pH because the molecule is 

ionized and cannot cross the bacterial membrane. Conversely, halogen substitution (e.g.,

,

) is often preferred in SAR optimization because it increases lipophilicity (

) without drastically lowering pKa to the point of complete ionization, creating an optimal balance for bioavailability.

Experimental Protocols

To validate these SAR predictions, two core experiments are required: determining the pKa (transport potential) and the Minimum Inhibitory Concentration (MIC) (biological output).

Protocol A: Potentiometric Determination of pKa

Objective: Determine the precise dissociation constant to predict ionization at physiological pH.

Reagents:

  • Analyte (

    
     M solution of substituted benzoic acid).
    
  • Titrant (0.1 M NaOH, standardized with KHP).

  • Ionic Strength Adjuster (0.15 M KCl).[4]

  • Inert Atmosphere (

    
     gas).
    

Methodology:

  • Preparation: Dissolve 20 mg of the benzoic acid derivative in 50 mL of degassed water/methanol (if solubility is low). Add KCl to maintain constant ionic strength (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    
  • Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.01, 7.00, 10.00).

  • Titration: Place the beaker on a magnetic stirrer. Purge with

    
     to remove dissolved 
    
    
    
    (which forms carbonic acid and skews results).
  • Data Acquisition: Add 0.1 M NaOH in 0.1 mL increments. Record equilibrium pH after each addition. Continue until pH reaches ~11.0.

  • Analysis: Plot

    
     (First Derivative) vs. Volume. The peak indicates the equivalence point (
    
    
    
    ). The pKa is the pH at
    
    
    (Henderson-Hasselbalch approximation).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the biological impact of the substitution pattern on bacterial growth.

Methodology:

  • Inoculum Prep: Cultivate E. coli or S. aureus in Mueller-Hinton Broth (MHB) to reach

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution Series: Prepare a stock solution of the benzoic acid derivative in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Incubation: Add 10

    
    L of bacterial suspension to each well. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Validation: Plate contents of the MIC well onto agar to confirm inhibition vs. killing (MBC).

Experimental Workflow Visualization

MIC_Workflow Start Start: Compound Synthesis Solubility Solubility Check (DMSO/Buffer) Start->Solubility Dilution Serial Dilution (96-well Plate) Solubility->Dilution Stock Prep Inoculation Bacterial Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 24h @ 37°C Inoculation->Incubation Readout Turbidity Measurement (OD600) Incubation->Readout Analysis Data Analysis (MIC Determination) Readout->Analysis

Figure 2: Step-by-step workflow for the high-throughput determination of antimicrobial efficacy (MIC).

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., & Fujita, T. (1964).

    
    -
    
    
    
    -
    
    
    Analysis. A Method for the Correlation of Biological Activity and Chemical Structure.[5][6][7][8] Journal of the American Chemical Society, 86(8), 1616–1626. Link
  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins. (Chapter: Ionic Equilibria). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. Link

Sources

Comparative

Comparative Analysis: Brominated vs. Iodinated Benzoic Acids in High-Fidelity Synthesis

Executive Summary: The Speed vs. Stability Trade-Off In the architecture of small-molecule drug discovery, halogenated benzoic acids serve as critical lynchpins.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Speed vs. Stability Trade-Off

In the architecture of small-molecule drug discovery, halogenated benzoic acids serve as critical lynchpins. While often treated interchangeably during initial retrosynthetic scanning, the choice between Bromobenzoic and Iodobenzoic acids is rarely trivial in practice.

This guide moves beyond simple "reactivity trends" to analyze the mechanistic, kinetic, and economic implications of this choice. The core trade-off is clear: Iodides offer superior activation kinetics and milder conditions at the cost of atom economy and stability, while Bromides offer process scalability and cost-efficiency at the expense of reactivity.

The Energetic Landscape: Mechanistic Divergence

The fundamental difference lies in the Carbon-Halogen (C-X) bond dissociation energy (BDE). This thermodynamic reality dictates the activation energy (


) required for the oxidative addition step in Palladium-catalyzed cross-couplings and the rate of Lithium-Halogen exchange.
Bond Dissociation Energy (BDE) Comparison[1][2][3]
  • Aryl-Br (C-Br): ~81 kcal/mol (339 kJ/mol) [1]

  • Aryl-I (C-I): ~65 kcal/mol (272 kJ/mol) [1]

This ~16 kcal/mol difference renders the aryl iodide significantly more labile. In Pd-catalyzed manifolds, the oxidative addition of Ar-I to Pd(0) is often diffusion-controlled (fast), whereas Ar-Br requires thermal activation.

The "Iodide Trap" Nuance

While Ar-I is faster to activate, it presents a unique mechanistic pitfall known as the "Iodide Effect." The resulting Pd(II)-I intermediate is thermodynamically stable and can form bridging dimers


, potentially resting the catalyst outside the active cycle if the phosphine ligand concentration is low or the ligand is not sufficiently bulky [2].
Visualization: Catalytic Cycle & Kinetic Bottlenecks

G Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (Ar-I) Fast (k_I) Pd0->OxAdd_I Low Ea OxAdd_Br Oxidative Addition (Ar-Br) Slow (k_Br) Pd0->OxAdd_Br High Ea (Heat req.) PdII_I Pd(II)-Ar-I (Stable Resting State) OxAdd_I->PdII_I PdII_Br Pd(II)-Ar-Br (Labile) OxAdd_Br->PdII_Br Transmet Transmetalation PdII_I->Transmet Rate Limiting if Ligand weak PdII_Br->Transmet Fast RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Figure 1: Differential Catalytic Kinetics. Note the divergence at Oxidative Addition.[1][2] Ar-I adds rapidly but can form a stable Pd(II) resting state that slows Transmetalation under specific conditions [2].

Cross-Coupling Performance Data

In Suzuki-Miyaura and Sonogashira couplings, the choice of halogen dictates the catalyst loading and temperature.

Comparative Performance Table (Suzuki Coupling)

Substrate: 4-Halo-benzoic acid ester + Phenylboronic acid

Parameter4-Bromobenzoate4-IodobenzoateInsight
Catalyst


Common standard.[3]
Temp 80°C - 100°C25°C - 50°CIodides couple at RT; Bromides need reflux.
Time 4 - 12 Hours0.5 - 2 HoursIodides offer high throughput.
Yield 85 - 95%90 - 98%Comparable yields, but Iodides are cleaner.
Selectivity ModerateHighAr-I allows site-selective coupling in poly-halogenated systems.[4]

Key Finding: If your molecule contains thermally sensitive moieties (e.g., epoxides, certain protecting groups), Iodobenzoic acid is the mandatory choice to avoid thermal degradation [3].

Metal-Halogen Exchange: The Kinetic Control[7][8]

For generating Grignard or Organolithium species, the difference is stark. Lithium-Halogen exchange is kinetically controlled.[5][6]

  • Aryl-I: Exchanges extremely fast (often faster than proton transfer) at -78°C.

  • Aryl-Br: Slower exchange; requires strict temperature control to prevent Wurtz coupling or nucleophilic attack on the carboxylate (if unprotected).

Protocol 1: High-Fidelity Li-Hal Exchange (Aryl-I vs Ar-Br)

This protocol assumes a protected benzoic acid (e.g., oxazoline or bulky ester) to prevent oligomerization.

Reagents:

  • Substrate: 1.0 equiv (Ar-I or Ar-Br)

  • Exchange Reagent: t-BuLi (2.1 equiv) or n-BuLi (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with substrate and THF.

  • Cooling (Critical):

    • For Iodides: Cool to -40°C to -78°C .

    • For Bromides: Cool strictly to -78°C . (Bromides are prone to competing alkylation at higher temps).

  • Addition: Add Lithium reagent dropwise over 10 mins.

    • Observation: Iodides often show a color change (yellow

      
       dark) indicating "ate" complex formation.
      
  • Incubation:

    • Iodides:[3][4][5][7][8][9][10] Exchange is complete in 5-15 mins .

    • Bromides:[2][3][4][6][8][10][11][12][13] Requires 30-60 mins . Monitor via TLC (mini-quench with MeOH).

  • Quench/Electrophile: Add electrophile (e.g., DMF, aldehyde) at -78°C.

  • Warm-up: Allow to warm to RT only after electrophile addition is complete.

Self-Validating Check: If you observe significant amounts of protonated arene (dehalogenation) without electrophile incorporation, the exchange happened, but the electrophile addition was too slow or wet. If you recover starting material (Ar-Br), the exchange temperature was too low or time too short [4].

Process Economics & Synthesis

When moving from mg-scale (Discovery) to kg-scale (Process), the decision matrix inverts.

Manufacturing Pathways
  • Bromobenzoic Acids: Typically synthesized via Aerobic Oxidation of bromotoluenes. This is a highly atom-efficient, industrial process.

  • Iodobenzoic Acids: Often require Sandmeyer Reactions (Diazotization of anthranilic acids) or iodination with expensive reagents (

    
    ). This generates significant waste streams [5].
    
Table 2: Process Considerations
FeatureBromobenzoic AcidIodobenzoic AcidImpact
Relative Cost $ (Low)

$ (High)
Bromides are ~3-5x cheaper at scale.
Atom Economy Better (Br = 79.9 amu)Poor (I = 126.9 amu)Iodides generate 60% more mass waste per mole.
Shelf Stability HighModerateIodides can liberate

(purple solid) upon light exposure.
Solubility ModerateLowIodides often have lower solubility in non-polar solvents.

Strategic Selection: Decision Matrix

Use the following logic flow to select the optimal halogen for your synthesis.

DecisionTree Start Start: Select Halogen Scale What is the Reaction Scale? Start->Scale Discovery Discovery (<1g) Scale->Discovery Process Process (>100g) Scale->Process Sensitive Thermal Sensitivity? Discovery->Sensitive Cost Cost/Waste Critical? Process->Cost Yes_Sens Yes (e.g. Epoxides) Sensitive->Yes_Sens No_Sens No (Robust) Sensitive->No_Sens Select_Br Select BROMO-Benzoic Acid (Priority: Cost/Stability) Cost->Select_Br Select_I Select IODO-Benzoic Acid (Priority: Reactivity) Yes_Sens->Select_I No_Sens->Select_Br Default

Figure 2: Strategic Decision Tree. For discovery chemistry, Iodides are preferred for difficult couplings. For process chemistry, Bromides are preferred unless the coupling is impossible otherwise.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (General Reference for BDEs).

  • Fairlamb, I. J. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[3] Organometallics, 37(10), 1515–1523. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. [Link]

Sources

Validation

Structural Validation of 3-Bromo-5-ethoxybenzoic Acid: A Comparative Analytical Guide

Introduction: The Validation Gap In the synthesis of high-value intermediates like 3-Bromo-5-ethoxybenzoic acid (CAS: 1025709-68-9), standard quality control (QC) often relies on "confirmational bias"—assuming the produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Gap

In the synthesis of high-value intermediates like 3-Bromo-5-ethoxybenzoic acid (CAS: 1025709-68-9), standard quality control (QC) often relies on "confirmational bias"—assuming the product is correct because the reaction should work.

While 3-bromo-5-ethoxybenzoic acid is a critical scaffold for kinase inhibitors and receptor modulators, its synthesis (typically via O-alkylation of 3-bromo-5-hydroxybenzoic acid) is prone to silent errors. The most common pitfall is not the failure of reaction, but the formation of regioisomers or ester byproducts (over-alkylation) that co-elute in standard HPLC and mimic the product in low-resolution 1H NMR.

This guide contrasts Level 1 (Routine Release) testing with Level 2 (Structural Elucidation) validation, providing a self-validating protocol to ensure the bromine, ethoxy, and carboxylic acid moieties are correctly positioned.

The Synthesis Context & Impurity Profile[1]

To validate the structure, one must understand the failure modes. The target molecule is synthesized via the ethylation of 3-bromo-5-hydroxybenzoic acid.

ComponentStructure NoteAnalytical Risk
Target 3-Bromo-5-ethoxybenzoic acidCorrect regio-isomer. Free acid.
Impurity A Ethyl 3-bromo-5-ethoxybenzoateOver-alkylation ester. Common if base/alkyl halide is in excess. Hard to distinguish by UV.
Impurity B 3-Bromo-5-hydroxybenzoic acidUnreacted Starting Material. Polar, easy to spot by HPLC.
Impurity C 2-Bromo-5-ethoxybenzoic acidRegioisomer. Unlikely if starting material is pure, but possible if bromination was the final step.

Comparative Analytical Strategy

We compare two validation approaches. Method B is the recommended standard for publication-quality characterization.

Method A: Routine Release (Insufficient for Novel Synthesis)
  • Techniques: 1H NMR (1D), HPLC-UV.

  • The Flaw: It confirms the presence of groups (Ethyl, Aromatic, Acid) but fails to definitively prove their positions. It often misses the "Ethyl Ester" impurity if the acid proton is broad or exchanged out.

Method B: Structural Elucidation (Recommended)
  • Techniques: 1H NMR, 13C NMR, 2D NMR (NOESY/HMBC), HRMS.

  • The Advantage: Provides unambiguous connectivity proof.

Detailed Validation Protocols

Protocol 1: The NMR Logic Gate (Self-Validating System)

This protocol uses Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) to spatially locate the ethoxy group.

Sample Prep: Dissolve ~10 mg in DMSO-d6 (preferred over CDCl3 to visualize the carboxylic acid proton).

Step 1: 1H NMR Assignment (500 MHz recommended)
  • Aromatic Region (3H): Look for three distinct signals in the 7.0–8.0 ppm range. Due to the 1,3,5-substitution pattern, these will appear as narrow triplets or doublets of doublets (

    
     Hz).
    
    • H-2 (Ortho to COOH/Br): Most deshielded (~7.8–8.0 ppm).

    • H-6 (Ortho to COOH/OEt): Intermediate shift.

    • H-4 (Ortho to Br/OEt): Most shielded due to OEt electron donation (~7.2–7.4 ppm).

  • Ethoxy Group: Quartet (~4.1 ppm, 2H) and Triplet (~1.3 ppm, 3H).

  • Carboxylic Acid: Broad singlet at 11.0–13.5 ppm. Critical: If this is missing and you see a second ethyl pattern, you have the ester impurity.

Step 2: The NOESY Check (The Spatial Lock)

Run a 2D NOESY experiment.

  • Irradiate/Correlate: The Methylene quartet of the Ethoxy group (~4.1 ppm).

  • Observation: You must see NOE cross-peaks to two aromatic protons (H-4 and H-6).

  • Negative Control: You must NOT see an NOE cross-peak to the most deshielded proton (H-2).

Step 3: The HMBC Check (The Connectivity Lock)

Run a 2D HMBC experiment optimized for long-range coupling (


 Hz).
  • Target: Correlate the Carbonyl Carbon (~166 ppm) to aromatic protons.

  • Validation: The Carbonyl carbon should correlate to H-2 and H-6 (2-bond/3-bond coupling). It should NOT correlate to the Ethoxy protons (unless it is the ester impurity).

  • Ester Check: If the Carbonyl carbon correlates to the Ethoxy methylene protons, you have synthesized the Ethyl Ester , not the Acid.

Protocol 2: Purity Profiling (HPLC-MS)

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 mins.

Detection:

  • UV: 254 nm (aromatic) and 280 nm (phenol detection).

  • MS (ESI-): Operate in Negative Mode.

    • Target Mass: [M-H]⁻ = 243/245 (Br isotope pattern 1:1).

    • Ester Impurity: Will NOT ionize well in ESI- or will show [M+HCOO]⁻ adducts in positive mode (Mass ~272).

Visualizing the Logic

The following diagrams illustrate the decision-making process for validating this specific structure.

Diagram 1: The NMR Logic Tree

This decision tree guides the researcher through interpreting the spectral data to rule out isomers and esters.

NMR_Logic_Tree Start Start: Acquire 1H NMR (DMSO-d6) Check_Acid Is -COOH singlet visible (11-14 ppm)? Start->Check_Acid Check_Ethyl How many Ethyl patterns? Check_Acid->Check_Ethyl Yes Check_Acid->Check_Ethyl No (or weak) Ester_Impurity CONCLUSION: Ethyl Ester Impurity (Over-alkylation) Check_Ethyl->Ester_Impurity Two Sets (Ester + Ether) Check_NOE NOESY: Irradiate O-CH2. Cross-peaks to how many Ar-H? Check_Ethyl->Check_NOE One Set (Ether only) Regio_Isomer CONCLUSION: Wrong Regioisomer (e.g., 2-ethoxy) Check_NOE->Regio_Isomer 1 Peak (Ortho subst.) Check_NOE->Regio_Isomer 0 Peaks (Para subst.) Valid_Struct CONCLUSION: Valid 3-Bromo-5-ethoxybenzoic acid Check_NOE->Valid_Struct 2 Peaks (H4 & H6)

Caption: Logic flow for distinguishing the target molecule from ester byproducts and regioisomers using 1H and NOESY NMR.

Diagram 2: The Validation Workflow

A step-by-step experimental pathway from crude synthesis to final certified material.

Validation_Workflow Crude Crude Synthesis (O-Alkylation) Triage Triage: HPLC-MS (Check for Ester Mass) Crude->Triage Purify Purification (Recrystallization/Column) Triage->Purify Impurity Detected Struct_ID Structural ID (1H, 13C, HMBC) Purify->Struct_ID Struct_ID->Purify Fails (Reprocess) Final Release (>98% Purity) Struct_ID->Final Passes Logic Tree

Caption: Operational workflow ensuring no material is released without structural confirmation.

Data Summary: Expected vs. Impurity

ParameterTarget: 3-Bromo-5-ethoxybenzoic acid Impurity: Ethyl 3-bromo-5-ethoxybenzoate
1H NMR (Acid) Broad Singlet (11-13 ppm)Absent
1H NMR (Ethyl) 1 Set (Ether):

4.1 (q), 1.3 (t)
2 Sets: Ether (

4.1) + Ester (

4.[1]3)
HMBC (C=O) Correlates to Ar-H onlyCorrelates to Ar-H AND O-CH2 (Ester)
MS (ESI-) [M-H]⁻ = 243/245Weak/None (Neutral molecule)
Solubility Soluble in aq. NaHCO3Insoluble in aq. NaHCO3

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines, 2023. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Source for NOESY/HMBC pulse sequences).
  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison, 2023. Link (Authoritative online resource for chemical shifts and coupling constants).

Sources

Comparative

Benchmarking Benzoic Acid Derivatives: Antimicrobial Efficacy &amp; SAR Analysis

Executive Summary Benzoic acid scaffolds remain a cornerstone in antimicrobial preservation and drug design. However, the efficacy of the parent compound is severely limited by pH dependence.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid scaffolds remain a cornerstone in antimicrobial preservation and drug design. However, the efficacy of the parent compound is severely limited by pH dependence. This guide objectively compares the antimicrobial performance of Benzoic Acid , its Hydroxy-esters (Parabens) , and Halogenated/Nitro derivatives . By synthesizing physicochemical data (LogP, pKa) with Minimum Inhibitory Concentration (MIC) values, we provide a rationale for selecting specific derivatives based on the target pathogen and formulation pH.

Mechanism of Action: The Physicochemical Gatekeepers

The antimicrobial potency of benzoic acid derivatives is governed by two primary factors: membrane permeability (driven by lipophilicity/LogP) and cytoplasmic acidification (driven by pKa).

The "Weak Acid" Theory vs. Membrane Disruption
  • Benzoic Acid & Salicylic Acid: Function primarily as "weak acid preservatives." They rely on the undissociated form to cross the microbial cell membrane. Once inside the neutral cytoplasm (pH ~7.0), they dissociate, releasing protons (

    
    ) and anions. This forces the bacteria to expend ATP to pump out protons, leading to metabolic exhaustion.
    
  • Parabens (Esters): Possess a non-ionizable ester group and a phenolic hydroxyl (pKa ~8.5). They do not rely on acidification. Instead, they act by disrupting membrane transport processes and inhibiting DNA/RNA synthesis. This makes them effective over a broad pH range (pH 4–8).

  • Halogenated/Nitro Derivatives: Electron-withdrawing groups (EWGs) increase the lipophilicity and acidity of the ring, enhancing membrane penetration and often inhibiting specific enzymatic pathways (e.g., folate synthesis inhibition by p-aminobenzoic acid analogs).

Visualization: Mechanism of Action Flow

AntimicrobialMechanism Extracellular Extracellular Environment (Low pH < pKa) Undissociated Undissociated Acid (HA) Extracellular->Undissociated Dominant Form Membrane Microbial Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Neutral pH ~7.0) Membrane->Cytoplasm Membrane_Disruption Membrane Disruption (Leakage) Membrane->Membrane_Disruption Parabens/Halogens Accumulate Dissociated Dissociated Ions (H+ + A-) Cytoplasm->Dissociated Dissociation (pH > pKa) Undissociated->Membrane Passive Diffusion (High LogP) ATP_Depletion ATP Depletion (Proton Pump Stress) Dissociated->ATP_Depletion Acidification

Figure 1: Dual mechanism of action showing the pH-dependent entry of weak acids and the direct membrane disruption caused by lipophilic esters.

Comparative Analysis: Efficacy & Physicochemical Properties

The following data aggregates MIC ranges from standard broth microdilution assays. Note the inverse relationship between water solubility and antimicrobial potency (LogP).

Table 1: Physicochemical Profile
DerivativeStructure TypepKaLogPWater Solubility (25°C)pH Range of Activity
Benzoic Acid Parent Acid4.201.87~0.34%pH 2.5 – 4.5
Salicylic Acid o-Hydroxy Acid2.972.26~0.22%pH 2.0 – 4.0
Methylparaben Methyl Ester8.401.96~0.25%pH 4.0 – 8.0
Propylparaben Propyl Ester8.403.04~0.04%pH 4.0 – 8.0
2-Chlorobenzoic Halogenated2.922.05~0.10%pH < 4.0
Table 2: Antimicrobial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.

Target OrganismBenzoic AcidSalicylic AcidMethylparabenPropylparaben2-Cl-5-NO2-Benzoate*
S. aureus (Gram+)1000 – 20001000 – 30001000 – 2000250 – 50020 – 125
E. coli (Gram-)1000 – 15001000 – 3200> 2000500 – 1000~500
C. albicans (Fungi)200 – 500500 – 1000500 – 1000125 – 250N/A
A. niger (Mold)500 – 1000500 – 1000500 – 1000100 – 250N/A

*Note: 2-Chloro-5-nitrobenzoic acid derivatives represent synthetic intermediates with heightened potency but higher toxicity profiles.

Key Insights:
  • Chain Length Rule: Propylparaben is ~4x more potent than Methylparaben against Gram-positive bacteria due to higher lipophilicity (LogP 3.04 vs 1.96), facilitating membrane interaction.

  • Gram-Negative Resistance: E. coli is generally resistant to Parabens due to the lipopolysaccharide (LPS) layer acting as a barrier to hydrophobic molecules. Benzoic acid remains effective here only if the pH is sufficiently low (< 4.5).

  • Positional Isomerism: Salicylic acid (ortho-hydroxy) forms an intramolecular hydrogen bond, increasing acidity (pKa 2.97) compared to benzoic acid (pKa 4.2). While this aids exfoliation (keratolytic), it does not significantly improve MIC against E. coli compared to the parent acid.

Structure-Activity Relationship (SAR)

Modifying the benzoic acid scaffold alters bioactivity predictably.

  • Esterification (COOH → COOR): Removes the negative charge at neutral pH.

    • Effect: Drastically expands the pH range of activity.

    • Trade-off: Reduces water solubility.

  • Hydroxylation (Ring -OH):

    • Para-position (Parabens): Essential for preservative efficacy.

    • Ortho-position (Salicylic): Enhances acidity but limits application to low pH formulations.

  • Halogenation/Nitration (Ring -Cl, -NO2):

    • Electron-withdrawing groups (EWGs) increase lipophilicity and acidity.

    • Effect: Significant increase in potency (e.g., 2-chloro-5-nitrobenzoic acid).[1]

    • Trade-off: Increased cytotoxicity and potential safety concerns for human use.

Visualization: SAR Decision Tree

SAR_Workflow Start Benzoic Acid Scaffold Mod1 Modification: Esterification (e.g., Parabens) Start->Mod1 Mod2 Modification: Halogenation/Nitration (e.g., Chlorobenzoic) Start->Mod2 Mod3 Modification: Ortho-Hydroxylation (e.g., Salicylic Acid) Start->Mod3 Result1 Result: pH Independent Activity Improved Gram+ Efficacy Mod1->Result1 Result2 Result: High Potency (Low MIC) Increased Toxicity Risk Mod2->Result2 Result3 Result: Increased Acidity (pKa < 3) Keratolytic Properties Mod3->Result3

Figure 2: Structural modifications and their direct impact on pharmacological outcomes.

Experimental Protocol: pH-Controlled Broth Microdilution

Standard CLSI protocols often fail for weak acids because the buffer capacity of Mueller-Hinton Broth (MHB) can mask the pH-dependent activity of benzoic acid. The following protocol integrates pH control.

Materials
  • Strains: S. aureus (ATCC 6538), E. coli (ATCC 8739).

  • Media: Mueller-Hinton Broth (MHB) adjusted to pH 5.0 and pH 7.0 using HCl/NaOH.

  • Indicator: Resazurin (0.015%) for viability detection.

Protocol Steps
  • Stock Preparation: Dissolve Benzoic Acid/Parabens in DMSO (max 5% final conc.) or Ethanol.

  • Media Adjustment: Split MHB into two aliquots. Adjust one to pH 5.0 (for acid testing) and one to pH 7.0 (for ester testing). Filter sterilize.

  • Inoculum: Prepare 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100.
    
  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound (Range: 4000 µg/mL to 7.8 µg/mL).

  • Incubation: Add inoculum. Incubate at 35°C for 24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2–4 hours. Blue = No Growth (Inhibition); Pink = Growth.

  • Validation:

    • Positive Control: Inoculum + Solvent (No Drug).

    • Negative Control: Sterile Media.

    • pH Control: Measure pH of wells with high acid concentration to ensure acidity didn't drop below pH 4.0 solely due to the compound (which would mimic activity).

References

  • Synowiec, A., et al. (2021). "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli." Scientific Reports. Link

  • Soni, M.G., et al. (2005). "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Liewen, M.B., & Marth, E.H. (1985). "Growth and inhibition of microorganisms in the presence of sorbic acid: a review." Journal of Food Protection. Link

  • PubChem. (2023). "Benzoic Acid - Compound Summary." National Library of Medicine. Link

Sources

Validation

A Comparative Guide to 3-Bromo-5-hydroxybenzoic Acid and Its Analogs for Researchers

In the intricate world of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is a critical determinant of experimental success. Halogenated benzoic acids, in particular, serve as...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is a critical determinant of experimental success. Halogenated benzoic acids, in particular, serve as versatile intermediates, offering reactive handles for a multitude of chemical transformations. This guide provides an in-depth analysis of 3-Bromo-5-hydroxybenzoic acid, presenting a comparative overview of its properties and performance against a key analog, 3-Chloro-5-hydroxybenzoic acid. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The subtle difference in the halogen substituent between 3-Bromo-5-hydroxybenzoic acid and its chloro-analog imparts distinct physicochemical characteristics that can influence solubility, reactivity, and analytical behavior.

Property3-Bromo-5-hydroxybenzoic acid3-Chloro-5-hydroxybenzoic acidRationale for Significance in Research
Molecular Weight 217.02 g/mol [1]172.57 g/mol [2]Affects stoichiometry calculations and can influence diffusion rates and crystal packing.
Melting Point 237-241 °C[1]244-248 °C[1]An indicator of purity and crystal lattice energy. Differences can be important in formulation and material science applications.
CAS Number 140472-69-1[1]53984-36-4[2]A unique identifier for substance registration and information retrieval.
Appearance Solid[1]White to pale yellow powder[1]Provides a preliminary quality check.
Solubility -DMSO: 15 mg/mL (clear solution)[2]Crucial for selecting appropriate reaction solvents and for preparing samples for analysis or biological assays.
pKa (Predicted)(Predicted)Influences the ionization state of the molecule at different pH values, which is critical for reaction mechanism, purification (e.g., extraction), and biological uptake.

Synthesis of Halogenated Hydroxybenzoic Acids: A Comparative Workflow

A common synthetic route to 3-halo-5-hydroxybenzoic acids is the electrophilic halogenation of a suitable precursor. For this guide, we will consider the halogenation of 3,5-dihydroxybenzoic acid as a plausible, illustrative pathway. While specific yields for these exact reactions are not detailed in the searched literature, we can construct a representative experimental protocol.

Experimental Protocol: Halogenation of 3,5-Dihydroxybenzoic Acid

Objective: To synthesize 3-Bromo-5-hydroxybenzoic acid and 3-Chloro-5-hydroxybenzoic acid from 3,5-dihydroxybenzoic acid for a comparative analysis of reaction outcomes.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Halogenation:

    • To one flask, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • To the second flask, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir both reaction mixtures at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reactions by adding water.

    • Acidify the mixtures with 1 M HCl to a pH of ~2.

    • Extract the aqueous layers with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 3-halo-5-hydroxybenzoic acids.

  • Analysis: Determine the yield and purity of each product. Characterize by NMR and Mass Spectrometry.

Expected Outcome & Causality:

The hydroxyl groups on the aromatic ring are activating and ortho-, para-directing. In 3,5-dihydroxybenzoic acid, the positions ortho to both hydroxyl groups (positions 2, 4, and 6) are highly activated. The position between the two hydroxyl groups (position 4) is particularly activated. The choice of a milder halogenating agent like NBS or NCS allows for more controlled monohalogenation. The yield of the brominated product may differ from the chlorinated product due to the different reactivity of the halogenating agents.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Intermediate OxAdd->ArPdX C-Br bond breaks more easily than C-Cl bond Transmetal Transmetalation ArPdR Ar-Pd(II)-R Intermediate Transmetal->ArPdR RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product ArX Aryl Halide (Ar-X) (e.g., 3-Bromo/Chloro-5-hydroxybenzoic acid) ArX->OxAdd ArPdX->Transmetal ArBOH2 Boronic Acid (R-B(OH)₂) ArBOH2->Transmetal Base Base Base->Transmetal ArPdR->RedElim

Caption: Generalized Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.

Analytical Characterization: A Comparative HPLC-UV Protocol

The ability to accurately monitor reaction progress and assess the purity of the final products is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose. The following protocol is designed for the simultaneous analysis of 3-Bromo-5-hydroxybenzoic acid and 3-Chloro-5-hydroxybenzoic acid.

Step-by-Step HPLC-UV Method

Objective: To develop an HPLC-UV method for the baseline separation and quantification of 3-Bromo-5-hydroxybenzoic acid and 3-Chloro-5-hydroxybenzoic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Solution Preparation:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each standard (3-Bromo-5-hydroxybenzoic acid and 3-Chloro-5-hydroxybenzoic acid) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of mixed working standards by diluting the stock solutions with the diluent to cover a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the reaction mixture or isolated product in the diluent to an approximate concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices:

  • Reversed-Phase C18 Column: This is a versatile stationary phase that separates compounds based on their hydrophobicity. 3-Bromo-5-hydroxybenzoic acid is expected to be slightly more hydrophobic than its chloro-analog and thus should have a longer retention time.

  • Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one allows for the effective elution of compounds with a range of polarities and ensures good separation.

  • UV Detection at 230 nm: Benzoic acid derivatives typically exhibit strong absorbance in the UV region. 230 nm is a common wavelength for the detection of such compounds.

Conclusion and Recommendations

This guide has provided a comparative analysis of 3-Bromo-5-hydroxybenzoic acid and its chloro-analog, 3-Chloro-5-hydroxybenzoic acid. The key takeaways for researchers are:

  • Reactivity: 3-Bromo-5-hydroxybenzoic acid is the more reactive building block, particularly in palladium-catalyzed cross-coupling reactions. It is the preferred choice when milder reaction conditions and higher yields are desired.

  • Cost and Availability: While not explicitly detailed in the search results, chloro-aromatics are often more cost-effective than their bromo-counterparts. This may be a consideration for large-scale syntheses.

  • Analytical Separation: The two compounds can be effectively separated and quantified using a standard reversed-phase HPLC-UV method, with the bromo-compound expected to elute later due to its higher hydrophobicity.

The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target, the desired reactivity, and economic considerations.

References

  • PubChem. 3-Chloro-5-hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 3,5-dihydroxybenzoic acid. [Link]

  • Zhang, J., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 2019.
  • Google Patents. Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Study.com. Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. [Link]

  • Zhang, J., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Scribd. BCBA HPLC Purity Method - IH - 220122. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Chrom Tech. User's Guide - HPLC. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Comparative

Comparative Technical Guide: 3-Bromo-5-ethoxybenzoic acid vs. 3-Bromo-5-nitrobenzoic acid

Executive Summary: The Strategic Choice In the design of pharmaceutical building blocks, the choice between 3-Bromo-5-ethoxybenzoic acid (BEBA) and 3-Bromo-5-nitrobenzoic acid (BNBA) is rarely arbitrary. It represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the design of pharmaceutical building blocks, the choice between 3-Bromo-5-ethoxybenzoic acid (BEBA) and 3-Bromo-5-nitrobenzoic acid (BNBA) is rarely arbitrary. It represents a fundamental decision between physicochemical optimization (solubility/permeability) and synthetic reactivity (activation/orthogonal transformation).

  • Select BNBA (Nitro) when you require high synthetic reactivity for difficult cross-couplings or a "dummy" group intended for late-stage reduction to an amine (aniline).

  • Select BEBA (Ethoxy) when targeting specific lipophilicity (LogP) profiles, avoiding metabolic liabilities (nitro reduction), or probing hydrophobic pockets in Structure-Activity Relationship (SAR) studies.

Decision Matrix: Reactivity vs. Utility[1]

decision_matrix start Primary Objective? reactivity High Reactivity / Latent Functionality start->reactivity Synthetic Ease properties Solubility / Direct Binding start->properties DMPK Profile bnba Select: 3-Bromo-5-nitrobenzoic acid (BNBA) reactivity->bnba Fast Pd-Insertion Reducible Group beba Select: 3-Bromo-5-ethoxybenzoic acid (BEBA) properties->beba Higher LogP Metabolic Stability

Figure 1: Strategic decision pathway for selecting the appropriate benzoic acid derivative.

Physicochemical Profile & Electronic Effects[2][3][4][5][6][7]

The divergent behaviors of these two compounds are dictated by the Hammett substituent constants (


) of the meta-substituents.
Comparative Data Table
Property3-Bromo-5-ethoxybenzoic acid (BEBA)3-Bromo-5-nitrobenzoic acid (BNBA)Impact
CAS 1261626-72-3 (Analog: 157893-14-6)6307-83-1Identification
MW ~245.07 g/mol 246.02 g/mol Stoichiometry
Substituent Effect (

)
+0.10 (Weakly EWG via Induction)+0.71 (Strongly EWG)Critical: Defines acidity & reactivity
Acid pKa ~4.1 - 4.2~3.4 - 3.5BNBA is ~5x more acidic [1]
LogP (Est.) ~2.9 (Lipophilic)~1.9 - 2.4 (Polar)BEBA offers better membrane permeability
Melting Point ~140-145°C (Est.)160-164°CBNBA has higher lattice energy
The Hammett Effect Explained
  • BNBA (Nitro): The nitro group is a powerful electron-withdrawing group (EWG) by both induction and resonance. In the meta position, resonance is less direct, but the inductive effect (

    
    ) is massive. This pulls electron density away from the ring and the carboxylate, stabilizing the anion (lower pKa) and making the C-Br bond electron-deficient [2].
    
  • BEBA (Ethoxy): The ethoxy group presents a conflict. It is electron-donating by resonance (

    
    ) but electron-withdrawing by induction (
    
    
    
    ). In the meta position, the resonance effect is decoupled from the reaction center, leaving the inductive effect to dominate slightly (
    
    
    ). However, relative to the nitro group, the ring remains significantly more electron-rich [3].

Synthetic Utility: Reactivity Analysis

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The rate-determining step in Suzuki coupling for aryl bromides is typically oxidative addition of the Pd(0) species into the C-Br bond.

  • BNBA Advantage: Electron-deficient rings undergo oxidative addition significantly faster. The strong EWG nature of the nitro group lowers the energy barrier for the Pd(0) insertion.

    • Result: BNBA couples rapidly, often requiring milder conditions or lower catalyst loading.

  • BEBA Challenge: The relatively electron-rich ring (compared to nitro) renders the C-Br bond less electrophilic.

    • Result: Slower reaction rates. May require high-energy ligands (e.g., SPhos, XPhos) or higher temperatures to force the oxidative addition [4].

B. Amide Coupling (COOH Activation)
  • BNBA: The carboxyl carbon is highly electrophilic due to the electron-withdrawing ring. Activation (e.g., with HATU/SOCl2) is fast, but the resulting active ester is highly reactive and prone to hydrolysis if moisture is present.

  • BEBA: Behaves similarly to unsubstituted benzoic acid. Standard coupling protocols are robust and stable.

Reaction Mechanism Visualization

reaction_mechanism cluster_suzuki Suzuki Coupling Mechanism (Electronic Influence) ArBr Aryl Bromide (BNBA or BEBA) OxAdd Oxidative Addition (Rate Limiting) ArBr->OxAdd BNBA: Fast (EWG) BEBA: Slow (EDG-like) Pd0 Pd(0) Catalyst Pd0->OxAdd

Figure 2: Impact of electronic effects on the rate-limiting oxidative addition step.

Experimental Protocols

Protocol A: Suzuki Coupling (Comparative)

Use this protocol to couple the benzoic acid core to an aryl boronic acid.

Reagents:

  • Substrate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with BNBA or BEBA (1.0 mmol), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalysis: Add Pd(dppf)Cl2·DCM (0.03 mmol). Note: For BEBA, if conversion is low after 2h, consider switching to Pd2(dba)3/SPhos.

  • Reaction: Heat to 80°C.

    • BNBA: Monitor by LCMS at 1 hour (Expect >90% conversion).

    • BEBA: Monitor by LCMS at 1 hour (Expect ~60-70% conversion; may require 4-6 hours).

  • Workup: Acidify to pH 3 with 1N HCl (to keep the carboxylic acid protonated), extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Amide Coupling (Self-Validating)

Use this protocol to attach an amine to the carboxylic acid.

Reagents:

  • Acid (BNBA or BEBA) (1.0 eq)

  • Amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (dry)

Step-by-Step:

  • Dissolve the Acid (1.0 mmol) in dry DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes.

    • Observation: Solution should remain clear.

  • Add HATU (1.2 mmol).

    • Checkpoint: For BNBA , the solution may turn yellow/orange rapidly due to the formation of the highly activated ester. Proceed immediately to avoid side reactions.

  • Add the Amine (1.1 mmol) and stir at Room Temperature.

  • Validation:

    • BNBA: Reaction typically complete in <30 mins.

    • BEBA: Reaction typically complete in 1-2 hours.

Structural Biology & Safety Implications[8]

Drug Design (SAR)
  • Lipophilicity: BEBA introduces an ethyl group, increasing LogP by approximately 0.5–0.8 units compared to the nitro analog. This is useful for filling hydrophobic pockets in enzymes (e.g., kinase back-pockets).

  • Metabolic Liability: The nitro group in BNBA is a "structural alert." In vivo, nitro groups are often reduced to amines (anilines) by nitroreductases, which can lead to toxicity or rapid clearance. BNBA is best used as an intermediate, whereas BEBA can be part of the final drug candidate [5].

Safety & Handling
  • BNBA: Nitro-aromatics carry a risk of energetic decomposition. While BNBA is relatively stable, avoid heating dry solids above 180°C.

  • BEBA: Standard organic handling. Irritant.

References

  • PubChem. 3-Bromo-5-nitrobenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Bromo-5-ethoxybenzoic Acid

Part 1: Executive Summary & Immediate Action Card Status: Solid Pharmaceutical Intermediate Primary Hazards: Skin/Eye Irritant, Respiratory Irritant (STOT SE 3). CAS Registry Number: 855198-27-5[1][2] Emergency Response...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: Solid Pharmaceutical Intermediate Primary Hazards: Skin/Eye Irritant, Respiratory Irritant (STOT SE 3). CAS Registry Number: 855198-27-5[1][2]

Emergency Response Protocol (Quick Reference)
ScenarioImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Remove contact lenses if present and easy to do.[3][4] Seek medical attention if irritation persists.
Skin Contact Brush off loose particles , then wash with soap and copious water. Isolate contaminated clothing.[3][4][5]
Inhalation Evacuate to fresh air . If breathing is difficult, administer oxygen (trained personnel only).
Minor Spill Dampen with inert absorbent (vermiculite) to prevent dust. Sweep carefully. Do not dry sweep.

Part 2: Chemical Profile & Hazard Analysis

To select the correct PPE, we must understand the "Why" behind the hazard. 3-Bromo-5-ethoxybenzoic acid is a halogenated benzoic acid derivative.[1] Its acidity (pKa ~4) and lipophilicity (due to the ethoxy and bromo groups) facilitate dermal absorption and mucous membrane irritation.

Physicochemical Properties & Risk Logic[4][5][6]
PropertyValue/DescriptionSafety Implication
CAS Number 855198-27-5Unique identifier for inventory and waste tracking.
Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing.
Acidity Weak Acid (Benzoic Acid derivative)Corrosive to mucous membranes; requires pH-neutralizing wash.
Lipophilicity Moderate (Ethoxy/Bromo substituents)Potential for skin permeation; standard latex gloves are insufficient.

GHS Classification (derived from analogs):

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][4][5][6][7]

Part 3: Strategic PPE Selection

Do not rely on generic "lab safety" rules. The following selection criteria are based on the chemical's specific permeation and inhalation risks.

Respiratory Protection (The Critical Barrier)
  • Risk: Fine dust particulates during weighing and transfer.

  • Standard Operation (< 10g): Work within a certified Chemical Fume Hood. If hood access is restricted, use an N95 (NIOSH) or FFP2 (EN 149) respirator.

  • Bulk Handling (> 10g or open bench): A P100/HEPA half-face respirator is mandatory to block 99.97% of particulates.

Dermal Protection (Glove Logic)
  • Material: Nitrile Rubber (minimum thickness 0.11 mm) is the standard for splash protection.

  • Reasoning: Halogenated aromatics can degrade latex. Nitrile offers superior chemical resistance against weak acids and organic solvents used in processing (e.g., DCM, Ethyl Acetate).

  • Double Gloving: Recommended during synthesis steps involving organic solvents to prevent "breakthrough" via the carrier solvent.

Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do not rely on standard safety glasses with side shields if working with fine powders outside a hood, as airborne dust can bypass side gaps.

Part 4: Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • Objective: Eliminate static-induced dust dispersion.

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an antistatic gun or ionizer bar on the spatula and weigh boat before dispensing.

    • Dampen the receiving vessel slightly (if chemistry permits) or use a funnel with a long stem to deposit solid at the bottom of the flask, minimizing free-fall distance.

Workflow 2: Waste Disposal
  • Classification: Hazardous Chemical Waste (Halogenated Organic Solid).

  • Segregation: Do not mix with strong oxidizers or strong bases.

  • Labeling: Must explicitly state "3-Bromo-5-ethoxybenzoic acid" and "Irritant."

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

Part 5: Visualization & Logic Flows

Diagram 1: PPE Decision Logic

This decision tree guides the researcher to the correct PPE based on the scale of operation and engineering controls available.

PPE_Decision_Tree Start Start: Handling 3-Bromo-5-ethoxybenzoic acid Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 10g) Scale_Check->Small_Scale Large_Scale Large Scale (> 10g) Scale_Check->Large_Scale Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check Full_Protection Full Protection: P100 Respirator + Double Nitrile + Goggles Large_Scale->Full_Protection High Dust Risk Standard_PPE Standard PPE: Nitrile Gloves + Safety Glasses (Work inside Hood) Hood_Check->Standard_PPE Yes Respiratory_PPE Enhanced PPE: N95 Mask + Goggles + Nitrile Gloves Hood_Check->Respiratory_PPE No (Open Bench)

Caption: Decision logic for selecting respiratory and dermal protection based on quantity and engineering controls.

Diagram 2: Spill Response Workflow

A systematic approach to containing and cleaning a solid spill to prevent aerosolization.

Spill_Response Spill_Event Spill Detected Isolate Isolate Area & Alert Personnel Spill_Event->Isolate PPE_Don Don PPE: Goggles, Nitrile Gloves, N95/P100 Mask Isolate->PPE_Don Contain Cover with Wet Paper Towels or Vermiculite (Dampen) PPE_Don->Contain Collect Scoop into HDPE Waste Container Contain->Collect Clean Wash Area with Soap & Water Collect->Clean

Caption: Step-by-step workflow for safely managing a solid chemical spill.

References

  • Anka Chem . Product List: 3-Bromo-5-ethoxybenzoic acid (CAS 855198-27-5).[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem . Compound Summary: 3-Bromo-5-ethoxybenzoic acid.[1][2][8][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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